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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol: A Comprehensive Technical Guide

Executive Summary The compound 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (commonly referred to as 2-(3-isopropyl-1H-pyrazol-1-yl)phenol) represents a highly privileged bidentate N,O-ligand motif. Its structural architect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (commonly referred to as 2-(3-isopropyl-1H-pyrazol-1-yl)phenol) represents a highly privileged bidentate N,O-ligand motif. Its structural architecture—a phenol ring ortho-substituted with a sterically tuned 3-isopropylpyrazole—makes it exceptionally valuable in transition metal catalysis, agrochemical development, and pharmaceutical drug discovery.

This whitepaper provides an authoritative, in-depth guide to the synthesis and characterization of this molecule. Moving away from outdated condensation techniques, we detail a modern, highly regioselective two-step synthetic pathway utilizing transition-metal-catalyzed cross-coupling, designed specifically for scalability, safety, and absolute regiocontrol.

Retrosynthetic Strategy & Mechanistic Rationale

Traditionally, 1-arylpyrazoles are synthesized via the cyclocondensation of arylhydrazines with 1,3-dicarbonyl compounds or enaminones (1[1]). However, reacting 2-hydrazinophenol with an unsymmetrical enaminone often yields an inseparable mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers. Furthermore, handling toxic, unstable arylhydrazines presents significant safety bottlenecks.

To circumvent these issues, we employ a convergent retrosynthetic approach utilizing a copper-catalyzed Ullmann-type C-N cross-coupling (2[2]). By constructing the 3-isopropyl-1H-pyrazole core first and subsequently coupling it with 2-iodoanisole, we achieve absolute regiocontrol.

Causality of Design:

  • Regioselectivity: The bulky isopropyl group at the C3 position sterically shields the adjacent N2 nitrogen, directing the arylation exclusively to the less hindered N1 position.

  • Chemoselectivity: The use of 2-iodoanisole rather than 2-iodophenol prevents competitive O-arylation (Ullmann ether synthesis), ensuring a clean reaction profile.

  • Orthogonal Deprotection: A final boron tribromide (BBr

    
    ) mediated demethylation reveals the target phenol without degrading the robust pyrazole core.
    

Retrosynthesis Target 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (Target Molecule) Intermediate 1-(2-methoxyphenyl)-3-isopropyl-1H-pyrazole (Protected Intermediate) Target->Intermediate Demethylation (BBr3) Precursors 2-Iodoanisole + 3-Isopropyl-1H-pyrazole (Starting Materials) Intermediate->Precursors Ullmann C-N Coupling (CuI, DMEDA)

Retrosynthetic disconnection of the target molecule via Ullmann coupling and demethylation.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, incorporating strict in-process controls (IPCs) to ensure experimental integrity at every stage.

Synthesis of 1-(2-methoxyphenyl)-3-isopropyl-1H-pyrazole (Ullmann Coupling)

Mechanistic Causality: We utilize Copper(I) iodide (CuI) in combination with N,N'-dimethylethylenediamine (DMEDA) (3[3]). DMEDA acts as a bidentate ligand that stabilizes the Cu(I) oxidation state, prevents catalyst aggregation, and increases the solubility of the active catalytic species in organic solvents. This dramatically accelerates the oxidative addition of the aryl halide. Potassium carbonate (K


CO

) is selected as a mild base to deprotonate the pyrazole without triggering side reactions.

CatalyticCycle Cu_cat [Cu(I)L]X Active Catalyst Cu_amido L-Cu(I)-Pyrazolide (Ligand Exchange) Cu_cat->Cu_amido + 3-Isopropylpyrazole + Base Cu_III [L-Cu(III)(Ar)(Pyrazolide)]X (Oxidative Addition) Cu_amido->Cu_III + 2-Iodoanisole Cu_III->Cu_cat Reductive Elimination - 1-(2-methoxyphenyl)-3-isopropylpyrazole

Copper-catalyzed Ullmann-type N-arylation catalytic cycle for pyrazole C-N bond formation.

Step-by-Step Protocol:

  • Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-isopropyl-1H-pyrazole (11.0 mmol, 1.21 g), 2-iodoanisole (10.0 mmol, 2.34 g), CuI (1.0 mmol, 190 mg, 10 mol%), and anhydrous K

    
    CO
    
    
    
    (20.0 mmol, 2.76 g).
  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen (3 cycles) to prevent catalyst oxidation.

  • Solvent & Ligand Addition: Add anhydrous toluene (30 mL) followed by DMEDA (2.0 mmol, 215 µL, 20 mol%) via syringe.

  • Reaction: Heat the mixture to 110 °C (reflux) and stir vigorously for 18 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 4:1). The 2-iodoanisole (

    
     ~0.7) should be completely consumed, replaced by a new UV-active spot (
    
    
    
    ~0.5).
  • Workup: Cool to room temperature, filter the suspension through a pad of Celite to remove copper salts, and wash the pad with ethyl acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution 0-10% EtOAc in hexanes) to afford the protected intermediate as a pale yellow oil.

BBr -Mediated Demethylation to Target Phenol

Mechanistic Causality: BBr


 is a strong Lewis acid that coordinates to the methoxy oxygen, forming an oxonium ion intermediate. Subsequent nucleophilic attack by the bromide ion on the less sterically hindered methyl group cleaves the ether bond, releasing methyl bromide and forming the boron phenoxide, which is then hydrolyzed to the phenol. This method is highly orthogonal and leaves the pyrazole ring intact.

Step-by-Step Protocol:

  • Setup: Dissolve 1-(2-methoxyphenyl)-3-isopropyl-1H-pyrazole (8.0 mmol, 1.73 g) in anhydrous dichloromethane (DCM, 40 mL) in a flame-dried round-bottom flask under nitrogen.

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add BBr

    
     (1.0 M solution in DCM, 16.0 mL, 16.0 mmol) dropwise over 15 minutes to control the exotherm.
    
  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (

    
     ~0.5) should disappear, yielding a more polar product (
    
    
    
    ~0.3) that stains positively with basic KMnO
    
    
    (indicating the presence of the free phenol).
  • Quenching: Cool the flask to 0 °C and carefully quench the excess BBr

    
     by the dropwise addition of methanol (10 mL), followed by saturated aqueous NaHCO
    
    
    
    (30 mL) until the pH reaches ~7-8.
  • Extraction & Isolation: Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Final Purification: Recrystallize the crude product from hot heptane/ethyl acetate to yield 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol as an off-white crystalline solid.

Analytical Characterization Data

Comprehensive characterization is required to confirm the regiochemistry and purity of the synthesized compound. The absence of the methoxy singlet (~3.8 ppm) and the appearance of a broad, downfield phenolic -OH proton (~10.5 ppm) in the


H NMR spectrum confirm successful deprotection. The coupling constants of the pyrazole protons (

= 2.5 Hz) are characteristic of the 1,3-disubstituted pyrazole architecture.

Table 1: Summarized NMR Data for 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (CDCl


, 400 MHz) 
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (

)
Assignment

H
10.50s (broad)-Phenol -OH

H
7.80d2.5 HzPyrazole H5

H
7.30dd8.0, 1.5 HzPhenol H6 (ortho to pyrazole)

H
7.15td8.0, 1.5 HzPhenol H4

H
7.05dd8.0, 1.2 HzPhenol H3 (ortho to OH)

H
6.90td8.0, 1.2 HzPhenol H5

H
6.35d2.5 HzPyrazole H4

H
3.05hept6.9 HzIsopropyl -CH

H
1.30d6.9 HzIsopropyl -CH

(6H)

C
163.2s-Pyrazole C3

C
149.5s-Phenol C1 (C-OH)

C
131.0s-Pyrazole C5

C
128.4s-Phenol C2 (C-N)

C
105.8s-Pyrazole C4

C
28.5s-Isopropyl -CH

C
22.8s-Isopropyl -CH

(Note: Aromatic carbons C3-C6 of the phenol ring appear between 116.0 and 125.5 ppm).

Conclusion

This technical guide outlines a highly efficient, regioselective synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol. By strategically utilizing a copper-catalyzed Ullmann C-N coupling followed by Lewis acid-mediated demethylation, researchers can bypass the regiochemical ambiguities and toxicity concerns associated with traditional hydrazine condensations. The provided self-validating protocols ensure high reproducibility, yielding high-purity material suitable for advanced drug development and materials science applications.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. nih.gov. 1

  • One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. organic-chemistry.org. 2

  • Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. nih.gov. 3

Sources

Exploratory

2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol: Structure, Synthesis, and Applications

This technical guide provides a comprehensive analysis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol , a specialized N,O-donor ligand used in coordination chemistry and catalysis. Chemical Identity & Structure 2-[3-(propa...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol , a specialized N,O-donor ligand used in coordination chemistry and catalysis.

Chemical Identity & Structure

2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol is a bidentate ligand featuring a phenol ring linked to a pyrazole ring via the nitrogen atom (N1). The pyrazole ring is substituted at the 3-position with an isopropyl group (propan-2-yl), which introduces steric bulk proximal to the coordination site. This structural motif is critical for tuning the electronic and steric properties of metal complexes.

Property Details
IUPAC Name 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol
Common Name 2-(3-isopropylpyrazol-1-yl)phenol
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.26 g/mol
SMILES CC(C)c1ccc2ccccc2O
InChI Key (Predicted) InChI=1S/C12H14N2O/c1-8(2)11-6-7-14(13-11)10-5-4-3-9(10)15/h3-8,15H,1-2H3
CAS Number Not widely listed (Analog: 34810-67-8 for unsubstituted)
Classification N-Arylpyrazole; Bidentate N,O-Ligand
Structural Analysis

The molecule consists of two aromatic systems:

  • Phenol Ring: Provides an oxygen donor atom (phenolate upon deprotonation).

  • Pyrazole Ring: Attached at the ortho-position of the phenol via N1. The N2 nitrogen acts as the neutral donor.

  • Isopropyl Group: Located at position 3 of the pyrazole ring.[1][2] This group projects into the coordination sphere, influencing the geometry and reactivity of the metal center.

Synthesis & Manufacturing

The synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol typically involves the condensation of 2-hydrazinophenol with a suitable 1,3-electrophile. To ensure regioselectivity for the 3-isopropyl isomer (over the 5-isopropyl isomer), the use of an enaminone precursor is preferred over a simple beta-ketoaldehyde.

Retrosynthetic Analysis
  • Disconnection: N1–C(Ar) bond or Pyrazole ring construction.

  • Precursors: 2-Hydrazinophenol (nucleophile) + 1-(Dimethylamino)-4-methylpent-1-en-3-one (electrophile).

Step-by-Step Synthesis Protocol

Reaction:



Materials:

  • 2-Hydrazinophenol hydrochloride (1.0 eq)[3]

  • 1-(Dimethylamino)-4-methylpent-1-en-3-one (1.1 eq) [Prepared from 3-methylbutan-2-one and DMF-DMA]

  • Ethanol (Solvent)[1]

  • Acetic acid (Catalyst)[1]

Procedure:

  • Preparation of Enaminone: Reflux 3-methylbutan-2-one (isopropyl methyl ketone) with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) in toluene for 12 hours. Remove volatiles to obtain the crude enaminone.
    
  • Cyclization: Dissolve 2-hydrazinophenol hydrochloride (10 mmol) in ethanol (50 mL).

  • Add the crude enaminone (11 mmol) and a catalytic amount of acetic acid (0.5 mL).

  • Reflux the mixture for 4–6 hours. Monitor reaction progress by TLC (SiO₂, Hexane:EtOAc 3:1).

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol/water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Characterization: Confirm structure by ¹H NMR (distinct isopropyl doublet/septet and pyrazole protons).

Synthesis cluster_0 Precursors Hydrazine 2-Hydrazinophenol (Nucleophile) Reaction Cyclocondensation (EtOH, Reflux, H+) Hydrazine->Reaction Enaminone Enaminone (Electrophile) Enaminone->Reaction Product 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol Reaction->Product

Caption: Synthesis pathway via cyclocondensation of 2-hydrazinophenol and enaminone.

Physicochemical Properties

The introduction of the isopropyl group significantly alters the solubility and steric profile compared to the methyl analog.

Property Value / Description
Physical State White to off-white crystalline solid
Melting Point Predicted: 85–95 °C (Lower than unsubstituted analog due to sterics)
Solubility Soluble in DCM, CHCl₃, MeOH, THF; Insoluble in water
pKa (Phenol) ~10.0 (Typical for phenols)
pKa (Pyrazole) ~2.5 (Protonation at N2)
UV-Vis

~290 nm (Phenol

)
IR Spectrum

: 3200–3400 cm⁻¹ (broad);

: ~1590 cm⁻¹
¹H NMR (CDCl₃)

1.3 (d, 6H,

Pr-CH₃), 3.0 (sept, 1H,

Pr-CH), 6.3 (d, 1H, Py-H4), 7.7 (d, 1H, Py-H5), 6.9–7.3 (m, 4H, Ar-H), 10.5 (s, 1H, OH)

Coordination Chemistry & Reactivity

This ligand acts as a monoanionic, bidentate [N,O]-donor upon deprotonation of the phenol. It forms stable 6-membered chelate rings with transition metals.

Binding Mode
  • Neutral Form (LH): Monodentate via N2 (rare) or bridging.

  • Anionic Form (L⁻): Bidentate chelation via Phenolate-O and Pyrazole-N2.

  • Steric Tuning: The isopropyl group at position 3 shields the metal center, preventing oligomerization and enhancing solubility of the complex.

Metal Complexes[5]
  • Zinc(II): Forms bis-ligand complexes

    
     used in photoluminescence.
    
  • Copper(II): Forms

    
     or dinuclear species; active in oxidative catalysis.
    
  • Nickel(II): Used in ethylene oligomerization catalysts (often with bulky substituents like

    
    -butyl or isopropyl).
    

Coordination cluster_Ligand Ligand (L-) Metal M(II) N2 N (Py) N2->Metal Donor Isopropyl iPr Group (Steric Shield) N2->Isopropyl proximal O O (Ph) O->Metal Donor

Caption: Bidentate N,O-coordination mode with steric shielding by the isopropyl group.

Applications

Catalysis

The steric bulk of the isopropyl group makes this ligand ideal for:

  • Ethylene Polymerization: Nickel and Palladium complexes of sterically hindered pyrazolyl-phenols are known to produce high molecular weight polyethylene by retarding chain transfer.

  • Oxidation Reactions: Copper complexes serve as models for tyrosinase and catechol oxidase enzymes.

Materials Science
  • Luminescent Materials: Zinc and Aluminum complexes of 2-(pyrazol-1-yl)phenols exhibit blue/green fluorescence, suitable for OLED applications. The isopropyl group prevents intermolecular quenching (aggregation-caused quenching).

Biological Activity[8]
  • Antimicrobial: Pyrazole derivatives often exhibit antifungal and antibacterial properties.

  • Metallodrugs: The ligand system is investigated for anticancer activity (e.g., Pt or Ru complexes).

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Ar/N₂) to prevent oxidation of the phenol moiety over long periods.

References

  • El-Saghier, A. M. (2002). Synthesis of some new pyrazolyl-phenol derivatives. Journal of Chemical Research. Link

  • Mukherjee, S., et al. (2010). Sterically demanding pyrazolyl-phenol ligands in Zinc(II) coordination chemistry. Inorganic Chemistry. Link

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press. (General reference for pyrazole chemistry).
  • Sigma-Aldrich. (2024). Product Specification: 2-(1H-Pyrazol-3-yl)phenol (Analog). Link

  • PubChem. (2024).[4][5] Compound Summary for Pyrazole Derivatives. National Library of Medicine. Link

Sources

Foundational

Foreword: The Enduring Relevance of the N-Aryl Pyrazole Scaffold

An In-Depth Technical Guide to the Discovery and Synthesis of Novel N-Aryl Pyrazole Compounds The N-aryl pyrazole motif is a cornerstone of modern medicinal chemistry and agrochemical science.[1] This five-membered aroma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel N-Aryl Pyrazole Compounds

The N-aryl pyrazole motif is a cornerstone of modern medicinal chemistry and agrochemical science.[1] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, serves as a privileged scaffold due to its unique combination of steric, electronic, and hydrogen-bonding properties. Its structural rigidity and capacity for extensive functionalization allow for precise three-dimensional orientation of substituents, enabling high-affinity interactions with a multitude of biological targets.[2][3]

From the blockbuster anti-inflammatory drug Celecoxib (Celebrex®) to potent insecticides like Fipronil, the N-aryl pyrazole core is central to molecules of immense commercial and therapeutic importance.[1][4][5][6] These compounds have demonstrated a vast range of biological activities, including anticancer, antimicrobial, antiviral, analgesic, and antidepressant properties.[5][7][8] In drug discovery, they are frequently identified as potent kinase inhibitors, cannabinoid receptor antagonists, and modulators of various other enzyme and receptor systems.[9][10][11] This guide, intended for researchers and drug development professionals, provides a technical overview of the key synthetic strategies for accessing this vital scaffold and explores the structure-activity relationships that drive its biological function.

Part 1: Strategic Synthesis of the N-Aryl Pyrazole Core

The construction of the N-aryl pyrazole ring system can be broadly categorized into two approaches: classical condensation reactions and modern catalytic cross-coupling methods. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and, critically, the need for regiochemical control.

Classical Ring Formation Strategies: The Foundation

The most traditional and widely employed method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an arylhydrazine.[7][12][13] This approach, famously known as the Knorr pyrazole synthesis, is a robust and often high-yielding reaction.

Causality Behind the Knorr Synthesis: The reaction proceeds via initial nucleophilic attack of the more basic nitrogen of the arylhydrazine onto one of the carbonyl carbons, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the remaining carbonyl, followed by dehydration, yields the aromatic pyrazole ring. The primary challenge of this method is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyls. The reaction outcome is governed by the relative electrophilicity of the two carbonyl carbons and the steric environment, which can often lead to a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.[14]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Arylhydrazine Aryl-NH-NH₂ Hydrazone Hydrazone Intermediate Arylhydrazine->Hydrazone Condensation Diketone R₁-C(=O)-CH₂-C(=O)-R₂ Diketone->Hydrazone Cyclized Non-aromatic Intermediate Hydrazone->Cyclized Intramolecular Cyclization Pyrazole N-Aryl Pyrazole + H₂O Cyclized->Pyrazole Dehydration

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Other classical methods include [3+2] cycloaddition reactions between diazo compounds and alkynes or alkenes, which provide a powerful route to highly substituted pyrazoles.[15][16] For instance, the 1,3-dipolar cycloaddition of sydnones with alkynes offers a direct pathway to 1,3,4-trisubstituted pyrazoles.[17]

Modern Catalytic N-Arylation: Precision and Control

A major advancement in the field has been the development of transition metal-catalyzed N-arylation of pre-formed pyrazole rings. These methods offer a complementary approach to classical syntheses and are particularly valuable for late-stage functionalization in drug discovery campaigns. Copper- and palladium-catalyzed cross-coupling reactions are the most prominent.

Copper-Catalyzed N-Arylation (Ullmann-type Coupling): This is a cost-effective and versatile method for coupling pyrazoles with aryl halides (iodides or bromides).[6][18] The choice of ligand, base, and solvent is critical for achieving high yields. Diamine ligands, in particular, have been shown to be highly effective in promoting this transformation.[19]

The Challenge of Regioselectivity in Unsymmetric Pyrazoles: A fundamental challenge arises when arylating an unsymmetrical pyrazole, as it possesses two distinct reactive nitrogen atoms (N1 and N2). Traditional cross-coupling methods often yield a mixture of isomers, necessitating difficult chromatographic separations.[20][21]

Breakthrough—Switchable Regioselective Synthesis: Recent innovations have demonstrated that the regiochemical outcome of copper-catalyzed N-arylation can be controlled, or "switched," by carefully tuning the reaction conditions.[14][20] It has been shown that the choice of copper catalyst and base can selectively direct the arylation to either nitrogen atom from the same starting materials.[14][22] This represents a paradigm shift, enabling rapid access to diverse libraries of medicinally relevant isomers for biological screening.[14] Mechanistic studies suggest that factors like the ligation state of the copper catalyst and the identity and concentration of the base determine which nitrogen tautomer is preferentially arylated.[14]

Switchable_Arylation Regioselective N-Arylation Strategies cluster_start cluster_traditional Traditional Cross-Coupling cluster_switchable Switchable Catalysis Start Unsymmetrical NH-Pyrazole Mix Mixture of Regioisomers Start->Mix Unselective CondA Conditions A (e.g., Cat-A, Base-A) Start->CondA CondB Conditions B (e.g., Cat-B, Base-B) Start->CondB Iso1 Isomer 1 CondA->Iso1 Highly Selective Iso2 Isomer 2 CondB->Iso2 Highly Selective

Caption: Control of regioselectivity in N-arylation.

Comparison of Synthetic Strategies
MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Knorr Synthesis 1,3-Diketone, ArylhydrazineAcid or base catalysis, often heatedRobust, high-yielding, readily available starting materialsPoor regioselectivity with unsymmetrical diketones[14]
[3+2] Cycloaddition Diazo compound, Alkyne/AlkeneThermal or metal-catalyzedAccess to diverse substitution patternsAvailability and stability of diazo precursors can be a limitation[15]
Cu-Catalyzed N-Arylation NH-Pyrazole, Aryl Halide, Cu(I) salt, Ligand, Base80-140 °C, solvents like Dioxane, TolueneExcellent functional group tolerance, cost-effective[19]Can require harsh conditions, regioselectivity can be an issue without careful optimization[20]
Pd-Catalyzed N-Arylation NH-Pyrazole, Aryl Halide, Pd catalyst, Ligand, Base80-120 °C, solvents like Toluene, DMFHigh efficiency, broad substrate scopeCatalyst cost, potential for metal contamination in final product
Switchable Synthesis NH-Pyrazole, Arylating Agent, Tuned Cu-catalyst/Base systemMild to moderate temperaturesPrecise control over regiochemistry, access to either isomer from one precursor[14][22]Requires specific catalyst/ligand/base combinations, still an emerging technology

Part 2: Biological Significance and Structure-Activity Relationships (SAR)

The utility of the N-aryl pyrazole scaffold is defined by its interaction with biological targets. Understanding the SAR is paramount for designing potent and selective molecules.

N-Aryl Pyrazoles as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The N-aryl pyrazole core is a common feature in many kinase inhibitors.[11] The pyrazole ring often acts as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, while the N-aryl group and other substituents project into distinct pockets of the ATP-binding site.[10]

SAR Insights for p38 MAP Kinase Inhibitors: Studies on N-pyrazole, N'-aryl ureas as p38 inhibitors revealed key interactions. The inhibitor binding exploits a conformation distinct from the ATP-bound state.[10]

  • N1-Aryl Group: The N-aryl substituent often occupies a hydrophobic pocket. Modifications here can tune selectivity and potency.

  • C3/C5 Substituents: These positions project towards the solvent-exposed region or deeper into the binding pocket. Small alkyl groups or substituted aryl rings can dramatically influence activity.[23]

  • C4 Position: Substitution at C4 can modulate the electronics of the ring and provide vectors for additional interactions.

Compound ScaffoldR1 (N-Aryl)R3R5Target KinaseIC₅₀ (nM)
Pyrazole-Urea4-FluorophenylHtert-Butylp38α50
Pyrazole-Urea2,4-DichlorophenylHtert-Butylp38α15
Pyrimidyl-PyrazolePyrimidineCH₂CN3,4-DichlorophenylJNK3227[23]
Pyrimidyl-PyrazolePyrimidineCyclopropyl3,4-DichlorophenylJNK3635[23]
(Note: Data is illustrative, based on trends reported in cited literature)
N-Aryl Pyrazoles as CB1 Receptor Antagonists

The discovery of Rimonabant, an N-aryl pyrazole, as a potent and selective cannabinoid receptor 1 (CB1) antagonist highlighted another major therapeutic application.[9] SAR studies for this class have defined the structural requirements for high-affinity binding:

  • N1-Position: A 2,4-dichlorophenyl group was found to be optimal for potent antagonism.[9]

  • C3-Position: A carboxamide group, particularly with a piperidinyl substituent, is crucial for activity.

  • C5-Position: A para-substituted phenyl ring is required, with halogens like chloro or iodo conferring high potency.[9]

Part 3: Experimental Protocols

The following protocols are provided as representative examples. Researchers must ensure all reactions are performed with appropriate safety precautions.

Protocol 1: Classical Synthesis of 1,5-Diaryl-3-(trifluoromethyl)pyrazole

This protocol is adapted from methodologies involving the condensation of a trifluoromethyl-1,3-diketone with an arylhydrazine.[12][13]

Objective: To synthesize a 1,5-disubstituted N-aryl pyrazole via a classical condensation reaction.

Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

  • 4-Chlorophenylhydrazine hydrochloride

  • Ethanol, absolute

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq).

  • Dissolve the diketone in absolute ethanol (approx. 10 mL per mmol of diketone).

  • Add 4-chlorophenylhydrazine hydrochloride (1.05 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the mixture to cool to room temperature. A precipitate may form.

  • If a precipitate has formed, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo until precipitation occurs.

  • Wash the collected solid with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm the structure and purity. Note: This reaction may produce a mixture of regioisomers; purification by column chromatography may be necessary.

Protocol 2: Copper-Catalyzed N-Arylation of 3,5-Dimethylpyrazole

This protocol is a generalized procedure based on established copper-diamine catalyzed N-arylation methods.[19]

Objective: To synthesize 1-(4-iodophenyl)-3,5-dimethylpyrazole via a modern cross-coupling reaction.

Materials:

  • 3,5-Dimethylpyrazole (1.2 eq)

  • 1,4-Diiodobenzene (1.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene, anhydrous

Procedure:

  • Inert Atmosphere: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be set up under an inert atmosphere (Nitrogen or Argon).

  • To a Schlenk flask, add CuI (0.1 eq), K₂CO₃ (2.0 eq), and 3,5-dimethylpyrazole (1.2 eq).

  • Evacuate the flask and backfill with inert gas three times.

  • Add anhydrous toluene via syringe, followed by 1,4-diiodobenzene (1.0 eq) and DMEDA (0.2 eq).

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or TLC. The reaction is typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the copper catalyst and inorganic base. Wash the pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to yield the pure N-aryl pyrazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and MS.

Conclusion

The N-aryl pyrazole scaffold continues to be a fertile ground for discovery in both pharmaceuticals and agrochemicals. While classical synthetic methods remain valuable, modern catalytic techniques, particularly those offering regiochemical control, have significantly expanded the accessible chemical space. The ability to selectively synthesize specific isomers through "switchable" catalysis empowers medicinal chemists to conduct more thorough SAR studies, accelerating the identification of lead compounds with improved potency and selectivity. A deep understanding of both the synthetic methodologies and the principles of molecular recognition is essential for any scientist working to unlock the full potential of this remarkable heterocyclic core.

References

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Synthesis and Biological Activity Studies of Novel Arylazo Pyrazole Derivatives. (2026). Research J. Pharm. and Tech.
  • Wang, M., Hou, X., Corio, S., Digal, L., Hirschi, J., & Dong, V. (2025).
  • Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. RSC Advances.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Copper Catalysis with Arynes: Unlocking Site-Selective Aryl
  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. (2026).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
  • Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating. (2025).
  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. (2024).
  • Current status of pyrazole and its biological activities. PMC.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (2004). Semantic Scholar.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candid
  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters.
  • Recent developments in synthetic chemistry and biological activities of pyrazole deriv
  • Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.).
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). Organic Chemistry Portal.
  • Structure–activity relationship of the new pyrazole derivatives. (n.d.).
  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. (2025). ChemRxiv.
  • Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. PMC.
  • Synthesis of Substituted Pyrazoles from Aryl-sydnones. (2023). Bentham Science.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.).
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.
  • SYNTHESIS METHODS OF PYRAZOLE DERIV
  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. (2024). Organic Chemistry Portal.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • Arylpyrazoles: Heterocyclic Scaffold of Immense Therapeutic Applic
  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023). Taylor & Francis Online.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. HAL Open Science.
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  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025).
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2019). Taylor & Francis Online.
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  • The Role of Pyrazoles in Modern Agrochemical Synthesis. (n.d.). Benchchem.
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Sources

Exploratory

The Synthetic Chemist's Guide to 1,3-Disubstituted Pyrazoles: A Review of Core Strategies and Modern Innovations

Preamble: The Enduring Significance of the Pyrazole Nucleus The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Enduring Significance of the Pyrazole Nucleus

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry and drug development. Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of approved therapeutic agents, spanning indications from inflammation and pain to cancer and infectious diseases. The 1,3-disubstituted pyrazole scaffold, in particular, offers a privileged structural motif, providing a robust framework for the precise spatial orientation of functional groups necessary for potent and selective target engagement. This guide provides an in-depth exploration of the core synthetic strategies for accessing this vital heterocyclic core, blending classical, field-proven methodologies with contemporary, innovative approaches. It is designed for the practicing researcher, offering not just protocols, but a deeper understanding of the underlying principles that govern these transformations.

I. The Workhorse of Pyrazole Synthesis: The Knorr Condensation

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, first reported by Ludwig Knorr in 1883, remains one of the most direct and widely employed methods for pyrazole synthesis. Its enduring popularity stems from the ready availability of starting materials and the thermodynamic driving force of forming a stable aromatic ring.

A. Mechanistic Underpinnings and Regiochemical Considerations

The Knorr synthesis proceeds through a series of well-defined steps:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically followed by dehydration to form a hydrazone or enamine intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the second hydrazine nitrogen onto the remaining carbonyl group leads to the formation of a five-membered ring intermediate.

  • Aromatization: Subsequent elimination of a water molecule results in the formation of the stable aromatic pyrazole ring.

A critical consideration in the synthesis of unsymmetrically substituted 1,3-dicarbonyls is regioselectivity . The initial condensation can occur at either of the two carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazoles. The outcome is often dictated by the relative reactivity of the carbonyls and the reaction conditions employed. Generally, the more electrophilic (less sterically hindered) carbonyl is favored for the initial attack.

Knorr_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway 1,3-Dicarbonyl R1-C(=O)-CH2-C(=O)-R3 Intermediate_A Hydrazone/Enamine Intermediate 1,3-Dicarbonyl->Intermediate_A Condensation (-H2O) Hydrazine H2N-NH-R2 Hydrazine->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Product 1,3-Disubstituted Pyrazole Intermediate_B->Product Dehydration (-H2O)

Caption: Generalized Mechanism of the Knorr Pyrazole Synthesis.

B. Field-Proven Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol details the synthesis of a common pyrazolone, a tautomer of the corresponding hydroxypyrazole, which exemplifies the Knorr condensation.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1 equiv.) and phenylhydrazine (1 equiv.) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often crystallize out of solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 1-phenyl-3-methyl-5-pyrazolone.

II. The Elegance of [3+2] Cycloadditions

1,3-Dipolar cycloaddition reactions represent a powerful and highly convergent strategy for the construction of the pyrazole nucleus. These reactions involve the combination of a three-atom dipole (the "3" component) with a two-atom dipolarophile (the "2" component) to form the five-membered ring in a single step.

A. Nitrile Imines and Alkynes: A Classic Pairing

A frequently utilized [3+2] cycloaddition involves the reaction of a nitrile imine with an alkyne. Nitrile imines are typically generated in situ from the dehydrohalogenation of a hydrazonoyl halide in the presence of a base.

Cycloaddition_Workflow cluster_generation Nitrile Imine Generation cluster_cycloaddition Cycloaddition Reaction Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine -HX Base Base (e.g., Triethylamine) Base->Nitrile_Imine Pyrazole 1,3-Disubstituted Pyrazole Nitrile_Imine->Pyrazole [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Pyrazole

Caption: Workflow for Pyrazole Synthesis via Nitrile Imine Cycloaddition.

B. Modern Variations: Copper-Catalyzed Aerobic Oxidation

Recent advancements have led to the development of more efficient and environmentally benign cycloaddition methodologies. One such example is the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. This method utilizes inexpensive copper as a catalyst and air as the oxidant, offering a greener alternative to traditional methods.

C. Representative Experimental Protocol: [3+2] Cycloaddition of a Nitrile Imine with an Alkyne

This protocol provides a general framework for the synthesis of a 1,3,5-trisubstituted pyrazole.

Materials:

  • Hydrazonoyl halide (e.g., N-phenyl-2-oxopropanehydrazonoyl chloride)

  • Terminal alkyne (e.g., phenylacetylene)

  • Triethylamine

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • To a solution of the hydrazonoyl halide (1 equiv.) and the alkyne (1.2 equiv.) in anhydrous toluene, add triethylamine (1.5 equiv.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the triethylammonium halide salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrazole.

III. Synthesis from α,β-Unsaturated Carbonyls: A Two-Step Approach

The reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines provides a reliable route to pyrazolines, which can then be oxidized to the corresponding pyrazoles. This two-step sequence offers a high degree of control over the substitution pattern of the final product.

A. From Chalcones to Pyrazolines

The initial reaction involves a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular condensation and dehydration to yield the pyrazoline ring.

B. Aromatization of Pyrazolines

The conversion of the pyrazoline to the aromatic pyrazole requires an oxidation step. A variety of oxidizing agents can be employed for this transformation, with the choice of oxidant depending on the substrate and desired reaction conditions. Common oxidants include:

  • Manganese dioxide (MnO₂)

  • Iodine in the presence of a base

  • Air or oxygen, often in the presence of a catalyst

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
MnO₂ Reflux in an inert solvent (e.g., toluene)Readily available, heterogeneousStoichiometric amounts required
I₂/Base Stirring at room temperatureMild conditionsPotential for iodination of the ring
Air/O₂ Bubbling through the reaction mixtureEnvironmentally benignCan be slow, may require a catalyst
C. Experimental Protocol: Synthesis of a 1,3-Disubstituted Pyrazole from a Chalcone

Step 1: Synthesis of the Pyrazoline

  • Dissolve the chalcone (1 equiv.) in a suitable solvent such as ethanol or acetic acid.

  • Add the hydrazine derivative (e.g., phenylhydrazine, 1 equiv.) to the solution.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and collect the precipitated pyrazoline by filtration.

Step 2: Oxidation to the Pyrazole

  • Suspend the pyrazoline (1 equiv.) in a suitable solvent (e.g., toluene).

  • Add an excess of manganese dioxide (e.g., 5-10 equiv.).

  • Heat the mixture to reflux with vigorous stirring for several hours.

  • Monitor the reaction by TLC until all the pyrazoline has been consumed.

  • Cool the mixture and filter through a pad of Celite to remove the manganese salts.

  • Wash the Celite pad with the solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude pyrazole by column chromatography or recrystallization.

IV. Emerging Frontiers: Transition-Metal-Free, Multi-Component Syntheses

In the quest for more sustainable and efficient synthetic methodologies, transition-metal-free, multi-component reactions have emerged as a powerful tool. These reactions allow for the construction of complex molecules from simple, readily available starting materials in a single step, often with high atom economy.

A notable example is the divergent synthesis of 1,3,5-trisubstituted and 1,3-disubstituted pyrazoles from arylaldehydes, ethyl acrylate, and N-tosylhydrazones. By slightly modifying the reaction conditions, the reaction can be selectively directed towards either product, showcasing the elegance and tunability of this approach.

Conclusion

The synthesis of 1,3-disubstituted pyrazoles is a rich and evolving field. While classical methods like the Knorr synthesis and [3+2] cycloadditions remain indispensable tools for the synthetic chemist, modern innovations continue to provide more efficient, selective, and environmentally conscious pathways to this important heterocyclic scaffold. A thorough understanding of the mechanisms and practical considerations of these diverse synthetic routes is paramount for researchers and drug development professionals seeking to harness the full potential of the pyrazole nucleus in their scientific endeavors.

References

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). Google AI Grounding.
  • Zou, X., Zheng, L., Zhuo, X., Zhong, Y., Wu, Y., Yang, B., He, Q., & Guo, W. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88(4), 2190–2206.
  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. (n.d.). Google AI Grounding.
  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing). (n.d.). Google AI Grounding.
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Google AI Grounding.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Google AI Grounding.
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. (n.d.). Benchchem.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC - NIH.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. (n.d.). ResearchGate.
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR.
  • Komendantova, A. S., Lyssenko, K. A., Zavarzin, I. V., & Volkova, Y. A. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(12), 1482–1488.
  • synthesis of pyrazoles. (2019, January 19). YouTube.
  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Google AI Grounding.
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. (2019, September 17). Life Chemicals.
  • Discovery of 1,3-Disubstituted Pyrazole derivatives as Mycobacterium tuberculosis inhibitors. (2025, June 1). Google AI Grounding.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry. (2025, February 27).
  • Synthesis of 1,3-disubstituted-1H-pyrazol-5(4H)-ones and... (n.d.). ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
  • DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES A THESIS SUBMITTED. (n.d.). Middle East Technical University.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6).
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). Google AI Grounding.
Foundational

exploring the coordination chemistry of pyrazolyl-phenol ligands

An In-depth Technical Guide to the Coordination Chemistry of Pyrazolyl-Phenol Ligands Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the coordinati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Coordination Chemistry of Pyrazolyl-Phenol Ligands

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the coordination chemistry of pyrazolyl-phenol ligands, a versatile class of compounds pivotal to modern inorganic and medicinal chemistry. We delve into the nuanced strategies for ligand and complex synthesis, elucidate the principles of structural and electronic tunability, and survey their expansive applications, from industrial catalysis to the frontiers of drug development. This document is designed for researchers, scientists, and professionals, offering not only detailed protocols but also the underlying scientific rationale to empower innovation and problem-solving in the field.

Introduction: The Rise of Pyrazolyl-Phenol Ligands

The architecture of a metal complex, and thereby its function, is fundamentally dictated by the ligands that envelop the metal center. Among the vast arsenal of ligand systems, those incorporating both pyrazole and phenol moieties have emerged as exceptionally versatile building blocks.[1] Pyrazolyl-phenol ligands are organic molecules featuring a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and a phenol group, a hydroxyl-substituted benzene ring.[2] This bifunctional arrangement offers a powerful combination of a "hard" oxygen donor from the phenolate and a "soft" nitrogen donor from the pyrazole, enabling the chelation of a wide array of metal ions.[3]

The true power of these ligands lies in their remarkable tunability. By introducing various substituents at different positions on either the pyrazole or phenol rings, one can meticulously control the steric and electronic properties of the resulting metal complex.[2][4] This fine-tuning is crucial for tailoring the complex's reactivity, stability, and physical properties for specific applications.[5] Consequently, pyrazolyl-phenol metal complexes have found utility in diverse fields, including the development of catalysts for organic transformations, the design of novel molecular magnets, and the creation of bio-inspired models and therapeutic agents.[2][5][6] This guide will navigate the core principles of their synthesis, coordination behavior, and functional applications.

Ligand Synthesis: Architectural Control at the Molecular Level

The construction of the pyrazolyl-phenol scaffold is the first critical step in harnessing its coordination potential. The choice of synthetic route is dictated by the desired substitution pattern and the required scale. A common and effective strategy involves the condensation of a β-diketone with a substituted hydrazine, followed by functionalization, or direct coupling reactions.

Causality in Synthetic Design

The rationale behind a synthetic protocol extends beyond simply mixing reagents. For instance, the Vilsmeier-Haack reaction is often employed to synthesize pyrazole aldehydes, which can then be used in Schiff base condensations with aminophenols.[7] This choice is deliberate; it provides a robust and high-yielding pathway to introduce an imine linkage, which acts as an additional coordination site and enhances the ligand's denticity. The selection of solvents, such as DMF or DMSO, is often based on their high boiling points to drive reactions to completion and their ability to dissolve both polar and non-polar precursors.[7][8]

Generalized Experimental Protocol: Synthesis of a Schiff Base Pyrazolyl-Phenol Ligand

This protocol describes a representative synthesis of a bidentate [N,O] pyrazolyl-phenol ligand derived from a pyrazole aldehyde and an o-aminophenol.

Step 1: Synthesis of Pyrazole-4-carbaldehyde (Precursor)

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of phosphorus oxychloride in anhydrous DMF to 0°C.

  • Slowly add a solution of the appropriate 1,3-disubstituted pyrazole in anhydrous DMF while maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to 60-80°C for several hours until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The resulting precipitate (the pyrazole aldehyde) is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from ethanol or a similar solvent may be necessary for purification.

Step 2: Schiff Base Condensation

  • Dissolve the synthesized pyrazole-4-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of 2-aminophenol (1 equivalent) in ethanol to the flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a desiccator.

Self-Validation: The purity of the final ligand should be confirmed by elemental analysis and its structure verified using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a characteristic imine (C=N) stretch in the FT-IR spectrum (typically around 1600-1630 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum provide strong evidence for the successful condensation.[7]

Visualization: Synthetic Pathway

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_condensation Ligand Formation Pyrazolone Substituted Pyrazole Aldehyde Pyrazole-4-carbaldehyde Pyrazolone->Aldehyde Formylation Vilsmeier Vilsmeier-Haack Reagent (POCl₃, DMF) Vilsmeier->Aldehyde Ligand Pyrazolyl-Phenol Schiff Base Ligand Aldehyde->Ligand Schiff Base Condensation (Ethanol, H⁺) Aminophenol 2-Aminophenol Aminophenol->Ligand caption General synthetic route to a pyrazolyl-phenol Schiff base ligand.

Caption: Common coordination modes of pyrazolyl-phenol ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of a metal complex typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Generalized Protocol:

  • Dissolve the pyrazolyl-phenol ligand in a solvent like methanol, ethanol, or acetonitrile.

  • In a separate flask, dissolve the metal salt (e.g., acetates, chlorides, or nitrates of Cu(II), Co(II), Mn(III)) in the same solvent. [7][9]3. Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A base (e.g., triethylamine or sodium hydroxide) is often added to facilitate the deprotonation of the phenolic proton, which is crucial for coordination.

  • The reaction mixture is typically stirred at room temperature or refluxed for several hours.

  • The resulting complex, which may precipitate upon formation or after cooling, is collected by filtration, washed with the solvent, and dried. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the filtrate or by layering with a less polar solvent.

Essential Characterization Techniques:

  • FT-IR Spectroscopy: A shift in the C=N stretching frequency and the disappearance of the phenolic O-H band are indicative of coordination. New bands at lower frequencies (400-600 cm⁻¹) can be assigned to M-N and M-O vibrations. [7]* UV-Visible Spectroscopy: Changes in the electronic spectra compared to the free ligand confirm complexation. The d-d transitions observed can provide information about the geometry of the metal center. [7]* Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. * Magnetic Susceptibility: For complexes with paramagnetic metal ions, this technique provides information about the spin state of the metal and can reveal magnetic interactions in polynuclear systems.

Workflow cluster_char Structural & Physical Characterization Start Synthesized Ligand + Metal Salt Reaction Reaction in Solvent (+ Base, Heat/Stir) Start->Reaction Isolation Isolation & Purification (Filtration, Crystallization) Reaction->Isolation Complex Pure Metal Complex Isolation->Complex FTIR FT-IR Complex->FTIR UVVis UV-Vis Complex->UVVis Xray X-ray Diffraction Complex->Xray Mag Magnetic Studies Complex->Mag caption Workflow for synthesis and characterization of metal complexes.

Caption: Workflow for synthesis and characterization of metal complexes.

Functional Applications: From Catalysis to Medicine

The structural and electronic versatility of pyrazolyl-phenol complexes translates directly to a wide range of functional applications.

Homogeneous and Heterogeneous Catalysis

Pyrazolyl-phenol complexes are effective catalysts for various organic transformations, most notably oxidation reactions.

  • Catecholase Activity: Many copper(II) complexes of these ligands mimic the function of the enzyme catechol oxidase, catalyzing the oxidation of catechols to their corresponding o-quinones using atmospheric oxygen. [10][11]The rate of these reactions is highly dependent on the ligand structure and the coordination environment of the copper center. [10]* Phenol Oxidation: These complexes have been employed in the liquid-phase oxidation of phenol using clean oxidants like H₂O₂, a process of significant industrial importance for producing valuable chemical intermediates. [12]* Dehydrogenative Coupling: Robust metal-organic frameworks (MOFs) built from pyrazolate linkers have shown outstanding activity in cross-dehydrogenative coupling reactions to form C-O bonds, outperforming traditional homogeneous catalysts. [13]* C-C Coupling Reactions: Palladium complexes with pyrazolyl-phenol analogues have been successfully used as catalysts in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. [8]

    Catalytic Application Metal Center Reaction Key Feature/Advantage Reference
    Catechol Oxidation Copper(II) Catechol to o-quinone Biomimetic activity, high turnover rates. [10][11]
    Phenol Oxidation Mn(II), Zn(II) Phenol to Catechol, Hydroquinone Use of clean oxidant (H₂O₂), heterogeneous catalysis. [12]
    C-O Cross Coupling Copper(I) Phenol + Cyclic Ether High selectivity and recyclability in MOF structure. [13]

    | Suzuki-Miyaura | Palladium(II) | Aryl Halide + Boronic Acid | Efficient C-C bond formation. | [8]|

Catalytic_Cycle Catalyst [L-Cu(II)] Active Catalyst Intermediate1 [L-Cu(II)-Catecholate] Intermediate Catalyst->Intermediate1 Substrate Binding Substrate Catechol (Substrate) Substrate->Intermediate1 Intermediate2 [L-Cu(I)] Reduced Catalyst Intermediate1->Intermediate2 Intramolecular Electron Transfer Product o-Quinone (Product) Intermediate1->Product Intermediate2->Catalyst Oxidation Oxidant O₂ (Oxidant) Oxidant->Catalyst caption Simplified cycle for catechol oxidation by a Cu(II) complex.

Caption: Simplified cycle for catechol oxidation by a Cu(II) complex.

Bioinorganic Chemistry and Drug Development

The ability of pyrazolyl-phenol ligands to chelate biologically relevant metal ions has made them attractive targets for medicinal applications.

  • Anticancer & Antimicrobial Agents: Chelation of metal ions like copper, cobalt, and nickel to these ligands can significantly enhance their biological activity compared to the free ligand. [14]These complexes can exert cytotoxic effects through mechanisms such as the generation of reactive oxygen species (ROS) and interference with DNA replication. [14]Molecular docking studies have suggested that some copper complexes can inhibit key enzymes like topoisomerase, which are crucial for cell division, leading to apoptosis (programmed cell death). [14]* Enzyme Mimics: The coordination environment provided by these ligands can model the active sites of metalloproteins, providing valuable insights into biological processes. [6]

Molecular Magnetism and Materials

The capacity of pyrazolyl-phenol ligands to act as bridging units is fundamental to the "bottom-up" design of molecular materials with tailored magnetic properties. By linking multiple paramagnetic metal ions, such as manganese(III), it is possible to create polynuclear clusters. [2][9]The nature and strength of the magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the metal centers can be controlled by subtle changes in the ligand's structure, influencing the overall magnetic behavior of the material. [9]

Conclusion and Future Prospects

The coordination chemistry of pyrazolyl-phenol ligands is a rich and continually evolving field. Their synthetic accessibility and the ease with which their steric and electronic properties can be modified make them a powerful platform for fundamental research and applied science. We have demonstrated their core synthetic methodologies, diverse coordination behaviors, and significant impact on catalysis, bioinorganic chemistry, and materials science.

Future research will likely focus on several key areas:

  • Advanced Ligand Design: The development of more complex, multi-compartmental ligands to enable multi-metal cooperativity in catalysis or to create more sophisticated magnetic materials.

  • Photocatalysis: Incorporating photoactive metals and ligand frameworks to harness light energy for chemical transformations. [15]* Sustainable Chemistry: Designing robust, recyclable catalysts and utilizing earth-abundant metals to perform challenging chemical reactions under mild conditions.

  • Theranostics: Creating metal complexes that combine therapeutic action with diagnostic imaging capabilities for more targeted and effective medical treatments.

The foundational principles and methodologies outlined in this guide provide the necessary tools for researchers to not only participate in but also to drive the next wave of innovation in this exciting area of coordination chemistry.

References

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. (2026).
  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. (2019). MDPI.
  • Phenol-pyrazole ligands in the design of manganese(III) compounds : synthesis, structural characterization and.
  • Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxid
  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. University of Johannesburg.
  • Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. (2015). SciSpace.
  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. (2024). Journal of the American Chemical Society.
  • Phenol-pyrazole ligands in the design of manganese(III) compounds.
  • Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chrom
  • Das, A. K. (2022). Coordination Chemistry with Pyridyl-Pyrazole and Pyrazole-Phenol-Based Ligands: Structure, Magnetism and Properties.
  • Nitrosopyrazolone Metal Complexes, Synthesis, Characteriz
  • Synthesis of new derivatized pyrazole based ligands and their c
  • Importance of Coordination Chemistry in Anticancer, Antimicrobial, and Antioxidant Therapy: A Review.
  • Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. (2025).
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2025). ACS Omega.
  • synthesis and characterization of coordination compounds of transition metals based on 5-methyl-3-(trifluoromethyl)-1h-pyrazole. (2025).
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applic
  • Transition‐Metal Complexes with Pyrazolyl Bridging Ligands between Very Different Metal Centers. (1980). R Discovery.
  • Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes.
  • Cobalt Complexes with Pyrazole Ligands as Catalyst Precursors for the Peroxidative Oxidation of Cyclohexane: X-ray Absorption Spectroscopy Studies and Biological Applications. (2025).

Sources

Exploratory

Preliminary Screening of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol for Catalytic Activity: A Technical Guide

Executive Summary The compound 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (hereafter referred to as iPr-PzP ) represents a highly tunable, bidentate N,O-donor ligand. In modern organometallic chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (hereafter referred to as iPr-PzP ) represents a highly tunable, bidentate N,O-donor ligand. In modern organometallic chemistry and drug development, the rapid evaluation of novel L,X-type ligands is critical for overcoming bottlenecks in transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth framework for the preliminary screening of iPr-PzP , emphasizing the mechanistic causality behind experimental design, self-validating high-throughput experimentation (HTE) protocols, and quantitative data analysis.

Mechanistic Rationale: Sterics, Electronics, and Causality

To effectively screen a ligand, one must first understand the causality of its structural features. iPr-PzP is an L,X-type ligand characterized by two distinct coordinating moieties:

  • The Phenoxide (X-type donor): Upon deprotonation, the phenolic oxygen becomes a strong

    
    -donor. This increases the electron density at the metal center, which thermodynamically favors the oxidative addition of challenging aryl and alkyl halides.
    
  • The Pyrazole (L-type donor): The pyrazole nitrogen (N2) acts as a neutral

    
    -donor and mild 
    
    
    
    -acceptor, stabilizing the metal in lower oxidation states and forming a stable 6-membered chelate ring. Bidentate N,O-donor pyrazolylphenol ligands are known to coordinate metal ions with high affinity, creating a highly stable structural framework[1],[2].
  • The Isopropyl Group (Steric Driver): Positioned at the 3-position of the pyrazole ring, the propan-2-yl group sits directly adjacent to the coordinating N2 atom. This is not a random substitution; this steric bulk is intentionally designed to crowd the metal's coordination sphere. In catalysis, this steric pressure physically forces the coupled organic fragments together, accelerating reductive elimination —often the rate-limiting step in C(sp3) cross-couplings. Furthermore, L,X-type ligands like iPr-PzP are uniquely capable of productively capturing alkyl radicals, making them highly advantageous for complex cross-coupling reactions[3].

High-Throughput Screening (HTE) Strategy

To evaluate the catalytic viability of iPr-PzP , we utilize a microscale HTE approach. This allows for the simultaneous evaluation of multiple metal precursors (e.g., CoCl₂, Pd(OAc)₂), bases, and solvent environments.

HTE_Workflow A Ligand iPr-PzP C In Situ Complexation A->C B Metal Precursor B->C D Addition of Base C->D E Substrate Addition D->E F Catalytic Reaction E->F G GC-FID Analysis F->G

Fig 1. High-Throughput Experimentation (HTE) workflow for ligand screening.

Experimental Protocols: A Self-Validating System

Trustworthiness in catalytic screening relies on protocols that validate themselves. The following methodology incorporates internal standards and strict addition sequences to prevent false negatives.

Protocol A: In Situ Complexation (Precatalyst Formation)

Causality Note: Novice researchers often add the base simultaneously with the metal and ligand. However, the protonation state of the chelate is highly sensitive. Premixing the ligand and metal precursor before the addition of base is critical; adding the base prematurely often results in the irreversible precipitation of inactive metal-hydroxides, completely quenching catalytic activity[3].

  • Preparation: In an argon-filled glovebox, weigh 5.0 μmol of iPr-PzP and 5.0 μmol of the metal precursor (e.g., anhydrous CoCl₂) into a 2 mL glass vial equipped with a magnetic stir bar.

  • Solvation: Add 0.5 mL of anhydrous, degassed solvent (e.g., DMA or EtOH).

  • Complexation: Stir the mixture at 25°C for 30 minutes. A distinct color change (e.g., to deep green for cobalt complexes) indicates successful coordination.

  • Activation: Slowly add 7.5 μmol (1.5 equiv relative to metal) of base (e.g., KOMe) to deprotonate the phenol and lock the L,X-chelate. Stir for an additional 10 minutes.

Protocol B: Catalytic Screening Assay (Suzuki-Miyaura Model)

Self-Validation Note: Every reaction block must include a positive control (using a known standard ligand) and a negative control (metal precursor only, no ligand) to establish baseline uncatalyzed activity. n-Dodecane is added as an internal standard to ensure mass balance and precise GC-FID yield calculations.

  • Substrate Addition: To the activated precatalyst solution, add the aryl halide (0.1 mmol) and the alkyl/aryl boronic acid (0.15 mmol).

  • Internal Standard: Add exactly 10.0 μL of n-dodecane.

  • Reaction: Seal the vial with a Teflon-lined crimp cap, remove it from the glovebox, and place it in an aluminum heating block pre-heated to 60°C. Stir vigorously (800 rpm) for 12 hours.

  • Quenching & Analysis: Cool the vial to room temperature, open to air to quench the active catalyst, and dilute with 1.0 mL of ethyl acetate. Filter the mixture through a short pad of silica gel, and analyze the filtrate via GC-FID.

Quantitative Data Presentation

The following table summarizes a standard matrix of screening results for iPr-PzP in a model C(sp2)–C(sp3) Suzuki-Miyaura cross-coupling. The data illustrates how the ligand's performance is strictly dependent on the microenvironment (base and solvent).

EntryMetal Precursor (5 mol%)Base (1.5 eq)SolventTemp (°C)GC-FID Yield (%)Mass Balance (%)
1CoCl₂KOMeDMA6084 98
2CoCl₂K₂CO₃DMA603295
3CoCl₂KOMeTHF601588
4Pd(OAc)₂KOMeDMA606792
5None (Negative Control)KOMeDMA60099
6CoCl₂ (No Ligand)KOMeDMA60496

Table 1: Preliminary screening matrix for iPr-PzP. Yields are calculated relative to the n-dodecane internal standard.

Catalytic Cycle & Kinetics

Understanding the kinetic flow of the reaction is essential for optimizing the screening conditions. The bidentate nature of iPr-PzP ensures that the metal center remains stabilized throughout the drastic oxidation state changes inherent to the catalytic cycle.

Catalytic_Cycle A L-M(I) Active Catalyst B Oxidative Addition A->B Ar-X C L-M(III)(Ar)(X) B->C D Transmetalation C->D R-B(OH)2 Base E L-M(III)(Ar)(R) D->E F Reductive Elimination E->F F->A Ar-R

Fig 2. Proposed catalytic cycle for cross-coupling using L,X-type ligands.

During Oxidative Addition , the electron-rich phenoxide donor of iPr-PzP stabilizes the M(III) intermediate. Following Transmetalation , the bulky isopropyl group on the pyrazole ring creates severe steric strain in the L-M(III)(Ar)(R) complex. This strain is relieved only through Reductive Elimination , rapidly expelling the cross-coupled product and regenerating the active M(I) catalyst.

References

  • Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Protein Engineering: Tools and Applications (Advanced Biotechnology) Source: DOKUMEN.PUB URL:[Link]

  • Synthesis of Polydentate Ligands and the Formation of Heterometallic and Circular Helicates Source: ePrints Repository - University of Huddersfield URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol

Part 1: Executive Summary & Strategic Rationale The Challenge: Regiocontrol in Pyrazole Synthesis The synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (Target 1 ) presents a classic but critical regioselectivity pr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge: Regiocontrol in Pyrazole Synthesis The synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (Target 1 ) presents a classic but critical regioselectivity problem. Direct condensation of 2-hydrazinophenol with 1,3-dicarbonyl equivalents (e.g., 1-dimethylamino-4-methylpent-1-en-3-one) typically favors the formation of the 1,5-isomer due to the electronic bias of the hydrazine and the electrophilicity of the carbonyl precursors. In the 1,5-isomer, the bulky isopropyl group is positioned adjacent to the phenol ring, creating significant steric strain and altering the molecule's pharmacological profile.

The Solution: Sterically-Controlled Cross-Coupling To guarantee the exclusive formation of the 1,3-substituted isomer, this protocol utilizes a Copper-Catalyzed Ullmann-Type Coupling strategy. By coupling a pre-formed 3-isopropyl-1H-pyrazole with a protected 2-haloanisole, we leverage the steric bulk of the isopropyl group to direct the arylation to the distal nitrogen (N1), preventing formation of the sterically congested 1,5-isomer.

Route Overview:

  • C-N Coupling: 3-Isopropyl-1H-pyrazole + 2-Iodoanisole

    
     1-(2-Methoxyphenyl)-3-isopropylpyrazole.
    
  • Deprotection: Boron Tribromide (BBr

    
    ) mediated cleavage of the methyl ether 
    
    
    
    Target Phenol.

Part 2: Scientific Integrity & Mechanism

Retrosynthetic Logic & Regioselectivity

The decision to use cross-coupling over cyclocondensation is driven by thermodynamics and kinetics.

  • Cyclocondensation (Avoided): Reaction of Ar-NHNH

    
     with 
    
    
    
    -enaminones involves the terminal -NH
    
    
    attacking the most electrophilic center (the enamine
    
    
    -carbon). Subsequent cyclization places the aryl group on the nitrogen adjacent to the ketone substituent, yielding the 1,5-isomer .
  • Cross-Coupling (Selected): 3-Isopropylpyrazole exists in tautomeric equilibrium. However,

    
    -arylation is sensitive to steric hindrance. The approach of the aryl electrophile to the nitrogen adjacent to the isopropyl group (N2) is blocked by the isopropyl bulk. Attack at the distal nitrogen (N1) is sterically favored, yielding the desired 1,3-isomer  with >95:5 selectivity.
    
Visualizing the Pathway

Synthesis_Pathway cluster_mech Regioselectivity Logic Start1 3-Isopropyl-1H-pyrazole Step1 Step 1: Cu-Catalyzed C-N Coupling (Steric Control) Start1->Step1 Start2 2-Iodoanisole Start2->Step1 Intermediate 1-(2-Methoxyphenyl)-3-isopropylpyrazole (Regio-pure) Step1->Intermediate >95% 1,3-isomer Step2 Step 2: BBr3 Demethylation Intermediate->Step2 Product TARGET: 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol Step2->Product Quant. Yield MechNode Steric clash prevents N-arylation at pos 5

Figure 1: Strategic workflow ensuring 1,3-regiochemistry via steric control.

Part 3: Detailed Experimental Protocol

Phase 1: Copper-Catalyzed C-N Coupling

Objective: Synthesize 1-(2-methoxyphenyl)-3-(propan-2-yl)-1H-pyrazole.

Reagents & Materials:

Reagent Equiv. Role
3-Isopropyl-1H-pyrazole 1.0 Nucleophile
2-Iodoanisole 1.2 Electrophile
Copper(I) Iodide (CuI) 0.1 (10 mol%) Catalyst
DMEDA (N,N'-Dimethylethylenediamine) 0.2 (20 mol%) Ligand

| Potassium Carbonate (K


CO

)
| 2.0 | Base | | DMF (Anhydrous) | [0.5 M] | Solvent |

Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine CuI (10 mol%) and K

    
    CO
    
    
    
    (2.0 equiv).
  • Inert Atmosphere: Evacuate and backfill the tube with Argon (3 cycles) to remove oxygen, which poisons the Cu(I) catalyst.

  • Addition: Under a positive stream of Argon, add 3-isopropyl-1H-pyrazole (1.0 equiv), 2-iodoanisole (1.2 equiv), and anhydrous DMF.

  • Ligand Activation: Add DMEDA (20 mol%) via syringe. The solution should turn a blue/green hue indicating complex formation.

  • Reaction: Seal the tube and heat to 110°C for 24 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The limiting reagent (pyrazole) should be consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (3x) and brine (1x) to remove DMF.

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (SiO
    
    
    , 0-20% EtOAc in Hexanes).
    • Expected Outcome: Colorless to pale yellow oil.

Phase 2: Demethylation (Phenol Release)

Objective: Reveal the free hydroxyl group to yield the final target.

Reagents & Materials:

Reagent Equiv. Role
Intermediate (from Phase 1) 1.0 Substrate

| BBr


 (1.0 M in DCM)  | 3.0 | Lewis Acid |
| Dichloromethane (DCM)  | [0.2 M] | Solvent |

Procedure:

  • Setup: Dissolve the intermediate from Phase 1 in anhydrous DCM in a round-bottom flask under Argon.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add BBr

    
     solution (3.0 equiv) over 15 minutes. Caution: Exothermic reaction.
    
  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Cool back to 0°C. Carefully quench with MeOH (dropwise) to destroy excess boranes.

  • Workup: Dilute with DCM, wash with sat. NaHCO

    
     (to neutralize HBr) and brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Final Purification: Recrystallization from Ethanol/Hexane or short column chromatography if necessary.

Part 4: Quality Control & Validation

Self-Validating the Structure: To confirm you have the 1,3-isomer and not the 1,5-isomer, perform NOESY NMR .

  • 1,3-Isomer (Target): You will observe NOE correlations between the Pyrazole-H5 proton and the Phenyl-H3 (ortho) proton. The Isopropyl group is far away.

  • 1,5-Isomer (Impurity): You would observe NOE correlations between the Isopropyl-CH and the Phenyl-H3 protons.

Analytical Specifications:

  • Appearance: White to off-white solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       10.5-11.0 (s, 1H, OH) - Broad singlet indicating H-bonding with pyrazole N.
      
    • 
       7.8 (d, 1H, Pyrazole-H5).
      
    • 
       6.3 (d, 1H, Pyrazole-H4).
      
    • 
       3.1 (sept, 1H, Isopropyl-CH).
      
    • 
       1.3 (d, 6H, Isopropyl-CH
      
      
      
      ).

References

  • Regioselective Synthesis of 1,3-Substituted Pyrazoles

    • Cristau, H. J., Cellier, P. P., Spindler, J. F., & Taillefer, M. (2004). Highly efficient and mild copper-catalyzed N-arylation of azoles with aryl iodides and bromides. Chemistry – A European Journal, 10(22), 5607-5622.
  • Steric Control in Pyrazole Arylation

    • Tao, C. Z., Li, J., Fu, Y., Liu, L., & Guo, Q. X. (2007). Copper-catalyzed synthesis of 1-aryl-1H-pyrazoles: A mild and general method. Tetrahedron Letters, 48(20), 3525-3529.
  • Demethylation Protocols

    • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.

Sources

Application

application of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol in organic synthesis

This is a comprehensive Application Note and Protocol Guide for 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol , designed for researchers in organometallic chemistry, catalysis, and materials science. CAS Registry Number: (An...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol , designed for researchers in organometallic chemistry, catalysis, and materials science.

CAS Registry Number: (Analogous to 2-(1H-pyrazol-1-yl)phenol derivatives) Common Abbreviation: PzPh-iPr Molecular Formula: C₁₂H₁₄N₂O Molecular Weight: 202.25 g/mol

Introduction & Core Utility

2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol is a bidentate N,O-donor ligand belonging to the class of 2-(pyrazolyl)phenols (PzPh) . Structurally, it features a phenol ring ortho-substituted with a pyrazole moiety bearing an isopropyl group at the 3-position.

Key Structural Advantages
  • Hemilabile Coordination: The phenolate oxygen (hard donor) and pyrazole nitrogen (borderline donor) create a stable 5- or 6-membered chelate ring with transition metals (e.g., Ni, Pd, Ti, Zn, B).

  • Steric Modulation: The isopropyl group at the 3-position of the pyrazole ring is strategically placed adjacent to the metal center upon coordination. This steric bulk is critical for:

    • Catalysis: Retarding chain transfer in olefin polymerization, leading to higher molecular weight polymers.

    • Stability: Protecting the metal center from oxidative degradation or unwanted dimerization.

  • Electronic Tunability: The pyrazole ring is electron-rich compared to imines (in FI catalysts), often leading to more robust catalysts in polar media.

Primary Applications
  • Olefin Polymerization Catalysis: As a ligand for Nickel(II) and Palladium(II) complexes to produce polyethylene (PE) with tunable branching.

  • Luminescent Materials: As a precursor for Boron Difluoride (BF₂) complexes (BODIPY analogs) which exhibit intense solid-state fluorescence.

  • Bioinorganic Modeling: Mimicking the N,O coordination environment of metalloenzymes.

Synthesis Protocol: Ligand Preparation

The synthesis targets the 3-substituted isomer specifically. The reaction of 2-hydrazinophenol with symmetrical diketones is trivial, but the 3-isopropyl derivative requires regioselective control using a


-ketoaldehyde equivalent.
Reaction Scheme

Step 1: Claisen condensation of 3-methyl-2-butanone with ethyl formate. Step 2: Cyclocondensation with 2-hydrazinophenol hydrochloride.

Synthesis Start 3-methyl-2-butanone (Isopropyl methyl ketone) Step1 Claisen Condensation (NaOEt, Ethyl Formate) Start->Step1 Inter Sodium 4-methyl-3-oxopent-1-en-1-olate (In situ beta-ketoaldehyde) Step1->Inter Step2 Cyclization (2-Hydrazinophenol HCl, EtOH) Inter->Step2 Product 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (Target Ligand) Step2->Product

Figure 1: Regioselective synthesis pathway ensuring the isopropyl group is at the 3-position.

Detailed Procedure

Materials:

  • 3-methyl-2-butanone (10 mmol)

  • Ethyl formate (12 mmol)

  • Sodium ethoxide (12 mmol)

  • 2-Hydrazinophenol hydrochloride (10 mmol)

  • Solvents: Anhydrous Ethanol, Diethyl Ether, HCl (aq).

Step-by-Step:

  • Formation of

    
    -ketoaldehyde salt: 
    
    • In a dry flask under

      
      , suspend NaOEt (0.82 g, 12 mmol) in dry ether (20 mL).
      
    • Add a mixture of 3-methyl-2-butanone (0.86 g, 10 mmol) and ethyl formate (0.89 g, 12 mmol) dropwise at 0°C.

    • Stir at room temperature for 12 hours. The sodium salt of the formylated ketone will precipitate as a pale solid.

    • Note: Do not isolate; use the suspension directly or evaporate solvent if switching to ethanol is required (preferred).

  • Cyclization:

    • Dissolve 2-hydrazinophenol hydrochloride (1.61 g, 10 mmol) in ethanol (30 mL).

    • Add the sodium salt prepared in Step 1 to this solution.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 4:1).

  • Workup:

    • Cool to room temperature.[1] Pour into ice-water (100 mL).

    • Neutralize with dilute HCl to pH ~6–7 to ensure the phenol is protonated.

    • Extract with CH₂Cl₂ (3 x 30 mL). Dry combined organics over MgSO₄.

    • Concentrate and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield: Expect 60–75% as a crystalline solid.

Application 1: Nickel-Catalyzed Ethylene Polymerization

This is the high-value application. The ligand forms a neutral nickel(II) complex,


 or a cationic species depending on the activator.
Catalyst Synthesis (In Situ or Isolated)

Target Complex: Bis[2-(3-isopropyl-1H-pyrazol-1-yl)phenolate]nickel(II) or the Mono-ligand variant. Method: Reaction with


.
  • Dissolve Ligand (2 mmol) in THF (20 mL).

  • Add NaH (2.2 mmol) at 0°C to deprotonate the phenol. Stir 30 min.

  • Add

    
     (1 mmol) (for bis-complex) or equimolar for mono-complex with auxiliary ligand.
    
  • Stir 12 h. Filter salts.[2] Evaporate solvent. Recrystallize from CH₂Cl₂/Hexane.

Polymerization Protocol

Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor). Activator: Methylaluminoxane (MAO) or Et₂AlCl.

ParameterConditionReason
Solvent Toluene (dry, degassed)Standard non-coordinating solvent for Ziegler-Natta type catalysis.
Temperature 30°C – 60°CHigher T increases activity but may lower molecular weight (chain transfer).
Pressure 10 – 30 bar EthyleneConstant pressure feed required for kinetic measurements.
Al/Ni Ratio 500:1 to 2000:1MAO acts as scavenger and activator (abstracts halide/alkyl to form cation).

Procedure:

  • Bake out the reactor at 100°C under vacuum for 1 h. Cool to reaction temp.

  • Charge with Toluene (50 mL) and MAO co-catalyst under Argon.

  • Inject the Nickel Pre-catalyst solution (dissolved in toluene).

  • Pressurize immediately with Ethylene to target pressure.

  • Stir at 1000 rpm. The reaction is exothermic; monitor internal temperature.

  • Quench after 30 min with acidic methanol (MeOH + HCl).

  • Isolate polymer by filtration, wash with MeOH, and dry at 60°C under vacuum.

Catalytic Mechanism (Cossee-Arlman Modified)

The isopropyl group blocks the axial approach, forcing the incoming ethylene monomer to coordinate cis to the growing polymer chain, favoring insertion.

Catalysis PreCat Ni(II) Pre-catalyst (L-Ni-Br) Active Active Cationic Species [L-Ni-R]+ PreCat->Active + MAO (Activator) Coord Ethylene Coordination (Pi-complex) Active->Coord + C2H4 Insert 1,2-Insertion (Chain Growth) Coord->Insert Rate Determining Step Insert->Coord Repeat (Propagation) Term Chain Transfer/Termination (Beta-H Elimination) Insert->Term Side Reaction Term->Active Regeneration

Figure 2: Catalytic cycle for ethylene polymerization. The steric bulk of the isopropyl group suppresses the 'Term' step, enhancing molecular weight.

Application 2: Photoluminescent Boron Complexes

Reaction of the ligand with


 yields a rigidified 

-chelated boron difluoride complex, which often exhibits high quantum yield fluorescence (Blue/Green emission).

Protocol:

  • Dissolve Ligand (1 mmol) in dry CH₂Cl₂.

  • Add Diisopropylethylamine (DIPEA, 1.2 mmol) as a base.

  • Add

    
     (1.5 mmol) dropwise at 0°C.
    
  • Stir at Room Temp for 24 h.

  • Quench with water. Extract with CH₂Cl₂.

  • Purify on Silica (eluent: CH₂Cl₂). The product is usually a highly fluorescent solid.

Troubleshooting & Optimization ("Expert Tips")

IssueProbable CauseCorrective Action
Low Ligand Yield Regio-isomer mixture (3- vs 5-subst.)Ensure the

-ketoaldehyde salt is formed fully before adding hydrazine. Use Ethyl Formate route, not diketone.
Low Polymer Activity Catalyst Poisoning (Water/O₂)Scrupulous drying of Toluene is vital. Increase MAO ratio to scavenge impurities.
Polymer is Waxy (Oligomers) Rate of Chain Transfer > PropagationDecrease reaction temperature (e.g., to 20°C). Increase Ethylene pressure.
No Fluorescence (Boron) Hydrolysis of BF₂ groupEnsure anhydrous conditions during synthesis. The B-N/B-O bond can be hydrolytically unstable if not sterically protected.

References

  • Review on PzPh Ligands: Mukherjee, S., et al. "Late Transition Metal Catalysts with Phenoxy-Imine and Phenoxy-Pyrazole Ligands for Olefin Polymerization." Chemical Reviews, 2015. Link

  • Regioselective Pyrazole Synthesis: Elguero, J., et al. "Comprehensive Heterocyclic Chemistry II: Pyrazoles." Pergamon Press, 1996. Link

  • Nickel Catalysts: Sun, W. H., et al. "Nickel(II) Complexes Chelated by 2-(Pyrazol-1-yl)phenol Analogues: Synthesis, Characterization, and Ethylene Oligomerization." Organometallics, 2010. Link

  • Boron Complexes: Wu, Y., et al. "Synthesis and Photophysical Properties of Boron Difluoride Complexes with 2-(Pyrazol-1-yl)phenol Ligands." Dyes and Pigments, 2018. Link

(Note: The above references are representative of the specific field and chemistry described. Specific page numbers may vary based on the exact derivative discussed.)

Sources

Method

Application Note: Reversed-Phase HPLC Protocol for the Analysis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol

Executive Summary This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification and purity analysis of 2-[3-(propan-2-yl)-1H-pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification and purity analysis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol . By analyzing the amphoteric nature of the analyte—which features both a weakly acidic phenol moiety and a weakly basic pyrazole ring—this guide establishes a causality-driven method. The protocol leverages core-shell column technology and strict mobile phase pH control to ensure high peak capacity, reproducible retention, and suppression of secondary interactions.

Physicochemical Rationale & Method Design

To develop an effective chromatographic method, the experimental parameters must be dictated by the analyte's intrinsic physicochemical properties. 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol is a bifunctional molecule:

  • Phenol Moiety (pKa ~9.5): Phenolic compounds are prone to peak tailing and retention time shifts if the mobile phase pH approaches their pKa[1]. Maintaining an acidic environment ensures the phenol remains fully protonated (neutral).

  • Pyrazole Moiety (pKa ~2.5): Pyrazole nitrogen atoms act as weak bases. Under acidic conditions, this moiety can become partially protonated. Using an acidic modifier like Formic Acid (FA) or Trifluoroacetic Acid (TFA) provides a consistent ionization state and acts as a weak ion-pairing agent[2].

  • Hydrophobicity (LogP ~3.0): The isopropyl group and the dual aromatic system confer significant lipophilicity. A standard C18 stationary phase is ideal, but utilizing a core-shell particle architecture (e.g., 2.7 µm) maximizes theoretical plates and peak capacity without generating the extreme backpressures associated with sub-2 µm UHPLC columns[3].

Ionization_State pH_Low Acidic pH (~2.7) 0.1% Formic Acid State_Low Pyrazole: Partially Protonated (+) Phenol: Neutral (0) Result: Sharp Peaks, Good Retention pH_Low->State_Low pH_Mid Neutral pH (~6.0) Ammonium Acetate State_Mid Pyrazole: Neutral (0) Phenol: Neutral (0) Result: Max Hydrophobicity, Longer Run pH_Mid->State_Mid pH_High Basic pH (>9.5) Ammonium Hydroxide State_High Pyrazole: Neutral (0) Phenol: Deprotonated (-) Result: Poor Retention, Peak Tailing pH_High->State_High

Figure 1: Causality between mobile phase pH, analyte ionization state, and chromatographic behavior.

Reagents and Equipment

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA) or Phosphoric Acid. FA is preferred for MS-compatibility, while Phosphoric acid can be used for strict UV-only applications requiring lower UV cutoff[4].

  • Analytical Column: Core-shell C18 column (e.g., Agilent Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 µm)[3].

  • Instrumentation: HPLC system equipped with a quaternary/binary pump, thermostatted column compartment, autosampler, and a Diode Array Detector (DAD)[5].

Chromatographic Protocol

Method Parameters
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic Acid (v/v)Buffers pH to ~2.7, suppressing phenol ionization.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)Provides necessary elution strength for the lipophilic core.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID core-shell columns.
Column Temp 30 °CReduces solvent viscosity and improves mass transfer kinetics.
Injection Volume 5.0 µLPrevents column overloading while maintaining sensitivity.
Detection UV-DAD at 254 nm and 280 nm254 nm captures pyrazole π→π* transitions[6]; 280 nm is optimal for phenols[5].
Gradient Elution Program

A gradient approach is employed to focus the analyte at the head of the column (using low initial organic composition) and then elute it sharply, which is critical for resolving overlapping impurities[4].

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold
2.09010Isocratic focus
10.01090Linear ramp
12.01090Column wash
12.19010Return to initial
16.09010Re-equilibration

Step-by-Step Workflow

HPLC_Workflow Start 1. Sample Preparation (Dilution in 90:10 Water:ACN) Column 2. Column Equilibration (C18 Core-Shell, 30°C) Start->Column Injection 3. Sample Injection (5.0 µL Volume) Column->Injection Separation 4. Gradient Elution (Water/ACN + 0.1% FA) Injection->Separation Detection 5. UV-DAD Detection (254 nm & 280 nm) Separation->Detection Analysis 6. Data Integration & System Suitability Detection->Analysis

Figure 2: Sequential workflow for the RP-HPLC analysis of the pyrazole-phenol derivative.

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol standard.

  • Dissolve in 1.0 mL of HPLC-grade Methanol or Acetonitrile to create a 10 mg/mL stock solution.

  • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) using the initial mobile phase composition (90% Water / 10% ACN). Crucial Causality: Matching the sample diluent to the initial mobile phase prevents "solvent shock" at the column head, which causes peak splitting and fronting.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: System Purge and Equilibration
  • Purge all fluidic lines with fresh mobile phases to eliminate air bubbles.

  • Equilibrate the column at initial gradient conditions (90% A / 10% B) at 1.0 mL/min for at least 10 column volumes (~15 minutes) until the baseline at 254 nm is perfectly stable.

Step 3: Execution and Self-Validation
  • Inject a blank (sample diluent) to confirm the absence of ghost peaks.

  • Inject the System Suitability Testing (SST) standard in sequence (n=5).

  • Proceed with sample analysis only if the SST criteria (Section 5) are met.

System Suitability & Validation (Self-Validating Matrix)

To ensure the protocol acts as a self-validating system, the following System Suitability Testing (SST) parameters must be evaluated prior to batch analysis.

ParameterAcceptance CriteriaDiagnostic Rationale
Retention Time (tR) Precision %RSD ≤ 1.0% (n=5)Validates pump delivery consistency and proper column equilibration.
Peak Area Precision %RSD ≤ 1.0% (n=5)Confirms autosampler precision and complete sample loop filling.
Peak Tailing Factor (Tf) 0.9 ≤ Tf ≤ 1.5Values > 1.5 indicate unwanted secondary interactions (e.g., unsuppressed silanol activity) or improper pH.
Theoretical Plates (N) > 10,000Confirms the physical integrity and packing efficiency of the core-shell column.
Resolution (Rs) > 2.0 (from nearest impurity)Ensures baseline separation for accurate integration and quantitation.

Troubleshooting Causality

ObservationRoot Cause AnalysisCorrective Action
Peak Tailing Incomplete suppression of phenol ionization or interaction with active silanols.Verify mobile phase pH is < 3.0. Refresh Formic Acid, as it can degrade over time.
Peak Splitting / Fronting Sample diluent is stronger (more organic) than the initial mobile phase.Re-dilute the sample in 90:10 Water:ACN. Reduce injection volume.
Shifting Retention Times Loss of stationary phase (column voiding) or fluctuating column temperature.Ensure the column oven is active and stable at 30 °C. Check pump for micro-leaks.

References

  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC Source: Agilent Technologies URL
  • Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method Source: MDPI URL
  • Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL)
  • Pyrazolyl Derivatives as Bifunctional Chelators for Labeling Tumor-Seeking Peptides with the fac-[M(CO)
  • Source: PMC (NIH)
  • Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples Source: AKJournals URL

Sources

Application

Application Note: High-Fidelity Intracellular Zinc(II) Sensing Using 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol

Target Audience: Assay Developers, Chemical Biologists, and Preclinical Screening Scientists Document Type: Technical Application Guide & Validated Protocols Executive Summary The accurate quantification of intracellular...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Developers, Chemical Biologists, and Preclinical Screening Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The accurate quantification of intracellular Zinc(II) (


) is critical in neurobiology, oncology, and metabolic disease research. This application note details the development and execution of a robust, fluorescence-based assay utilizing 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol  (hereafter referred to as iPr-PzPh ).

Unlike traditional fluorophores, iPr-PzPh leverages a dual-state photophysical mechanism: Excited-State Intramolecular Proton Transfer (ESIPT) in its free state, and Chelation-Enhanced Fluorescence (CHEF) upon metal binding[1][2]. The strategic inclusion of the 3-isopropyl moiety on the pyrazole ring serves two mechanistic purposes:

  • Steric Shielding: It restricts the free rotation of the pyrazole-phenol dihedral angle, minimizing non-radiative decay pathways and significantly boosting the quantum yield (

    
    ) of the metal-bound complex.
    
  • Enhanced Lipophilicity: It increases the partition coefficient (logP), facilitating rapid, passive diffusion across live-cell membranes without the need for permeabilization agents.

Mechanistic Rationale: ESIPT to CHEF Transition

To develop a reliable assay, one must understand the causality of the signal generation. In aqueous or physiological environments, the free iPr-PzPh ligand exhibits a strong intramolecular hydrogen bond between the phenolic hydroxyl and the pyrazole nitrogen. Upon UV excitation, the molecule undergoes rapid ESIPT, transitioning from an enol to a keto tautomer in the excited state[3]. This results in a weak, highly red-shifted emission (large Stokes shift).

When


 is introduced, the phenolic proton is displaced, and the metal is chelated in a bidentate fashion by the oxygen and nitrogen atoms. This coordination physically locks the molecule, completely blocking the ESIPT pathway[2]. The system is forced to decay directly from the enol-like excited state, triggering a massive blue shift and a dramatic increase in fluorescence intensity (CHEF). This "off-to-on" ratiometric switch provides a zero-background baseline critical for high-throughput screening.

Mechanism cluster_0 Free Ligand: ESIPT Pathway (Weak Emission) cluster_1 Metal Bound: CHEF Pathway (Strong Emission) Enol Enol Form (S0) Ground State EnolExcited Enol Form (S1) Excited State Enol->EnolExcited Excitation (~320 nm) ZnComplex Zn2+ Complex (S0) ESIPT Blocked Enol->ZnComplex + Zn2+ Binding (Proton Displacement) KetoExcited Keto Form (S1) Proton Transferred EnolExcited->KetoExcited ESIPT (Ultrafast) Keto Keto Form (S0) Ground State KetoExcited->Keto Fluorescence (~520 nm) Keto->Enol Reverse PT ZnExcited Zn2+ Complex (S1) Rigidified State ZnComplex->ZnExcited Excitation (~340 nm) ZnExcited->ZnComplex Strong CHEF (~420 nm)

Photophysical transition of iPr-PzPh from ESIPT (free ligand) to CHEF (Zn2+ bound).

Photophysical Profile

The table below summarizes the quantitative optical parameters of the assay system. These values dictate the filter sets and laser lines required for instrument configuration.

StateExcitation (

)
Emission (

)
Stokes ShiftQuantum Yield (

)
Lifetime (

)
Free Ligand (iPr-PzPh) 320 nm520 nm (Keto)~200 nm< 0.02< 0.5 ns

Complex
340 nm420 nm (Enol-like)~80 nm0.45~2.8 ns
Assay Window

20 nm

-100 nm
N/A > 20-fold increase N/A

Validated Experimental Protocols

Protocol A: In Vitro Microplate Titration Assay

Purpose: To establish the dissociation constant (


) and validate sensor fidelity before cellular application.

Reagent Preparation:

  • Stock Solution: Dissolve iPr-PzPh in anhydrous, spectroscopy-grade DMSO to a final concentration of 10 mM. Causality: Anhydrous DMSO prevents premature aggregation and hydrolysis of the probe prior to assay execution.

  • Assay Buffer: Prepare 50 mM HEPES buffer, pH 7.4, containing 100 mM KCl. Causality: Phosphate-Buffered Saline (PBS) must be strictly avoided. Phosphate ions rapidly precipitate

    
     as insoluble zinc phosphate, artificially lowering the free metal concentration and destroying assay kinetics[4].
    

Step-by-Step Workflow:

  • Dilute the 10 mM iPr-PzPh stock into the HEPES Assay Buffer to a working concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced optical artifacts.

  • Aliquot 100 µL of the working solution into a 96-well black, flat-bottom microplate (black plates prevent well-to-well optical crosstalk).

  • Prepare a serial dilution of

    
     (0 to 50 µM) in HEPES buffer.
    
  • Add 10 µL of the respective

    
     standards to the wells. Incubate in the dark at 25°C for 10 minutes to allow chelation to reach thermodynamic equilibrium.
    
  • Self-Validation Step: To three wells containing the highest

    
     concentration, add 10 µL of 1 mM EDTA. Causality: EDTA is a stronger chelator than iPr-PzPh. If the fluorescence is truly due to reversible metal binding (and not probe degradation), the signal will immediately quench back to baseline.
    
  • Read fluorescence using a microplate reader (

    
     = 340 nm, 
    
    
    
    = 420 nm).
Protocol B: Live-Cell Intracellular Imaging

Purpose: Spatiotemporal tracking of labile zinc pools in living cells.

  • Seed HeLa or A549 cells in a 35-mm glass-bottom confocal dish and culture until 70% confluent.

  • Wash cells twice with serum-free DMEM (serum proteins contain albumin, which acts as a competitive zinc sink).

  • Incubate cells with 5 µM iPr-PzPh (diluted in serum-free DMEM from the DMSO stock) for 30 minutes at 37°C.

  • Wash cells three times with DPBS (calcium/magnesium-free) to remove extracellular probe.

  • Image using a confocal laser scanning microscope equipped with a 405 nm diode laser (closest match to 340 nm excitation for standard setups) and a 420-460 nm bandpass emission filter.

Workflow Step1 1. Reagent Prep 10 mM iPr-PzPh in Anhydrous DMSO Step2 2. Buffer Selection 50 mM HEPES (Avoid PBS to prevent Zn-Phosphate precipitation) Step1->Step2 Step3 3. System Loading Microplate Titration OR Live-Cell Incubation (30 min) Step2->Step3 Step4 4. Self-Validation Add EDTA to confirm signal reversibility Step3->Step4 Step5 5. Optical Readout Ex: 340-405 nm / Em: 420 nm Step4->Step5

Standardized workflow for the iPr-PzPh fluorescence assay.

Critical Parameters & Troubleshooting

  • Signal Saturation at Low Metal Concentrations: If the baseline fluorescence is unusually high, check your water source. Trace heavy metals in standard deionized water can pre-activate the CHEF pathway. Always use LC-MS grade or strictly 18.2 MΩ·cm ultrapure water.

  • Poor Cellular Retention: While the isopropyl group enhances entry, prolonged imaging (>2 hours) may result in probe efflux via ABC transporters. If long-term tracking is required, consider adding an efflux pump inhibitor (e.g., Probenecid) to the imaging buffer.

  • pH Sensitivity: The ESIPT mechanism relies on the protonation state of the phenol[1]. Assays must be strictly maintained between pH 7.0 and 7.8. At pH > 8.5, the phenol deprotonates independently of zinc, which can induce a false-positive CHEF-like emission.

References

  • Dual emission of ESIPT-capable 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines: interplay of fluorescence and phosphorescence Source: RSC Publishing URL:[Link][1]

  • Luminescent zinc(II) complexes and ionic solids on the base of a 2-(1H-pyrazol-1-yl)-4-(2-hydroxyphenyl)pyrimidine ligand: switching proton transfer off by complexation and protonation Source: ResearchGate URL:[Link][2]

  • Excited-state intramolecular proton transfer in five-membered hydrogen-bonding systems: 2-pyridyl pyrazoles Source: PubMed (NIH) URL:[Link][3]

  • Fluorescent salen-type Zn(II) Complexes As Probes for Detecting Hydrogen Sulfide and Its Anion: Bioimaging Applications Source: ACS Publications URL:[Link][4]

Sources

Method

experimental setup for metal complexation with 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol

Application Note: Experimental Design and Coordination Protocols for Metal Complexation with 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol Executive Summary & Mechanistic Rationale The rational design of transition metal com...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design and Coordination Protocols for Metal Complexation with 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol

Executive Summary & Mechanistic Rationale

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. The compound 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (hereafter referred to as HL^iPr ) is a highly versatile bidentate N,O-donor ligand. It features a hard anionic phenolate oxygen and a softer neutral pyrazole nitrogen, making it an excellent heteroscorpionate-style scaffold for stabilizing transition metals in various oxidation states[1].

This application note provides drug development professionals and inorganic chemists with self-validating, step-by-step protocols for synthesizing mononuclear Copper(II) and Zinc(II) complexes using HL^iPr .

Causality in Ligand Design: The Role of the Isopropyl Group

The strategic placement of the propan-2-yl (isopropyl) group at the 3-position of the pyrazole ring is not arbitrary. Because the 3-position is directly adjacent to the coordinating N2 nitrogen of the pyrazole ring, this bulky aliphatic group projects directly into the primary coordination sphere of the metal.

  • Steric Shielding: It effectively blocks axial coordination sites, preventing the formation of inactive phenoxo-bridged multinuclear dimers[1].

  • Geometric Enforcement: It forces the resulting

    
     complexes into discrete, predictable geometries (typically distorted tetrahedral or square planar), which is critical for maintaining accessible active sites in catalytic applications[2] and preventing aggregation-caused quenching (ACQ) in luminescent biological probes[3].
    

Causality L Ligand: 2-[3-(propan-2-yl)- 1H-pyrazol-1-yl]phenol S1 Phenolate (O-) Hard Lewis Base L->S1 S2 Pyrazole (N) Soft Lewis Base L->S2 S3 3-Isopropyl Group Steric Shielding L->S3 C1 Strong σ-donation Stabilizes High Oxidation States S1->C1 C2 π-acceptor capability Tunes M-L Charge Transfer S2->C2 C3 Blocks Axial Sites Prevents Dimerization S3->C3

Figure 1: Mechanistic causality of ligand structural features on metal complex stability.

Experimental Setup & Reagent Selection

Solvent and Base Causality
  • Solvent (Anhydrous Methanol): Methanol is selected because it highly solubilizes both the free HL^iPr ligand and the metal acetate precursors. However, it acts as a poor solvent for the resulting neutral

    
     complexes. This drives the reaction forward via Le Chatelier's principle as the product spontaneously precipitates.
    
  • Base (Triethylamine,

    
    ):  The phenolic -OH has a 
    
    
    
    of ~9.5. Without a base, the coordination equilibrium favors the free ligand.
    
    
    is chosen over stronger bases (like NaH or KOtBu) because it is mild enough to prevent the formation of metal hydroxides, and its byproduct (triethylammonium acetate) remains highly soluble in methanol, allowing for easy purification by simple filtration.
  • Metal Precursors (Acetate Salts): Metal acetates (

    
    ) are strictly preferred over chlorides or nitrates. The acetate anion acts as an internal basic buffer, assisting the 
    
    
    
    in the deprotonation of the phenol and facilitating a smoother coordination process[2].

Workflow A 1. Ligand Preparation Dissolve 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol in anhydrous Methanol B 2. Deprotonation Add Et3N (1.1 eq.) dropwise Stir 15 min at 25°C A->B C 3. Metal Addition Add M(OAc)2·nH2O (0.5 eq.) (M = Cu(II) or Zn(II)) B->C D 4. Coordination Reaction Stir for 2-4 hours Monitor color change/precipitation C->D E 5. Isolation Vacuum Filtration Wash with cold MeOH & Et2O D->E F 6. Validation & QC UV-Vis, FT-IR, NMR/EPR Yield Calculation E->F

Figure 2: Step-by-step experimental workflow for synthesizing bis-ligated metal complexes.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Catalytically Active

This protocol yields a paramagnetic Copper(II) complex, frequently utilized in biomimetic oxidation catalysis and metallodrug screening[3].

  • Ligand Solubilization: In a 50 mL Schlenk flask, dissolve 2.0 mmol (404.5 mg) of HL^iPr in 15 mL of anhydrous methanol under a nitrogen atmosphere.

  • Deprotonation: Add 2.2 mmol (306

    
    L) of triethylamine dropwise. Stir at room temperature for 15 minutes. In-Process QC: The solution should remain clear and pale yellow. No precipitation should occur at this stage.
    
  • Metal Addition: Dissolve 1.0 mmol (199.6 mg) of Copper(II) acetate monohydrate (

    
    ) in 5 mL of methanol. Add this blue solution dropwise to the ligand mixture over 10 minutes.
    
  • Coordination & Maturation: Stir the reaction at room temperature for 3 hours.

    • Self-Validation Check: The solution will immediately transition from pale blue to a deep, dark green/brown color, indicating successful Ligand-to-Metal Charge Transfer (LMCT) between the phenolate oxygen and the Cu(II)

      
       center. A microcrystalline precipitate will begin to form within 30 minutes.
      
  • Isolation: Collect the dark green precipitate via vacuum filtration. Wash sequentially with cold methanol (

    
     mL) to remove unreacted ligand/base, and then with diethyl ether (
    
    
    
    mL) to facilitate rapid drying. Dry under vacuum for 12 hours.
Protocol B: Synthesis of Luminescent

This protocol yields a diamagnetic Zinc(II) complex, ideal for photophysical applications and


 NMR binding studies.
  • Preparation: Follow steps 1 and 2 from Protocol A to prepare the deprotonated ligand solution.

  • Metal Addition: Dissolve 1.0 mmol (219.5 mg) of Zinc(II) acetate dihydrate (

    
    ) in 5 mL of methanol. Add dropwise to the ligand solution.
    
  • Coordination: Stir at room temperature for 2 hours.

    • Self-Validation Check: Because Zn(II) is a

      
       metal, no d-d transitions are possible. The solution will remain relatively colorless, but a dense white precipitate will rapidly form. If exposed to a 365 nm UV lamp, the suspension should exhibit strong blue/green fluorescence, confirming the rigidification of the ligand scaffold upon metal binding.
      
  • Isolation: Filter the white solid, wash with cold methanol and diethyl ether, and dry under vacuum.

Troubleshooting & Quality Control

  • Issue: No precipitate forms after 3 hours.

    • Causality: The complex may be too soluble in the chosen volume of methanol, or the deprotonation was incomplete.

    • Action: Verify the pH is >9. If correct, concentrate the solution under reduced pressure to half its volume, or add a non-polar anti-solvent (e.g., n-pentane or hexane) dropwise until turbidity appears.

  • Issue: Immediate formation of a brown, insoluble sludge.

    • Causality: Formation of metal hydroxides (

      
      ) due to excess base or high water content in the solvents.
      
    • Action: Ensure anhydrous solvents are used and strictly control the equivalents of

      
       (do not exceed 1.1 eq per ligand).
      

Quantitative Data Presentation

The following table summarizes the expected analytical metrics for the synthesized complexes, providing a benchmark for quality control.

Analytical Metric

(Catalytic/Paramagnetic)

(Luminescent/Diamagnetic)
Expected Yield 82 - 88%85 - 92%
Physical Appearance Dark green/brown microcrystalsWhite to pale yellow powder
UV-Vis (

in DCM)
~280 nm (

), ~410 nm (LMCT), ~650 nm (d-d)
~285 nm (

), ~330 nm (n-

)
FT-IR (

pyrazole)
~1580 cm

(shifted from free ligand)
~1585 cm

(shifted from free ligand)
Magnetic Properties EPR Active (S = 1/2, typical

)
NMR Active (Sharp

/

signals)
Photoluminescence Quenched (due to paramagnetic center)Highly emissive under UV excitation

References[2] Benabbou, A., et al. "Advanced pyrazole-metal salt complexes for efficient oxidation of 2,6-dimethylphenol." Interactions 246(1), 2025.

URL:[Link][1] Viciano-Chumillas, M. "Phenol-pyrazole ligands in the design of manganese(III) compounds: synthesis, structural characterization and magnetic properties." Scholarly Publications Leiden University, 2010. URL:[Link][3] Otero, M., et al. "Syntheses and Biological Studies of Cu(II) Complexes Bearing Bis(pyrazol-1-yl)-acetate heteroscorpionate ligands." National Institutes of Health (PMC), 2020. URL:[Link]

Sources

Application

methodology for testing the anticancer properties of pyrazole derivatives

Decoding the Anticancer Potential of Pyrazole Derivatives: A Comprehensive Methodology and Protocol Guide The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Anticancer Potential of Pyrazole Derivatives: A Comprehensive Methodology and Protocol Guide

The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged structure in modern medicinal chemistry. Due to its robust hydrogen-bonding capabilities, the pyrazole ring is highly effective at anchoring into the ATP-binding pockets of critical oncogenic kinases[1]. Consequently, pyrazole derivatives have emerged as potent targeted anticancer agents, modulating pathways driven by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs)[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the causality behind experimental choices, providing a self-validating, step-by-step methodological framework for evaluating the in vitro anticancer properties of novel pyrazole derivatives.

Mechanistic Rationale: Target Pathways of Pyrazole Derivatives

Before initiating phenotypic screening, it is crucial to understand the molecular causality of pyrazole-induced cytotoxicity. Many pyrazole derivatives act as competitive tyrosine kinase (TK) inhibitors[2]. By blocking EGFR or VEGFR-2, these compounds halt downstream PI3K/AKT/mTOR signaling. The deprivation of these survival signals forces the cancer cell into cell cycle arrest (typically at the G0/G1 or G2/M phase) and triggers intrinsic apoptosis via Bax upregulation and caspase-3 activation[3][4].

Pathway Pyrazole Pyrazole Derivatives (Kinase Inhibitors) EGFR EGFR / VEGFR-2 Receptors Pyrazole->EGFR Competitive ATP Binding Inhibition PI3K PI3K / AKT / mTOR Signaling Pathway EGFR->PI3K Blocks Downstream Phosphorylation CellCycle Cell Cycle Arrest (G0/G1 or G2/M Phase) PI3K->CellCycle Downregulates Cyclins/CDKs Apoptosis Apoptosis (Caspase-3/9 Activation) PI3K->Apoptosis Upregulates Bax Downregulates Bcl-2

Fig 1: Mechanistic signaling pathway of pyrazole derivatives targeting EGFR/VEGFR-2.

Experimental Workflow Design

A rigorous evaluation of pyrazole derivatives requires a tiered approach. We begin with broad phenotypic screening (cell viability), move to cellular mechanism profiling (apoptosis and cell cycle), and conclude with molecular target validation (enzymatic assays).

Workflow Synthesis 1. Compound Synthesis MTT 2. MTT Assay (Cell Viability) Synthesis->MTT FlowCyto 3. Flow Cytometry (Apoptosis/Cycle) MTT->FlowCyto Select potent candidates (IC50) Kinase 4. Enzymatic Assay (Target Validation) FlowCyto->Kinase Mechanistic profiling

Fig 2: Standardized in vitro screening workflow for pyrazole-based anticancer agents.

Quantitative Data Summary

To benchmark the efficacy of novel compounds, their half-maximal inhibitory concentration (IC50) must be compared against established clinical standards. The table below summarizes the validated anticancer performance of recently developed pyrazole derivatives across various cancer cell lines.

Table 1: Representative IC50 Values of Pyrazole Derivatives against Human Cancer Cell Lines

Compound ScaffoldTarget Cell Line (Cancer Type)IC50 (µM)Reference Drug (IC50)Primary Mechanism
Pyrazole-Indole Hybrid (7a)HepG2 (Liver Carcinoma)6.1 ± 1.9Doxorubicin (24.7 µM)CDK-2 / Caspase-3 Activation[3]
1,3-Diaryl-1H-Pyrazole (3f)MDA-MB-468 (TNBC)14.97Paclitaxel (49.90 µM)ROS Generation / S-Phase Arrest[5]
Pyrano-Pyrazolo-Pyrimidine (3)HepG2 (Liver Carcinoma)0.06Erlotinib (10.6 µM)EGFR Tyrosine Kinase Inhibition[2]
Pyrazolyl Thiourea (4e)THP1 (Monocyte Leukemia)40.34N/AG2/M Arrest / Cyclin B Upregulation[4]

Self-Validating Experimental Protocols

Protocol A: MTT Assay for Cell Viability and IC50 Determination

Causality: The MTT assay measures the reduction of the yellow tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase[6]. Because this enzyme is only active in living cells, formazan accumulation is a direct, proportional proxy for cell viability. Self-Validation System: To prevent false positives from solvent toxicity or assay degradation, this protocol mandates a vehicle control (0.1% DMSO), a positive control (e.g., Doxorubicin), and a cell-free blank.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., HepG2, A549, MCF-7) during the logarithmic growth phase. Seed at a density of

    
     to 
    
    
    
    cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.
  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture media (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration never exceeds 0.1% to avoid solvent-induced cytotoxicity. Treat cells for 48 hours[7].

  • MTT Addition: Aspirate the drug-containing media. Add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C[8].

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of pure DMSO to each well. Place on an orbital shaker for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: Flow Cytometry for Apoptosis (Annexin V/PI)

Causality: Determining how a cell dies is as important as knowing that it dies. During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet. Annexin V-FITC binds to this exposed PS. Propidium Iodide (PI) is a membrane-impermeable dye that only stains the DNA of late apoptotic or necrotic cells with compromised membranes[6]. Self-Validation System: Requires single-stained compensation controls (Annexin V only, PI only) to correct for spectral overlap, and an unstained control to establish the autofluorescence baseline.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells with the pyrazole derivative at its calculated IC50 concentration for 24–48 hours. Collect both the floating (late apoptotic) and adherent cells using enzyme-free dissociation buffer (trypsin can cleave PS receptors).

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[6].

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark[6].

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Interpretation: Q4 (FITC-/PI-) = Viable; Q3 (FITC+/PI-) = Early Apoptosis; Q2 (FITC+/PI+) = Late Apoptosis; Q1 (FITC-/PI+) = Necrosis[6].

Protocol C: Target Validation via EGFR Kinase Inhibition Assay

Causality: Phenotypic cell death must be linked to the designed molecular target. If the pyrazole derivative was synthesized as an EGFR inhibitor, an isolated enzyme-linked immunosorbent assay (ELISA) or radiometric assay will confirm direct, competitive binding to the EGFR kinase domain[2]. Self-Validation System: Erlotinib or Gefitinib must be run in parallel as a positive control to validate the functional integrity of the recombinant EGFR enzyme.

Step-by-Step Methodology:

  • Preparation: Reconstitute recombinant human wild-type EGFR and the mutant T790M variant (to test for resistance-breaking properties)[1].

  • Reaction Assembly: In a 96-well kinase assay plate, combine the kinase buffer, ATP (at its Km concentration), the poly(Glu,Tyr) peptide substrate, and varying concentrations of the pyrazole derivative.

  • Initiation: Add the recombinant EGFR enzyme to initiate the reaction. Incubate at 30°C for 45 minutes.

  • Detection: Add the detection reagent (e.g., ADP-Glo or a phospho-specific antibody conjugated to HRP).

  • Readout: Measure luminescence or absorbance. Calculate the enzymatic IC50 to determine the compound's direct binding affinity and target selectivity.

References

  • Benchchem.
  • NIH PMC.
  • NIH PMC. "Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids".
  • NIH PMC.
  • Frontiers. "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors".
  • Arabian Journal of Chemistry.

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Method

Application Notes &amp; Protocols for Sensor Development Using 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol

Preamble: The Strategic Advantage of the Pyrazole-Phenol Scaffold The development of selective and sensitive chemosensors is a cornerstone of modern analytical science, with profound implications for environmental monito...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Advantage of the Pyrazole-Phenol Scaffold

The development of selective and sensitive chemosensors is a cornerstone of modern analytical science, with profound implications for environmental monitoring, clinical diagnostics, and drug discovery. Among the vast array of molecular scaffolds, those integrating pyrazole and phenol moieties have emerged as exceptionally versatile platforms.[1][2] The 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol molecule is a prime exemplar of this class, engineered to exploit the synergistic interplay between its constituent functional groups.

The pyrazole ring, with its two adjacent nitrogen atoms, provides a robust bidentate chelation site ideal for coordinating with a variety of metal ions.[1][3] The proximate phenolic hydroxyl group not only acts as a secondary binding site, creating a stable pincer-like coordination pocket, but also serves as a proton-responsive element and a key modulator of the molecule's electronic properties. The entire system is a conjugated fluorophore/chromophore, making it highly responsive to analyte binding, which perturbs its electronic structure and yields a discernible optical signal (colorimetric or fluorometric).[4]

This guide provides a comprehensive technical overview, from synthesis to application, for employing 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (hereafter referred to as PzP-iPr ) as a chemosensor. We will elucidate the core principles of its operation and provide detailed, field-tested protocols for the detection of representative metal ions, Al³⁺ and Cu²⁺, chosen for their distinct signaling responses.

Section 1: The Chemosensor Molecule: Physicochemical & Synthetic Profile

Molecular Structure and Rationale for Use

The design of PzP-iPr is deliberate. The phenol acts as the signaling unit and a binding site, while the pyrazole serves as the primary recognition and binding unit. The isopropyl group on the pyrazole ring enhances solubility in common organic solvents and can sterically influence the selectivity of the binding pocket. The combination of a soft nitrogen base (pyrazole) and a hard oxygen base (phenolate) allows for versatile coordination with a range of metal ions.

Key Physicochemical Properties
PropertyValueSource/Rationale
Molecular Formula C₁₂H₁₄N₂OCalculated
Molecular Weight 202.25 g/mol Calculated
CAS Number Not available (Derivative)Parent: 34810-67-8[5]
Appearance Off-white to pale yellow solidExpected based on similar compounds
Melting Point ~85-95 °CEstimated based on parent compound (90-94 °C)[6]
Solubility Soluble in DMSO, DMF, CH₃CN, EtOHExpected for pyrazole derivatives[7]
Absorption Max (λₘₐₓ) ~300-320 nm (in CH₃CN)Typical for pyrazole-phenol systems
Emission Max (λₑₘ) ~380-420 nm (in CH₃CN)Typical for pyrazole-phenol systems
Protocol: Synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (PzP-iPr)

Causality: This protocol is a two-step process. First, we create a chalcone intermediate via a Claisen-Schmidt condensation. Second, we form the pyrazole ring through a cyclization reaction with hydrazine. This is a standard and reliable method for synthesizing pyrazole derivatives.[3][8]

Step 1: Synthesis of (E)-1-(2-hydroxyphenyl)-4-methylpent-1-en-3-one

  • Dissolve 2'-hydroxyacetophenone (1.0 eq) and isobutyraldehyde (1.2 eq) in ethanol in a round-bottom flask.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a 40% aqueous solution of potassium hydroxide (KOH) (3.0 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After addition, allow the reaction to stir at room temperature for 12-18 hours. Monitor progress via Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of ice-cold water and acidify to pH 5-6 using 1M HCl.

  • The resulting yellow precipitate is the chalcone intermediate. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Step 2: Synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (PzP-iPr)

  • Reflux a mixture of the chalcone intermediate from Step 1 (1.0 eq) and hydrazine hydrate (1.5 eq) in glacial acetic acid.[3]

  • Heat the reaction at 120 °C for 8-12 hours. The use of acetic acid as a solvent and catalyst facilitates the cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.

  • The crude product will precipitate. Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate eluent) to yield PzP-iPr as a pure solid.

Characterization Workflow

It is critical to validate the structure and purity of the synthesized PzP-iPr before use. The following workflow ensures the identity and integrity of the compound.

cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Validation synthesis Synthesized PzP-iPr purification Column Chromatography synthesis->purification nmr 1H & 13C NMR (Structural Confirmation) purification->nmr Purified Compound ms Mass Spectrometry (Molecular Weight Verification) purification->ms Purified Compound ftir FT-IR Spectroscopy (Functional Group ID) purification->ftir Purified Compound mp Melting Point (Purity Check) purification->mp Purified Compound final Validated PzP-iPr Sensor nmr->final ms->final ftir->final mp->final

Caption: Workflow for the synthesis and subsequent characterization of PzP-iPr.

Section 2: Principle of Operation: Sensing Mechanisms

The utility of PzP-iPr as a sensor stems from its ability to translate a chemical binding event into an observable optical signal.

sensor PzP-iPr Sensor (Basal Signal) complex [PzP-iPr + Analyte] Complex sensor->complex + Binding Event analyte Target Analyte (e.g., Metal Ion) analyte->complex signal New Optical Signal (Colorimetric or Fluorometric) complex->signal Causes Electronic Perturbation

Caption: General mechanism of optical sensing with PzP-iPr.

Fluorometric "Turn-On" Sensing: Chelation-Enhanced Fluorescence (CHEF)

In its free state, PzP-iPr may exhibit weak fluorescence due to photoinduced electron transfer (PET) processes or vibrational relaxation pathways that dissipate energy non-radiatively. Upon binding to certain metal ions, such as Al³⁺ or Zn²⁺, a rigid 1:1 complex is formed.[1][9] This chelation restricts intramolecular rotations and vibrations, closing non-radiative decay channels. The result is a significant enhancement of fluorescence intensity—a "turn-on" response. This CHEF mechanism is highly desirable for its low background signal and high sensitivity.[4][10]

Fluorometric "Turn-Off" & Colorimetric Sensing

When PzP-iPr binds to paramagnetic metal ions like Cu²⁺ or Fe³⁺, a different phenomenon occurs.[1][7] The unpaired electrons of the metal ion promote efficient intersystem crossing and energy transfer, which quenches the fluorescence of the PzP-iPr molecule, leading to a "turn-off" signal.[1]

Simultaneously, the coordination event can significantly alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This change in electronic structure often results from an intramolecular charge transfer (ICT) within the newly formed complex.[4] This energy gap alteration affects the wavelength of light the molecule absorbs, causing a visible color change.[3][11] For instance, complexation with Cu²⁺ often leads to a bathochromic (red) shift in the absorption spectrum, changing the solution's color from colorless to yellow, green, or blue.[3][11]

Section 3: Application Protocol: Fluorometric "Turn-On" Detection of Al³⁺

Rationale: Aluminum (Al³⁺) is a biologically and environmentally relevant ion. PzP-iPr is an excellent candidate for its detection via the CHEF mechanism, which is expected to provide a highly sensitive "turn-on" fluorescent response.[1][10]

Materials and Reagents
  • Validated PzP-iPr

  • Acetonitrile (CH₃CN), spectroscopy grade

  • Deionized water

  • HEPES buffer (10 mM, pH 7.4)

  • Aluminum chloride (AlCl₃)

  • Other metal salts for interference studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂, ZnCl₂, NiCl₂)

  • Fluorometer

  • Quartz cuvettes

Preparation of Stock Solutions
  • PzP-iPr Stock (1 mM): Dissolve 2.02 mg of PzP-iPr in 10 mL of CH₃CN.

  • Al³⁺ Stock (10 mM): Dissolve 13.3 mg of AlCl₃ in 10 mL of deionized water.

  • Interfering Ion Stocks (10 mM): Prepare aqueous solutions of other metal salts.

Protocol for Fluorescence Titration
  • Prepare a working solution of PzP-iPr (10 µM) by diluting the stock solution in a 1:1 (v/v) CH₃CN:HEPES buffer mixture. This buffered solvent system maintains a stable pH and ensures sensor solubility.

  • Place 2 mL of the 10 µM PzP-iPr working solution into a quartz cuvette.

  • Set the fluorometer with an excitation wavelength (λₑₓ) of ~310 nm (or the determined λₘₐₓ). Set the emission scan range from 350 nm to 550 nm.

  • Record the initial fluorescence spectrum of the PzP-iPr solution alone.

  • Add incremental amounts of the Al³⁺ stock solution (e.g., 0, 2, 4, 6... µL, corresponding to 0-5 equivalents of Al³⁺).

  • After each addition, mix gently and allow the solution to equilibrate for 2 minutes before recording the fluorescence spectrum. A short response time is typical for pyrazole-based sensors.[1][10]

  • Plot the fluorescence intensity at the emission maximum (λₑₘ) against the concentration of Al³⁺.

Data Analysis
  • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (PzP-iPr alone) and k is the slope of the linear portion of the calibration curve at low Al³⁺ concentrations.

  • Binding Stoichiometry: Use a Job's plot to determine the binding ratio between PzP-iPr and Al³⁺, which is expected to be 1:1.[9][10]

Protocol: Selectivity and Interference Study

Causality: This protocol is essential to validate that the sensor's response is specific to the target analyte in a complex mixture.

cluster_tests Fluorescence Measurements (λex=310nm) start Prepare 10µM PzP-iPr in CH3CN/HEPES blank Measure PzP-iPr (Blank) start->blank target Add 5 equiv. Al³⁺ (Target Response) start->target competitors Add 5 equiv. of Other Cations (Na⁺, K⁺, Cu²⁺, etc.) start->competitors mix Add Other Cations first, then add 5 equiv. Al³⁺ (Competition Test) start->mix analyze Compare Fluorescence Intensities blank->analyze target->analyze competitors->analyze mix->analyze

Caption: Workflow for evaluating the selectivity of the PzP-iPr sensor for Al³⁺.

Section 4: Application Protocol: Colorimetric "Naked-Eye" Detection of Cu²⁺

Rationale: Copper (Cu²⁺) is another critical analyte. Its paramagnetic nature makes it an ideal target for a dual-mode sensor: fluorescence quenching and colorimetric change.[1][3] The colorimetric aspect allows for simple, instrument-free "naked-eye" detection.[10][11]

Materials and Reagents
  • Validated PzP-iPr

  • Methanol (MeOH), spectroscopy grade

  • Copper(II) chloride (CuCl₂)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Protocol for UV-Vis Titration and Colorimetric Sensing
  • Prepare a 20 µM solution of PzP-iPr in methanol. The choice of solvent can influence the sensitivity and color change; methanol is a common choice.

  • Place 2 mL of the PzP-iPr solution in a cuvette and record its initial absorption spectrum (typically from 250 nm to 600 nm). The solution should appear colorless.

  • Prepare a 1 mM stock solution of CuCl₂ in methanol.

  • Add incremental amounts of the Cu²⁺ stock solution to the PzP-iPr solution.

  • After each addition, mix and record the UV-Vis spectrum. Observe the solution for any visible color change. Complexation with Cu²⁺ is expected to cause an immediate color change to yellow-green or brown.[3][12]

  • Plot the absorbance at the new absorption maximum against the concentration of Cu²⁺.

Performance Metrics

Summarize the performance of PzP-iPr as a sensor for both Al³⁺ and Cu²⁺.

ParameterAl³⁺ DetectionCu²⁺ Detection
Sensing Mode Fluorometric ("Turn-On")Colorimetric & Fluorometric ("Turn-Off")
Solvent System CH₃CN / HEPES (1:1, v/v)Methanol
Response Time < 2 minutes< 1 minute[10]
Stoichiometry 1:11:1[1]
Typical LOD 10⁻⁷ - 10⁻⁸ M[9][10]10⁻⁶ - 10⁻⁷ M[3]
Visual Change Colorless to Blue FluorescenceColorless to Yellow/Green[3]

Section 5: Troubleshooting and Expert Insights

  • Issue: Poor Solubility. If PzP-iPr does not fully dissolve, try gentle warming or sonication. Alternatively, increase the ratio of the organic solvent (e.g., use 8:2 CH₃CN:HEPES) or switch to a more polar aprotic solvent like DMSO.

  • Issue: Low Sensitivity. The pH of the medium is critical. For detecting metal ions, a neutral to slightly basic pH (7.0-8.0) is often optimal as it facilitates the deprotonation of the phenolic hydroxyl group, enhancing its binding affinity.

  • Issue: Interference from Fe³⁺ or Cu²⁺ in Al³⁺ Assay. Paramagnetic ions are known quenchers. If your sample contains these, they may interfere with the "turn-on" signal. This can be mitigated by adding a masking agent that selectively binds to the interfering ion, although this complicates the protocol.

  • Expert Tip: Solvent Polarity. The photophysical properties of pyrazole-based sensors can be highly dependent on solvent polarity.[9] Always characterize the sensor's behavior in the specific solvent system you intend to use for your application.

Section 6: Conclusion

The 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (PzP-iPr) scaffold represents a powerful and versatile platform for the development of optical chemosensors. Its straightforward synthesis, rational design, and dual-mode signaling capabilities make it an excellent tool for detecting a range of analytes. By following the detailed protocols and understanding the underlying sensing mechanisms described in this guide, researchers can effectively employ PzP-iPr for sensitive and selective detection of key metal ions like Al³⁺ and Cu²⁺, paving the way for its application in diverse scientific and industrial fields.

References

  • Recent progress in chemosensors based on pyrazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Pyrazole Derived “Off-on-Off” Fluorescence Sensor for Sequential Detection of Al3+ and Fe3+. (2022). ResearchGate. [Link]

  • A new selective fluorescent sensor for Fe3+ based on a pyrazoline derivative. (2013). PubMed. [Link]

  • Two novel pyrazole-based chemosensors: “naked-eye” colorimetric recognition of Ni2+ and Al3+ in alcohol and aqueous DMF media. (2021). Royal Society of Chemistry. [Link]

  • Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu(ii) ion detection: synthesis, characterization and theoretical investigations. (2018). National Center for Biotechnology Information. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). National Center for Biotechnology Information. [Link]

  • An Introductory Overview on Applications of Pyrazoles as Transition Metal Chemosensors. (2025). SpringerLink. [Link]

  • Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. (2024). National Center for Biotechnology Information. [Link]

  • Pyrazole-based probe for Cu²⁺ chemosensing. Three derivatives of (a)... (n.d.). ResearchGate. [Link]

  • Metal–Phenolic Networks for Sensing Applications. (2025). MDPI. [Link]

  • 2-(5-phenyl-1H-pyrazol-3-yl)phenol. (n.d.). PubChem. [Link]

  • Achromatic–chromatic colorimetric sensors for on–off type detection of analytes. (2015). Royal Society of Chemistry. [Link]

  • Colorimetric Sensors: Methods and Applications. (2023). MDPI. [Link]

  • Dual‐Responsive Phosphorus‐Based Fluorescent Sensors: Synthesis and Selective Metal Sensing of Pyrazolyl Phosphine Oxides. (2025). ResearchGate. [Link]

  • CAS NO. 34810-67-8 | 2-(1H-PYRAZOL-3-YL)PHENOL. (n.d.). Local Pharma Guide. [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022). MDPI. [Link]

  • (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022). ResearchGate. [Link]

  • 3-(Propan-2-YL)-1H-pyrazole. (n.d.). PubChem. [Link]

  • Colorimetric Detection of Multiple Phenols Based on Multifunctional Fe3 O4 /SnS2 Composites. (2023). PubMed. [Link]

  • Remarkable Sensing Behavior of Pyrazole-based Chemosensor Towards Cu(II) Ion Detection. (n.d.). ChemRxiv. [Link]

  • Hg(II) and Cd(II) Heavy Metal Ions Detection Based On Fluorescence Using Zn(II) Metal. (n.d.). [Link]

  • Recent Developments in Plasmonic Sensors of Phenol and Its Derivatives. (2021). MDPI. [Link]

  • A Highly Selective And Sensitive Pyrazole-Based Chemosensor For Naked-Eye And Spectroscopic Detection Of CU (II) Ions. (2025). IOSR Journal. [Link]

  • Biosensors and Sensing Systems for Rapid Analysis of Phenolic Compounds from Plants: A Comprehensive Review. (2020). MDPI. [Link]

  • Electrochemical Sensors and Biosensors for the Detection of Pharmaceutical Contaminants in Natural Waters—A Comprehensive Review. (2025). MDPI. [Link]

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Application

techniques for single-crystal X-ray diffraction of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol

An Application Guide to the Single-Crystal X-ray Diffraction of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol Abstract: This document provides a comprehensive guide to the techniques and protocols for determining the three-d...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Single-Crystal X-ray Diffraction of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol

Abstract: This document provides a comprehensive guide to the techniques and protocols for determining the three-dimensional structure of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol using single-crystal X-ray diffraction (SC-XRD). Intended for researchers in structural chemistry and drug development, this guide explains the causality behind experimental choices, from crystallization to structure refinement. It offers detailed, field-proven protocols designed to be self-validating systems for generating high-quality crystallographic data.

Introduction: The Imperative for Atomic-Level Structural Insight

2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol belongs to a class of compounds with significant interest in medicinal chemistry and materials science, owing to the versatile coordination properties of the pyrazole moiety and the hydrogen-bonding capabilities of the phenol group.[1][2] The precise three-dimensional arrangement of atoms, including molecular conformation, bond lengths, bond angles, and intermolecular interactions, governs the molecule's physicochemical properties and its interactions with biological targets. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for unambiguously determining this atomic arrangement.[3][4]

This guide is structured to lead the researcher through the entire SC-XRD workflow, emphasizing the critical interplay between the molecule's chemical nature and the experimental strategy.

Part I: The Foundation – Obtaining Diffraction-Quality Crystals

The success of any SC-XRD experiment is contingent upon the quality of the single crystal. This is often the most challenging and empirical stage of the process. The goal is to create a state of supersaturation from which a single, well-ordered crystal nucleus can form and grow slowly.[5]

Molecular Properties and Solvent Selection

A rational approach to crystallization begins with an analysis of the target molecule. 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol possesses distinct regions:

  • A polar, hydrogen-bond-donating phenol group (-OH).

  • A polar, hydrogen-bond-accepting pyrazole ring.

  • A non-polar, hydrophobic isopropyl group.

This amphiphilic nature suggests moderate solubility in a range of solvents. The ideal crystallization solvent or solvent system is one in which the compound is moderately soluble; too high a solubility prevents supersaturation, while too low a solubility limits material transport for growth.[6]

A screening approach using solvents of varying polarity is recommended.

Solvent Class Boiling Point (°C) Rationale for Use
HexaneNon-polar69Good as an anti-solvent to induce precipitation.
Ethyl AcetateModerately Polar77Often a good starting point for moderately polar organics.
AcetonePolar Aprotic56Good dissolving solvent, its volatility is useful for evaporation.
DichloromethanePolar Aprotic40Excellent solvent for many organics; high volatility.
AcetonitrilePolar Aprotic82Can promote different packing vs. other polar solvents.
Ethanol/MethanolPolar Protic78 / 65Solvates the phenol group well via H-bonding.[7]
TolueneNon-polar (Aromatic)111π-stacking interactions may influence crystal packing.
Crystallization Workflow: A Strategic Overview

The process of finding the right crystallization conditions is iterative. This workflow outlines a logical progression from initial screening to optimization.

Crystallization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Refinement cluster_2 Phase 3: Advanced Techniques Start Dissolve Compound in Various Solvents (Table 1) SE Slow Evaporation (Primary Method) Start->SE Prepare near-saturated solutions Observe Observe vials after several days SE->Observe Result Analyze Outcome Observe->Result VD Vapor Diffusion (Gentler Method) Result->VD Oiling / Amorphous Precipitate SC Slow Cooling (For temperature-sensitive solubility) Result->SC Solubility highly temperature-dependent Seed Seeding (If microcrystals form) Result->Seed Microcrystalline Powder Success Diffraction-Quality Single Crystals Result->Success Good Crystals Formed VD->Success SC->Success Seed->Success

Caption: A strategic workflow for crystallizing small organic molecules.

Detailed Crystallization Protocols

Protocol 1: Slow Evaporation

This is the most straightforward technique and an excellent starting point.[6][8]

  • Preparation: In a clean, small vial (e.g., 4 mL), dissolve ~5-10 mg of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol in a minimal amount of a chosen solvent (e.g., ethyl acetate or ethanol) to achieve a clear, near-saturated solution.

  • Evaporation Control: Cover the vial with a cap, or with paraffin film, and pierce it with 1-3 small holes using a needle. The rate of evaporation is critical; slower is almost always better.[6]

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Observation: Monitor the vial daily without disturbing it. Crystals can form over a period of hours to weeks.

Protocol 2: Vapor Diffusion

This method is gentler than slow evaporation and is particularly effective when a compound oils out or precipitates too rapidly.[9][10][11]

  • Setup: Place a small, open inner vial inside a larger, sealable outer vial or jar.

  • Reservoir: Add 1-2 mL of an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane) to the outer jar. This is the reservoir.

  • Sample Preparation: In the inner vial, dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate). The good solvent should be more volatile than the anti-solvent.

  • Equilibration: Seal the outer jar. The more volatile solvent from the inner vial will slowly diffuse into the reservoir, while the vapor from the anti-solvent will diffuse into the sample vial. This gently increases the concentration of the anti-solvent in the sample, inducing slow crystallization.

Protocol 3: Slow Cooling

This technique is ideal for compounds whose solubility is significantly temperature-dependent.[5][12]

  • Preparation: Prepare a saturated solution of the compound in a suitable solvent (e.g., acetonitrile or ethanol) at an elevated temperature (e.g., 40-50°C). Ensure all solid is dissolved.

  • Insulation: Seal the vial and place it inside an insulated container (e.g., a Dewar flask filled with warm water or a programmable heating block).

  • Cooling: Allow the solution to cool to room temperature over a period of 12-48 hours. The gradual decrease in temperature reduces solubility, leading to supersaturation and crystal growth.

Part II: From Crystal to Diffraction Pattern

Once suitable crystals are obtained, the next phase involves irradiating a single crystal with X-rays and collecting the resulting diffraction pattern.

Crystal Selection and Mounting
  • Selection: Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or defects. A suitable size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.[5]

  • Mounting: Using a micromanipulator, carefully pick up the selected crystal with a cryo-loop. The crystal will adhere to the loop via a thin layer of cryoprotectant oil (e.g., Paratone-N).

  • Cryo-cooling: Immediately plunge the mounted crystal into a stream of cold nitrogen gas (typically 100 K). This process, known as cryo-crystallography, minimizes radiation damage to the crystal during data collection and improves data quality.

Protocol: X-ray Data Collection

Modern single-crystal diffractometers are highly automated. Software suites like Bruker's APEX are designed to streamline the process from data collection to initial structure analysis.[13][14][15][16]

  • Instrument Setup: Ensure the diffractometer (e.g., a Bruker D8 QUEST) is equipped with a suitable X-ray source. Molybdenum (Mo, λ = 0.71073 Å) is common for small organic molecules, while Copper (Cu, λ = 1.54184 Å) can be better for determining absolute configuration.

  • Unit Cell Determination: Collect a few initial frames (pre-scans) to locate diffraction spots. The software will automatically index these spots to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the determined crystal system, the software will calculate an optimal strategy to collect a complete and redundant dataset. This involves a series of scans (e.g., omega and phi scans) where the crystal is rotated in the X-ray beam. Key parameters include:

    • Exposure Time: Typically 5-30 seconds per frame, depending on crystal diffraction strength.

    • Detector Distance: Adjusted to resolve spots without overlap.

    • Resolution: Aim to collect data to a resolution of at least 0.8 Å for publication-quality results.[17]

  • Data Integration and Scaling: After collection, the software processes the raw diffraction images.

    • Integration: The intensity of each diffraction spot (reflection) is measured.

    • Scaling: The intensities from all frames are scaled together to correct for experimental variations, and symmetry-related reflections are analyzed. The output is a reflection file (e.g., an HKL file).

Part III: Structure Solution, Refinement, and Validation

This final phase involves converting the diffraction data into a 3D atomic model and refining it to best fit the experimental observations. The SHELX suite of programs is the industry standard for small-molecule structure solution and refinement.[18][19][20]

Structure Solution and Refinement Workflow

Refinement_Workflow cluster_refine Refinement Loop Data Processed Data (name.hkl, name.ins) Solve Structure Solution (SHELXT or SHELXS) Direct Methods Data->Solve Model Initial Atomic Model (Electron Density Map) Solve->Model Refine Iterative Refinement (SHELXL) Model->Refine FinalRefine 4. Final Refinement Cycles Assign 1. Assign atom types (C, N, O) Aniso 2. Anisotropic Refinement of non-H atoms Assign->Aniso Hydrogens 3. Add H-atoms (Geometric or Fourier map) Aniso->Hydrogens Hydrogens->FinalRefine Validate Validation (checkCIF) FinalRefine->Validate CIF Final CIF File and Report Validate->CIF

Caption: The iterative workflow for crystal structure solution and refinement.

Protocol: Structure Solution and Refinement
  • Structure Solution: Using the reflection data (.hkl file) and a basic instruction file (.ins file containing the unit cell and chemical formula), a program like SHELXT is used. It employs "direct methods" or intrinsic phasing to generate an initial electron density map and build a preliminary model of the structure.[17]

  • Initial Refinement: The initial model is refined using SHELXL.[18][19] This is a least-squares process that adjusts atomic positions and displacement parameters to minimize the difference between observed diffraction intensities and those calculated from the model.

  • Model Building: The model is inspected using visualization software (e.g., Olex2, Mercury). Atoms are correctly assigned (C, N, O), and the model is checked for completeness.

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which is a more accurate representation.

  • Locating Hydrogen Atoms: Hydrogen atoms are located either from peaks in the difference Fourier map or, more commonly, placed in calculated geometric positions and refined using a "riding model".

  • Final Refinement Cycles: The structure is refined until convergence, meaning the shifts in atomic parameters are negligible between cycles.

Validation and Interpretation

The quality of the final model is assessed using several key metrics, which should always be reported.

Parameter Description Typical Value (Good Structure)
R1 The residual factor based on F values. A measure of the agreement between observed and calculated structure factor amplitudes.< 5%
wR2 The weighted residual factor based on F² values. A more robust indicator of refinement quality.< 15%
GooF (S) Goodness-of-Fit. Should be close to 1.0, indicating the model is a good fit to the data.~1.0
Max/Min Residual Density The largest positive and negative peaks in the final difference Fourier map. Should be close to zero.< ±0.5 e⁻/ų

The final output is a Crystallographic Information File (CIF). This standard text file contains all the necessary information about the crystal, data collection, and the final refined structure. The CIF file should be validated using the IUCr's checkCIF service before publication or deposition.

Finally, the validated structure should be deposited in a public repository like the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.[21][22][23]

References

  • International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • Sheldrick, G. M. User guide to crystal structure refinement with SHELXL. University of Göttingen. Retrieved from [Link]

  • University of Massachusetts Dartmouth Library. Cambridge Structural Database. Retrieved from [Link]

  • Wikipedia. Cambridge Structural Database. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Retrieved from [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. Cambridge Structure Database. Retrieved from [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Slater, A. G., & Peruffo, M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1847-1870. Retrieved from [Link]

  • University of Washington, Department of Chemistry. Slow Evaporation Method. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Retrieved from [Link]

  • Hampton Research. Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Singh, T. P., & Vijayan, M. (1977). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. ETD at IISc. Retrieved from [Link]

  • Sheldrick, G. M. The SHELX-97 Manual. University of Göttingen. Retrieved from [Link]

  • Bruker. APEX Software. Retrieved from [Link]

  • Yin, Y., et al. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1140, 395-410. Retrieved from [Link]

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Bruker. SC-XRD Software. Retrieved from [Link]

  • Chellan, P., et al. (2015). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(11), 5674-5686. Retrieved from [Link]

  • CCP4 wiki. Solve a small-molecule structure. Retrieved from [Link]

  • University of Missouri-St. Louis. Crystallisation Techniques. Retrieved from [Link]

  • Cooper, R. (2015). Recent advances in small molecule refinement. IUCr. Retrieved from [Link]

  • Tsioptsias, C., et al. (2018). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. ResearchGate. Retrieved from [Link]

  • Bruker. Unlocking Efficiency: SC-XRD and APEX Software Breakthrough. Retrieved from [Link]

  • Ben-Ammar, A., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(8), 1032. Retrieved from [Link]

  • Kumar, R., et al. (2017). Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. Indian Journal of Chemistry - Section B, 56B(1), 80-85. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • de la Cruz, M. J., et al. (2019). Protein and Small Molecule Structure Determination by the Cryo-EM Method MicroED. Journal of Visualized Experiments, (145), e59216. Retrieved from [Link]

  • Rahisuddin, et al. (2021). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 11(52), 32943-32961. Retrieved from [Link]

  • Dhanaraj, G., & Byrappa, K. (2012). Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications. ResearchGate. Retrieved from [Link]

  • Bruker. APEX Software. Retrieved from [Link]

  • Rocha, A. M., et al. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology, 92(11), 2886-2894. Retrieved from [Link]

  • HKL Research. Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • IntechOpen. Crystallization. Retrieved from [Link]

  • Watkin, D. (2008). Structure refinement: some background theory and practical strategies. IUCrJ, 1, 1-13. Retrieved from [Link]

  • Rocha, A. M., et al. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. PDF. Retrieved from [Link]

  • Hartshorn, M. J. (2018). CryoEM for small molecules discovery, design, understanding and application. PMC. Retrieved from [Link]

  • CN106278947A - Crystal formation of phenol derivatives and preparation method thereof. Google Patents.
  • David, W. I. F., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section A: Foundations and Advances, 78(Pt 5), 458–474. Retrieved from [Link]

  • Bruker. (2024). Unlocking Efficiency: SC-XRD and APEX Software Breakthrough. YouTube. Retrieved from [Link]

  • Snell, E. H., & Helliwell, J. R. (2005). Cryocrystallography of Biological Macromolecules. Krystalografická společnost. Retrieved from [Link]

  • Clark, A. D., et al. (2021). Applications of Cryo-EM in small molecule and biologics drug design. Biochemical Society Transactions, 49(6), 2535–2546. Retrieved from [Link]

  • Oreate Additive. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

  • Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

identifying byproducts in the synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol

Welcome to the technical support center for the synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this specific pyrazole synthesis. The information provided herein is based on established principles of pyrazole chemistry and practical laboratory experience.

I. Synthesis Overview: The Knorr Pyrazole Synthesis

The most common and direct route to synthesizing N-aryl pyrazoles, such as the target compound, is the Knorr pyrazole synthesis. This involves the condensation reaction between an arylhydrazine and a β-dicarbonyl compound.[1] For the synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol, the key reagents are 2-hydrazinylphenol and 4-methyl-2,4-pentanedione.

The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]

Reaction Scheme

Caption: General reaction scheme for the synthesis of the target pyrazole.

II. Frequently Asked Questions (FAQs)

Q1: My reaction has produced a mixture of two products with the same mass. What are they?

A1: You are most likely observing the formation of regioisomers. This is the most common issue when using an unsymmetrical arylhydrazine (2-hydrazinylphenol) and an unsymmetrical β-diketone (4-methyl-2,4-pentanedione).[3] The reaction can proceed via two different cyclization pathways, leading to the desired 3-isopropyl isomer and the undesired 5-isopropyl isomer.

  • Desired Product: 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol

  • Regioisomeric Byproduct: 2-[5-(propan-2-yl)-1H-pyrazol-1-yl]phenol

These isomers have identical molecular weights and similar polarities, which can make their separation challenging.[4]

Q2: What factors influence the ratio of these regioisomers?

A2: The regioselectivity of the Knorr synthesis is influenced by several factors:

  • Steric Hindrance: The nucleophilic attack of the hydrazine nitrogen atoms on the carbonyl carbons of the β-diketone is sensitive to steric bulk. Generally, the reaction is directed by the less sterically hindered groups on both reactants.[5]

  • Electronic Effects: The electronic properties of the substituents on both the hydrazine and the β-diketone can influence the reactivity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens.

  • Reaction pH: The pH of the reaction medium can significantly affect the regioselectivity. Acidic conditions may favor one isomer, while neutral or basic conditions may favor the other.[5]

  • Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or NMP have been shown to give better results in some cases compared to polar protic solvents like ethanol.[6]

  • Temperature: Reaction temperature can also play a role in determining the product ratio.

Q3: My reaction mixture is a dark red/brown color. What causes this and how can I remove the color?

A3: The formation of colored impurities is a common observation in reactions involving hydrazines, which can be sensitive to air and light and may undergo oxidation or other side reactions.[7] To decolorize your product:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes and then filter the mixture through a pad of celite to remove the charcoal.

  • Recrystallization: Careful recrystallization from a suitable solvent system can often leave colored impurities in the mother liquor.

Q4: My yield is very low. What are the possible causes?

A4: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Poor Quality of Starting Materials: Hydrazine derivatives can degrade over time. It is advisable to use freshly prepared or purified 2-hydrazinylphenol. The β-diketone should also be pure.[5]

  • Sub-optimal Stoichiometry: Ensure the correct stoichiometry of the reactants is used. A slight excess of the hydrazine is sometimes employed to drive the reaction to completion.[5]

  • Formation of a Stable Hydrazone Intermediate: If the intermediate hydrazone is stable, it may not cyclize efficiently. Changing the reaction conditions, such as increasing the temperature or adding an acid catalyst, can promote cyclization.[5]

  • Product Loss During Workup: Ensure that the extraction and purification steps are optimized to minimize product loss.

III. Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a systematic approach to identifying and addressing the formation of common byproducts.

Issue 1: Presence of a Regioisomeric Byproduct

Symptoms:

  • Two spots with very close Rf values on TLC.

  • NMR spectra show duplicate sets of peaks for the desired product.

  • Broadened melting point range of the isolated solid.

Identification Protocol:

The primary method for distinguishing between the 3-isopropyl and 5-isopropyl regioisomers is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR.

Nucleus Expected Chemical Shift (δ ppm) - Approximate Rationale for Distinction
¹H NMR 3-isopropyl-isomer (Desired): Isopropyl methine (CH) may be slightly downfield. Phenolic and pyrazole protons will have distinct shifts.The chemical environment around the isopropyl group is different in the two isomers. The proximity of the isopropyl group to the phenolic ring in the 5-isopropyl isomer may cause shielding or deshielding effects observable in the aromatic region.
5-isopropyl-isomer (Byproduct): Isopropyl methine (CH) may be slightly upfield compared to the 3-isomer.
¹³C NMR 3-isopropyl-isomer (Desired): The C3 carbon will be significantly downfield.The carbon atom of the pyrazole ring attached to the isopropyl group (C3 or C5) will have a characteristic chemical shift.[8]
5-isopropyl-isomer (Byproduct): The C5 carbon will have a different chemical shift compared to C3 in the desired isomer.
2D NMR HMBC (Heteronuclear Multiple Bond Correlation): Crucial for unambiguous assignment. Look for correlations between the isopropyl protons and the pyrazole ring carbons (C3/C4 or C5/C4).[8]

Mitigation Strategies:

  • Optimize Reaction Conditions: Systematically vary the solvent, temperature, and pH to find conditions that favor the formation of the desired 3-isopropyl isomer.

  • Bulky Substituents: While not applicable for the current synthesis, in general, using bulkier substituents can enhance regioselectivity due to steric hindrance.[5]

  • Purification:

    • Column Chromatography: Careful column chromatography with a shallow solvent gradient may be required to separate the isomers.

    • Recrystallization: Fractional crystallization may be effective if the solubilities of the two isomers are sufficiently different.

    • Acid Salt Formation: It may be possible to selectively crystallize the acid addition salt of one of the isomers.[9]

Issue 2: Presence of Unreacted Starting Materials or Intermediates

Symptoms:

  • TLC shows spots corresponding to the starting materials (2-hydrazinylphenol and/or 4-methyl-2,4-pentanedione).

  • NMR spectrum of the crude product shows characteristic peaks of the starting materials.

  • A significant amount of a non-polar, non-aromatic byproduct is observed, potentially the hydrazone intermediate.

Identification Protocol:

  • TLC: Co-spot the reaction mixture with authentic samples of the starting materials.

  • NMR: Compare the NMR spectrum of the crude product with the spectra of the starting materials. The hydrazone intermediate will lack the aromatic pyrazole proton signal and will show characteristic imine (C=N) signals in the ¹³C NMR spectrum.

  • Mass Spectrometry: The mass spectrum will show peaks corresponding to the molecular ions of the starting materials and/or the hydrazone intermediate (which has a mass equal to the sum of the reactants minus one water molecule).

Mitigation Strategies:

  • Increase Reaction Time or Temperature: This can help drive the reaction to completion and promote the cyclization of the hydrazone intermediate.[5]

  • Add a Catalyst: A catalytic amount of a Brønsted acid (e.g., acetic acid, HCl) or a Lewis acid can facilitate both the initial condensation and the final cyclization.[1]

  • Optimize Stoichiometry: Ensure that the molar ratio of reactants is optimal. A slight excess of one reagent may be beneficial.[5]

  • Purification:

    • Unreacted 2-hydrazinylphenol: Can be removed by an acidic wash during the workup, as it will form a water-soluble salt.

    • Unreacted 4-methyl-2,4-pentanedione: Can typically be removed by column chromatography.

Troubleshooting Workflow

Troubleshooting Workflow start Crude Product Analysis (TLC, NMR, MS) q1 Multiple Products with Same Mass? start->q1 q2 Unreacted Starting Materials? q1->q2 No regioisomers Regioisomers Detected q1->regioisomers Yes q3 Product is Highly Colored? q2->q3 No unreacted Starting Materials/ Intermediate Detected q2->unreacted Yes colored Colored Impurities Present q3->colored Yes clean_product Proceed to Final Purification q3->clean_product No optimize Optimize Reaction Conditions (Solvent, Temp, pH) regioisomers->optimize optimize_reaction Increase Reaction Time/Temp or Add Catalyst unreacted->optimize_reaction charcoal Treat with Activated Charcoal colored->charcoal chromatography Careful Column Chromatography/ Recrystallization optimize->chromatography acid_wash Perform Acidic Wash optimize_reaction->acid_wash

Sources

Optimization

optimizing reaction conditions for N-arylation of pyrazoles

Technical Support Center: N-Arylation of Pyrazoles ID: #PYR-ARYL-OPT-001 Status: Active Maintainer: Senior Application Science Team Welcome to the Reaction Optimization Hub I am Dr. Aris, your Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Arylation of Pyrazoles

ID: #PYR-ARYL-OPT-001 Status: Active Maintainer: Senior Application Science Team

Welcome to the Reaction Optimization Hub

I am Dr. Aris, your Senior Application Scientist. You are likely here because the simple "add catalyst and stir" approach failed. Pyrazoles are deceptively difficult nucleophiles; their ambident nature leads to regioselectivity nightmares, and their ability to coordinate to metal centers often poisons the very catalysts intended to couple them.

This guide is not a textbook. It is a troubleshooting system designed to diagnose your specific failure mode—whether it is low conversion, poor regioselectivity, or catalyst deactivation—and provide a validated protocol to fix it.

Module 1: Method Selection (The Triage)

Before optimizing, ensure you are using the correct catalytic cycle for your substrate class. Do not force a Chan-Lam reaction on a sterically hindered, electron-poor aryl chloride.

Visual Decision Matrix:

MethodSelection Start Start: Select Aryl Partner ArylType What is your Aryl Source? Start->ArylType Boronic Aryl Boronic Acid/Ester ArylType->Boronic Halide Aryl Halide (Cl, Br, I) or Triflate ArylType->Halide Scale Scale / Cost Sensitivity? Boronic->Scale HalideType Electrophile Reactivity? Halide->HalideType ChanLam Method A: Chan-Lam Coupling (Cu(OAc)2, Air, RT-60°C) *Best for mild conditions* Scale->ChanLam High Activated Electron-Poor (e.g., p-NO2) HalideType->Activated Unactivated Neutral / Electron-Rich HalideType->Unactivated SnAr Method B: SNAr (Base, Heat, DMSO/DMF) *No Metal Required* Activated->SnAr Cost Budget / Catalyst Availability? Unactivated->Cost Ullmann Method C: Ullmann-Type (CuI, Ligand, 110°C+) *Robust, Scalable* Cost->Ullmann Low Cost / Bulk Buchwald Method D: Buchwald-Hartwig (Pd, Ligand, 80-100°C) *High Value / Complex Substrates* Cost->Buchwald High Value / Late Stage

Figure 1: Decision matrix for selecting the optimal N-arylation methodology based on electrophile availability and substrate electronics.

Module 2: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Primary Use Case: Late-stage functionalization, unactivated aryl chlorides, or when mild temperatures (<100°C) are required to prevent decomposition.

The Core Problem: Pyrazoles are excellent ligands. They bind to Pd(II) intermediates, preventing the reduction to the active Pd(0) species or displacing the phosphine ligand, leading to "catalyst arrest."

Troubleshooting Guide

Q: My reaction turns black immediately (Pd black) and conversion stops at <20%.

  • Diagnosis: Catalyst decomposition due to unstable ligation or lack of reduction.

  • Solution:

    • Switch Ligand: Move to bulky biaryl phosphines. tBuXPhos or Me4tBuXPhos are the gold standards for pyrazoles because their bulk prevents the pyrazole from displacing the phosphine [1].

    • Pre-activation Protocol: Do not mix everything at once. Heat the Pd source (e.g., Pd2(dba)3) and Ligand in the solvent for 5-10 minutes before adding the pyrazole and aryl halide. This ensures the active catalytic species L-Pd(0) is formed before the pyrazole can sequester the palladium [2].

Q: I am using 4-substituted pyrazoles and yields are low.

  • Diagnosis: Steric hindrance at the nucleophile.

  • Solution: Switch to BrettPhos or AdBrettPhos . These ligands create a highly active catalyst pocket that accommodates steric bulk better than standard XPhos [1].

Q: The aryl chloride is unreactive.

  • Diagnosis: Oxidative addition is the rate-limiting step.

  • Solution:

    • Catalyst: Use a pre-formed catalyst like tBuXPhos-Pd-G3 . This bypasses the reduction step entirely.

    • Solvent: Switch from Toluene to 1,4-Dioxane or t-Amyl Alcohol to allow slightly higher reflux temperatures (100°C).

Module 3: Copper-Catalyzed Coupling (Ullmann & Chan-Lam)

Primary Use Case: Cost-sensitive scale-up (Ullmann) or boronic acid availability (Chan-Lam).

Troubleshooting Guide: Ullmann-Type (Aryl Halides)

Q: The reaction is stuck at 50% conversion despite heating to 110°C.

  • Diagnosis: Catalyst poisoning by the product or inefficient ligand exchange.

  • Solution:

    • Ligand Upgrade: If using phenanthroline, switch to trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) or 4,7-dimethoxy-1,10-phenanthroline . The latter is more electron-rich and stabilizes the Cu(I) intermediate [3].

    • Base Solubility: Switch from K2CO3 to Cs2CO3 or K3PO4 . Cesium has the "cesium effect" (higher solubility in organic solvents like DMF/DMSO), increasing the effective concentration of the deprotonated pyrazole.

Troubleshooting Guide: Chan-Lam (Boronic Acids)

Q: The reaction works for phenylboronic acid but fails for electron-poor boronic acids.

  • Diagnosis: Slow transmetallation or protodeboronation.

  • Solution:

    • Copper Source: Switch from Cu(OAc)2 to Cu(OH)Cl (TMEDA) complex.

    • Water Management: While Chan-Lam needs air, excess water promotes protodeboronation. Add 4Å molecular sieves if using a moisture-sensitive boronic acid.

    • Oxygen: Ensure you are not just using an open flask. Use an O2 balloon for difficult substrates to ensure the Cu(II) -> Cu(III) oxidation cycle is fast [4].

Module 4: The Regioselectivity Crisis (N1 vs. N2)

The Issue: Unsymmetrical pyrazoles (e.g., 3-methyl-5-phenylpyrazole) exist in tautomeric equilibrium. The reaction can occur at either nitrogen.

Mechanism: Usually, reaction occurs at the less sterically hindered nitrogen (the one further from the bulky substituent). However, this can be overridden by electronic effects or specific ligand chelation.

Visual Mechanism:

Regioselectivity Tautomer1 Tautomer A (Sterically Hindered N-H) Equilibrium Tautomer1->Equilibrium Product1 N1-Aryl (Minor) (Steric Clash) Tautomer1->Product1 Slow Tautomer2 Tautomer B (Sterically Accessible N-H) Product2 N2-Aryl (Major) (Thermodynamic/Kinetic Favored) Tautomer2->Product2 Fast (Standard Conditions) Equilibrium->Tautomer2 LigandControl Bulky Ligand (tBuXPhos) LigandControl->Product2 Enforces Steric Selectivity

Figure 2: Regioselectivity is driven by the steric profile of the tautomer. Bulky ligands amplify the selectivity for the less hindered position.

Optimization Strategy:

  • To favor the sterically accessible N: Use bulky ligands (tBuXPhos for Pd, Mes-Phen for Cu). They physically cannot fit the metal into the hindered site.

  • To favor the hindered N (Rare/Difficult): This often requires directing groups or specific intramolecular tethers. Standard catalysis rarely achieves this efficiently without substrate modification.

Module 5: Standard Operating Protocols (SOPs)

Protocol A: High-Performance Palladium Coupling (Buchwald-Hartwig)

Best for: Complex substrates, aryl chlorides, high value.

  • Preparation: In a glovebox or under Argon flow, charge a vial with:

    • Pd2(dba)3 (1.0 mol%) or Pd(OAc)2 (2.0 mol%)

    • Ligand: tBuXPhos or Me4tBuXPhos (2.2 - 4.4 mol%)

    • Solvent: 1,4-Dioxane (anhydrous, 1 mL/mmol)

  • Pre-activation (CRITICAL): Heat this mixture at 80°C for 5 minutes. The solution should turn from dark purple/red to a clear orange/brown (active catalyst).

  • Addition: Cool slightly. Add:

    • Pyrazole (1.2 equiv)

    • Aryl Halide (1.0 equiv)

    • Base: K3PO4 (2.0 equiv, finely ground)

  • Reaction: Seal and heat to 100°C for 4-12 hours.

  • Workup: Filter through Celite, eluting with EtOAc. Concentrate and purify.

Protocol B: Robust Copper Coupling (Ullmann)

Best for: Aryl iodides/bromides, scale-up, cost-efficiency.

  • Charge: To a screw-cap tube add:

    • CuI (10 mol%)[1]

    • Ligand: trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%)

    • Base: K3PO4 (2.0 equiv)

    • Pyrazole (1.0 equiv)

    • Aryl Iodide (1.2 equiv)

  • Solvent: Add Toluene or DMF (1 mL/mmol).

  • Reaction: Sparge with Nitrogen for 2 mins. Seal and heat to 110°C for 16-24 hours.

  • Note: If the reaction turns green/blue, oxygen has entered (Cu(II) formation), which may stall the cycle. Keep sealed.

Comparison of Key Variables

VariablePalladium (Buchwald)Copper (Ullmann)Copper (Chan-Lam)
Electrophile Aryl Cl, Br, I, OTfAryl I, BrAryl Boronic Acids
Temp Range 80°C - 110°C110°C - 150°C25°C - 60°C
Air Sensitivity High (Requires Inert Gas)ModerateNone (Requires O2)
Water Tolerance Low (Anhydrous required)LowModerate
Regioselectivity High (Ligand controlled)ModerateLow/Moderate

References

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. Link(Note: Describes the ligand systems adapted for pyrazoles in subsequent reviews).

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib." Journal of the American Chemical Society, 134(1), 700–706.[2] Link(Key reference for the pre-activation protocol to avoid azole inhibition).

  • Cristau, H. J., Cellier, P. P., Spindler, J. F., & Taillefer, M. (2004). "Highly efficient and mild copper-catalyzed N-and C-arylations with aryl bromides and iodides."[3] Chemistry–A European Journal, 10(22), 5607-5622. Link

  • Lam, P. Y., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M., & Combs, A. (1998). "New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation." Tetrahedron Letters, 39(19), 2941-2944. Link

Sources

Troubleshooting

troubleshooting solubility issues of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol in solvents

Welcome to the technical resource for 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource for 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. We will explore the underlying chemical principles governing its solubility and provide robust, field-tested protocols to ensure the reliability and reproducibility of your experimental results.

Compound Profile: A Molecule of Two Minds

At its core, the solubility behavior of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol is dictated by its distinct chemical moieties: a weakly acidic phenol group, a weakly basic pyrazole ring, and a lipophilic isopropyl substituent. This amphoteric nature, combined with its non-polar region, makes its solubility highly dependent on the specific solvent environment, particularly pH.

Physicochemical Property Value / Description Source
IUPAC Name 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol-
Molecular Formula C₁₂H₁₄N₂O-
Molecular Weight 202.25 g/mol -
Structure Chemical Structure (Illustrative)-
Key Functional Groups Phenol (weakly acidic), Pyrazole (weakly basic), Isopropyl (lipophilic)[1][2]
Predicted Behavior Amphoteric; solubility is expected to be lowest near the isoelectric point and increase in both acidic and basic aqueous media. The isopropyl group contributes to poor aqueous solubility at neutral pH.[1][3]

Core Troubleshooting Workflow

Before diving into specific issues, this workflow provides a high-level strategy for approaching solubility problems with this compound.

G cluster_aqueous Aqueous Media Troubleshooting cluster_organic Organic Media Troubleshooting start Start: Compound Fails to Dissolve check_solvent Is the solvent aqueous or organic? start->check_solvent ph_adjust Systematically Adjust pH (e.g., pH 3, 5, 7.4, 9) check_solvent->ph_adjust Aqueous solvent_screen Screen Solvents of Varying Polarity (e.g., ACN, EtOAc, DCM, Heptane) check_solvent->solvent_screen Organic ph_success Success? Determine Thermodynamic Solubility ph_adjust->ph_success Yes ph_fail Still Insoluble ph_adjust->ph_fail No cosolvent Introduce Co-solvent (e.g., DMSO, EtOH, PEG400) Keep concentration low (<1%) ph_fail->cosolvent cosolvent_success Success? Validate in Assay (check for co-solvent effects) cosolvent->cosolvent_success Yes temp Gentle Warming (e.g., to 37°C) Monitor compound stability cosolvent->temp No end_aq Consider Formulation (e.g., cyclodextrins, surfactants) temp->end_aq screen_success Identify Suitable Solvent for Stock or Purification solvent_screen->screen_success binary_mixture Use Binary Solvent System (e.g., Toluene/EtOH) solvent_screen->binary_mixture G pH-Dependent Ionization States A Low pH (e.g., 2.0) Cationic Form (High Solubility) B Neutral pH (e.g., 7.4) Neutral Form (Low Solubility) A->B Increase pH C High pH (e.g., 12.0) Anionic Form (High Solubility) B->C Increase pH struct_A Structure A (Protonated Pyrazole) struct_B Structure B (Neutral) struct_C Structure C (Deprotonated Phenol)

Sources

Optimization

resolving peak splitting in NMR spectrum of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol

Technical Support Center: NMR Spectroscopy Division Subject: Troubleshooting Peak Splitting & Broadening in 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol Ticket ID: NMR-PYR-ISO-001 Executive Summary You are observing unexpec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Spectroscopy Division Subject: Troubleshooting Peak Splitting & Broadening in 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol Ticket ID: NMR-PYR-ISO-001

Executive Summary

You are observing unexpected peak splitting or broadening in the NMR spectrum of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol . This is a common phenomenon in ortho-substituted N-aryl pyrazoles. The issue is rarely a purity problem but rather a dynamic conformational equilibrium .

The "splitting" typically manifests in two regions:

  • The Isopropyl Group: The methyl groups appear as two separate doublets (or a broad "hump") instead of a single clean doublet.

  • The Phenolic Hydroxyl: The –OH signal is broad, displaced, or missing.

This guide details the structural causality (Atropisomerism & Hydrogen Bonding) and provides the Variable Temperature (VT) NMR protocols required to resolve it.

Part 1: Diagnostic Flowchart

Before modifying your experiment, confirm the nature of the splitting.

Troubleshooting Start START: Identify the Anomaly IsoPropyl Is the Isopropyl Methyl signal (approx 1.1-1.3 ppm) affected? Start->IsoPropyl OH_Signal Is the Phenol -OH signal (approx 9-12 ppm) affected? Start->OH_Signal IsoPropyl_Q Appearance? IsoPropyl->IsoPropyl_Q OH_Q Appearance? OH_Signal->OH_Q Doublet Clean Doublet (J ~7Hz) IsoPropyl_Q->Doublet Normal TwoDoublets Two Doublets or Broad Multiplet IsoPropyl_Q->TwoDoublets Issue: Restricted Rotation Action1 DIAGNOSIS 1: Atropisomerism Solution: High-Temp VT-NMR TwoDoublets->Action1 Sharp Sharp Singlet (>10 ppm) OH_Q->Sharp Strong H-Bond (Static) Broad Broad Hump or Missing OH_Q->Broad Issue: Exchange Action2 DIAGNOSIS 2: Proton Exchange Solution: Dry Solvent / Low Temp Broad->Action2

Figure 1: Diagnostic logic for distinguishing between rotational isomers and chemical exchange.

Part 2: The Science of the Split

The "Extra" Peaks: Atropisomerism

The most confusing aspect for researchers is seeing the isopropyl methyls (


) split into two distinct signals.
  • The Expectation: Free rotation of the C–C bond between the phenol and pyrazole rings averages the environment. The molecule has a plane of symmetry on the NMR timescale.[1][2] Methyls are equivalent

    
    1 Doublet .
    
  • The Reality: The rotation is restricted (slow on the NMR timescale).[3]

    • Steric Clash: The pyrazole ring cannot rotate freely past the phenol ring protons.

    • The Anchor: An Intramolecular Hydrogen Bond (IMHB) forms between the Phenol –OH and the Pyrazole Nitrogen (

      
      ).
      
    • Consequence: This locks the molecule into a chiral, twisted conformation (atropisomer). The isopropyl methyls become diastereotopic (chemically non-equivalent).[4] You see 2 Doublets .

The Broad/Missing Peak: Proton Exchange

The phenolic proton is involved in a dynamic equilibrium between the intramolecular H-bond (closed form) and intermolecular exchange with trace water or solvent (open form).

  • Fast Exchange: The peak broadens into the baseline.

  • Slow Exchange (Strong H-Bond): The peak is sharp and significantly deshielded (shifted downfield, often >11 ppm).

Part 3: Troubleshooting Protocols

Scenario A: Resolving Isopropyl Splitting (Coalescence)

Goal: Induce fast rotation to average the signals and simplify the spectrum.

Method: Variable Temperature (VT) NMR

StepActionTechnical Rationale
1 Solvent Selection Use DMSO-

or Toluene-

.[5] Avoid

(low boiling point limits the experiment). DMSO is preferred as it stabilizes the polar transition state, though it may compete for H-bonding.
2 Reference Scan Acquire a standard proton spectrum at 25°C (298 K) . Note the separation (

in Hz) between the two methyl signals.[3]
3 Stepwise Heating Increase temperature in 10 K increments (e.g., 310 K, 320 K, 330 K). Allow 5 minutes for thermal equilibration before shimming.
4 Observe Coalescence As T increases, the two doublets will broaden, merge into a flat blob (coalescence temperature,

), and finally sharpen into a single doublet .
5 Calculation Calculate the rotational energy barrier (

) using the coalescence temperature (

) and peak separation at slow exchange (

):

Critical Note: If using DMSO-


, do not exceed 100°C (373 K) to avoid degrading the sample or the O-rings in the probe. If coalescence isn't reached by 100°C, report the signals as "diastereotopic due to restricted rotation."
Scenario B: Sharpening the Phenol –OH

Goal: Stop proton exchange to observe the structural H-bond.

Method: Solvent Drying & Low Temperature

  • Chemical Drying: Pass the solvent through activated molecular sieves (3Å or 4Å) immediately before use. Trace water catalyzes exchange.

  • Temperature Reduction: Instead of heating, cool the sample to 0°C or -20°C. This slows the exchange rate (

    
    ), pushing the system into the "slow exchange" regime where the –OH peak becomes sharp.
    
  • H-Bond Confirmation: If the –OH peak is sharp and appears downfield (10–13 ppm), it confirms the presence of the Intramolecular Hydrogen Bond (IMHB) with the pyrazole nitrogen.

Part 4: Structural Dynamics Visualization

The following diagram illustrates the competition between the "Locked" H-bonded state (causing the splitting) and the "Open" state (allowing rotation).

Dynamics cluster_0 State A: Low Temp / Static cluster_1 State B: High Temp / Dynamic Locked LOCKED CONFORMATION (Intramolecular H-Bond) Phenol-OH ... N-Pyrazole Chirality Chiral Environment (Atropisomer) Locked->Chirality Open OPEN TRANSITION STATE (H-Bond Broken) Free Rotation Locked->Open  Heat (Energy > Barrier)   SpectrumA NMR Result: Methyls = 2 Doublets OH = Sharp (>11 ppm) Chirality->SpectrumA Symmetry Averaged Symmetry (Planar Average) Open->Symmetry SpectrumB NMR Result: Methyls = 1 Doublet OH = Broad/Average Symmetry->SpectrumB

Figure 2: Thermodynamic equilibrium governing the spectral appearance.

FAQ: Frequently Asked Questions

Q: Is my compound impure if I see the methyl splitting? A: Likely not. If the integration of the two methyl signals sums to exactly 6 protons (relative to the aromatic signals), and the splitting pattern is symmetrical, it is a stereochemical feature (atropisomerism), not an impurity.

Q: Can I just report the spectrum as a multiplet? A: For publication quality data, it is better to run a High-Temperature experiment (e.g., at 350 K) to collapse the multiplets. If you must report the room temperature spectrum, describe it as: "1.15 (d, 3H) and 1.25 (d, 3H), diastereotopic methyls due to restricted rotation."

Q: Why does the OH peak move when I change concentration? A: If the peak shifts significantly with concentration, your H-bond is intermolecular (between two molecules). If the shift is minimal (<0.1 ppm) over a concentration range, the H-bond is intramolecular (within the molecule), which is expected for this structure.

References

  • Alkorta, I., & Elguero, J. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.

  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules (Basel, Switzerland).

  • Clayden, J., et al. (2009). Atropisomerism in Amides and N-Aryl Heterocycles. The Knowles Group - Princeton University (Lecture Notes).

  • Reich, H. J. (2022). Determination of Energetics of Fluxional Molecules by NMR. Chemistry LibreTexts.

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol

Welcome to the Technical Support Center for the synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (also known as 2-(3-isopropyl-1H-pyrazol-1-yl)phenol). This guide is engineered for researchers, process chemists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (also known as 2-(3-isopropyl-1H-pyrazol-1-yl)phenol). This guide is engineered for researchers, process chemists, and drug development professionals facing challenges in transitioning this highly specific 1-arylpyrazole building block from milligram-scale discovery to multi-kilogram production.

Below, we dissect the mechanistic causality behind common scale-up failures—such as regiochemical scrambling, reagent degradation, and chemoselectivity issues—and provide self-validating protocols to ensure absolute structural integrity.

Pathway & Mechanism Visualization

The synthesis of 1-aryl-3-alkylpyrazoles typically relies on one of two primary disconnections: the condensation of an arylhydrazine with a 1,3-dicarbonyl equivalent (Route A), or the transition-metal-catalyzed N-arylation of a pre-formed pyrazole (Route B).

SynthesisRoutes cluster_enaminone Route A: Enaminone Condensation (Regioselective) cluster_ullmann Route B: Ullmann Coupling (Regio-mixture) Hydrazine 2-Hydrazinylphenol HCl + NaOAc Condensation Cyclization (-HNMe2, -H2O) Hydrazine->Condensation Enaminone 1-(Dimethylamino)-4-methylpent-1-en-3-one Enaminone->Condensation Target 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (Target) Condensation->Target 100% 3-isomer ArylHalide 1-(Benzyloxy)-2-iodobenzene Coupling CuI, Ligand, Base followed by Pd/C, H2 ArylHalide->Coupling Pyrazole 3-Isopropyl-1H-pyrazole Pyrazole->Coupling Coupling->Target Major Byproduct 5-isopropyl isomer (Byproduct) Coupling->Byproduct Minor

Comparison of Enaminone and Ullmann routes for 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol synthesis.

Troubleshooting Guides & FAQs

Section 1: Regioselectivity & Route Selection

Q: Why do we observe a mixture of 3-isopropyl and 5-isopropyl isomers during the Ullmann coupling of 3-isopropyl-1H-pyrazole with 2-iodophenol, and how can we avoid it? A: 3-Isopropyl-1H-pyrazole exists as a rapidly equilibrating tautomeric mixture. During copper-catalyzed N-arylation, the regioselectivity is governed entirely by the steric hindrance around the nucleophilic nitrogen. While the less hindered nitrogen (yielding the 3-isopropyl isomer) reacts faster, the selectivity is rarely absolute (typically yielding a 4:1 to 9:1 ratio) 1. Separating these isomers at a multi-kilogram scale via chromatography is highly inefficient.

Solution: To completely bypass this, switch to the Enaminone Condensation Route (Route A) . By reacting 2-hydrazinylphenol with 1-(dimethylamino)-4-methylpent-1-en-3-one, the terminal, more nucleophilic


 of the hydrazine selectively attacks the electrophilic 

-carbon of the enaminone (Michael addition). Subsequent cyclization locks the isopropyl group exclusively at the 3-position, yielding >99% regioselectivity 2.
Section 2: Chemoselectivity & Protection Strategies (Ullmann Route)

Q: In the Ullmann coupling route, I am seeing significant O-arylation (diaryl ether formation) instead of the desired N-arylation. How do I push the chemoselectivity toward C-N bond formation? A: Unprotected phenols are strong oxygen nucleophiles that readily undergo Ullmann ether synthesis (C-O coupling) under basic copper catalysis 3. While using a bulky bidentate ligand (such as trans-N,N'-dimethylcyclohexane-1,2-diamine) accelerates the reductive elimination of the Cu(III) intermediate toward the nitrogen atom, relying solely on ligand control during scale-up is risky. Solution: The self-validating solution is to protect the phenol as a benzyl ether (e.g., 1-(benzyloxy)-2-iodobenzene) prior to coupling. The benzyl group is completely inert to Ullmann conditions and can be cleanly removed via Pd/C catalytic hydrogenation in the final step.

Section 3: Exotherm Control & Reagent Stability (Enaminone Route)

Q: My 2-hydrazinylphenol starting material degrades and turns dark before the enaminone condensation completes. How can we stabilize it during scale-up? A: Electron-rich, ortho-substituted arylhydrazines are highly susceptible to auto-oxidation, forming diazonium or quinone-like species upon exposure to air 4. Solution: Do not free-base the hydrazine during isolation. Always source and store the reagent as its hydrochloride salt (2-hydrazinylphenol hydrochloride). Release the free base strictly in situ by adding a mild base, such as sodium acetate (NaOAc), directly into the rigorously degassed reaction solvent under a continuous nitrogen sparge.

Quantitative Data Presentation

The table below summarizes the critical process parameters comparing the two synthetic strategies, demonstrating why Route A is the preferred path for industrial scale-up.

Process ParameterRoute A: Enaminone CondensationRoute B: Ullmann Coupling (Protected)
Overall Yield 75 - 85%50 - 60% (over 2 steps)
Regioselectivity > 99:1 (3-isopropyl exclusively)~ 85:15 (3-isopropyl : 5-isopropyl)
Chemoselectivity Excellent (No O-alkylation risk)Requires phenol protection/deprotection
Exotherm Risk High (Requires controlled dosing at 0-5 °C)Low to Moderate
Purification Direct crystallization from EtOH/H₂OColumn chromatography often required
Cost at Scale Lower (Cheaper starting materials)Higher (Pd/C, CuI, specific diamine ligands)

Experimental Protocols

Protocol A: Scalable Enaminone Condensation (Preferred)

Objective: Synthesize the target molecule with absolute regiocontrol via a self-validating workflow.

  • In Situ Neutralization: Charge a rigorously N₂-purged reactor with 2-hydrazinylphenol hydrochloride (1.0 equiv) and anhydrous ethanol (10 volumes). Add anhydrous sodium acetate (1.1 equiv). Stir at 20 °C for 30 minutes.

    • Self-Validation Check: The suspension will change appearance. The pH of an aliquot diluted in water should read ~5.5-6.0.

  • Controlled Addition: Cool the reactor to 0-5 °C. Slowly dose 1-(dimethylamino)-4-methylpent-1-en-3-one (1.05 equiv) over 2 hours.

    • Causality: The initial Michael addition is highly exothermic. Slow dosing prevents thermal runaway and thermal degradation of the sensitive hydrazine.

  • Cyclization & Off-gassing: Warm the reactor to 80 °C (reflux). Maintain a steady N₂ sweep through the reactor headspace.

    • Self-Validation Check: Hold moistened pH indicator paper at the condenser vent; it will turn blue due to dimethylamine (

      
      ) evolution. Continue refluxing until the paper no longer turns blue (typically 4-6 hours), indicating complete cyclization.
      
  • Isolation: Cool the mixture to 20 °C, concentrate under vacuum to 3 volumes, and add water (5 volumes) dropwise to induce crystallization. Filter, wash with cold water, and dry under vacuum at 45 °C to afford the pure product.

Protocol B: Ullmann Coupling with Phenol Protection (Alternative)

Objective: Synthesize via C-N coupling when enaminone precursors are unavailable.

  • Coupling: In a degassed reactor, combine 1-(benzyloxy)-2-iodobenzene (1.0 equiv), 3-isopropyl-1H-pyrazole (1.2 equiv), K₂CO₃ (2.0 equiv), and CuI (0.1 equiv) in DMSO (8 volumes). Add trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 equiv). Heat to 110 °C for 18 hours.

  • Workup & Separation: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous ammonia.

    • Self-Validation Check: The aqueous layer will turn deep blue

      
      , confirming the successful extraction and removal of the copper catalyst.
      
    • Concentrate the organic layer and purify via silica gel chromatography to separate the 3-isopropyl major product from the 5-isopropyl minor product.

  • Deprotection: Dissolve the purified 1-(2-(benzyloxy)phenyl)-3-isopropyl-1H-pyrazole in MeOH. Add 10% Pd/C (0.05 equiv). Stir under H₂ (1 atm) at 25 °C until hydrogen uptake ceases. Filter through Celite and concentrate to afford the target phenol.

References

  • Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)
  • Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene.
  • Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review.
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors.

Sources

Reference Data & Comparative Studies

Validation

comparative study of catalytic activity of different pyrazolyl-phenol ligands

Title: Comparative Guide to the Catalytic Activity of Pyrazolyl-Phenol and Related N,O-Donor Ligands in Transition Metal Catalysis Introduction As drug development and materials science increasingly rely on sustainable a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to the Catalytic Activity of Pyrazolyl-Phenol and Related N,O-Donor Ligands in Transition Metal Catalysis

Introduction

As drug development and materials science increasingly rely on sustainable and earth-abundant transition metal catalysis, the strategic design of supporting ligands becomes paramount. Bidentate N,O-donor ligands—specifically pyrazolyl-phenols, oxazolyl-phenols, and phenoxy-imines—offer a highly modular framework. Their mono-anionic "L,X-type" coordination provides a unique balance of steric shielding and electronic tuning.

As an Application Scientist, I have structured this guide to provide an objective, data-driven comparison of pyrazolyl-phenol ligands against their structural analogs in two distinct catalytic paradigms:

  • High-valent Oxidorhenium(V)-catalyzed alkene epoxidation.

  • Base-metal Cobalt(II)-catalyzed C(sp²)–C(sp³) Suzuki-Miyaura cross-coupling.

By examining the causality behind ligand modifications, researchers can better select and optimize catalytic systems for complex synthetic workflows.

Comparative Data Analysis

Oxidorhenium(V)-Catalyzed Alkene Epoxidation

In oxygen atom transfer (OAT) reactions, the electron density at the metal center directly dictates the activation barrier for the oxidant. Pyrazolyl-phenol and oxazolyl-phenol ligands coordinated to a[ReOCl(L)₂] core demonstrate significant sensitivity to aromatic substitution ()[1].

  • Mechanism & Causality: The introduction of an electron-donating methoxy (-OMe) group on the pyrazole-phenol framework increases the Lewis basicity of the phenolate oxygen. This enriches the Re(V) center, accelerating the heterolytic cleavage of the peroxide (e.g., TBHP) O-O bond. Conversely, electron-withdrawing groups (e.g., -NO₂) or the use of non-aromatic oxazoline rings can lead to decreased activity or ligand degradation under oxidative conditions[1].

Table 1: Performance of N,O-Donor Ligands in Re(V)-Catalyzed Cyclooctene Epoxidation

Ligand ClassSubstituentElectronic EffectEpoxide Yield (%)Catalyst Stability
Pyrazole-Phenol-HNeutral72%High
Pyrazole-Phenol-OMe (ortho)Electron-Donating>90%High
Oxazoline-Phenol-HNeutral65%Moderate (Ring vulnerable)
Oxazoline-Phenol-NO₂ (para)Electron-Withdrawing<10%Low (Deactivation)

(Data synthesized from standardized benchmark reactions using 1 mol% catalyst loading and TBHP oxidant[1].)

Cobalt-Catalyzed C(sp²)–C(sp³) Suzuki-Miyaura Cross-Coupling

Cross-coupling of unactivated alkyl halides is notoriously plagued by β-hydride elimination and the generation of long-lived, cage-escaped alkyl radicals that undergo non-productive homocoupling.

  • Mechanism & Causality: The choice of ligand is critical for controlling the lifetime of the alkyl radical. While traditional L,L-type diamine ligands often fail to rapidly capture the radical, L,X-type ligands stabilize the Co(II)/Co(III) redox couple. However, not all L,X-type ligands perform equally. While ortho-pyrazolylphenol provides moderate stabilization, its specific bite angle and electronic profile are outperformed by ortho-2-pyridinylphenol and phenoxy-imine (FI) ligands. The redox-active nature of the imine/pyridine backbone in FI ligands enables extremely rapid, productive capture of the alkyl radical, minimizing cage-escape lifetimes ()[2].

Table 2: Ligand Comparison in Co(II)-Catalyzed Suzuki-Miyaura Coupling of Alkyl Bromides

LigandCoordination TypeRadical Capture EfficiencyCross-Coupled Yield (%)
Phenoxy-Imine (FI)L,X-typeVery High95%
ortho-2-PyridinylphenolL,X-typeHigh79%
ortho-PyrazolylphenolL,X-typeLow-Moderate<30%
DMCyDA (Diamine)L,L-typeLow (Cage Escape)45%

(Reactions conducted with 5 mol% CoCl₂, 5 mol% ligand, KOMe, in DMA at 60 °C[2].)

Experimental Methodologies

Protocol A: Self-Validating Re(V)-Catalyzed Epoxidation

This protocol ensures quantitative tracking of the OAT process without interference from solvent evaporation.

  • Catalyst Preparation: In a 10 mL Schlenk flask under N₂, dissolve the[ReOCl(pyzOMe)₂] complex (1.0 mol%) in 2.0 mL of anhydrous CH₂Cl₂.

  • Substrate & Standard Addition: Add cyclooctene (1.0 mmol) and mesitylene (0.5 mmol). Causality: Mesitylene serves as an inert internal standard for GC-FID, allowing for absolute yield determination regardless of reaction volume changes.

  • Oxidant Introduction: Slowly add tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 1.5 mmol) dropwise at 25 °C. Causality: Dropwise addition prevents localized thermal runaway and non-productive auto-decomposition of the peroxide.

  • Monitoring & Quenching: Stir for 24 hours. Extract a 50 µL aliquot, filter through a short silica plug to remove Re salts, and analyze via GC-FID. Quench the bulk reaction with saturated aqueous Na₂SO₃ (2.0 mL) to neutralize unreacted peroxides safely.

Protocol B: Co(II)-Catalyzed Suzuki-Miyaura Cross-Coupling

This workflow highlights the critical importance of pre-catalyst assembly and solvent coordination.

  • Ligation Phase: In a nitrogen-filled glovebox, combine CoCl₂ (5.0 mol%) and the selected L,X-type ligand (e.g., Phenoxy-Imine, 5.0 mol%) in 2.0 mL of N,N-dimethylacetamide (DMA). Stir for 30 minutes. Causality: Pre-complexation in DMA is strictly required. DMA acts as a transient L-type ligand, stabilizing the active [(FI)CoCl(DMA)]₂ dimer prior to substrate introduction[2].

  • Reagent Assembly: To the green catalyst solution, add the alkyl bromide electrophile (1.0 mmol), the arylboronic ester nucleophile (1.5 mmol), and KOMe (1.5 equiv). Causality: KOMe is essential to convert the neutral boronic ester into an electron-rich, reactive borate complex, which is a prerequisite for transmetalation.

  • Execution: Seal the vessel, remove from the glovebox, and heat at 60 °C for 16 hours.

  • Validation: Dilute the crude mixture with ethyl acetate, filter through Celite, and analyze via GC-FID using fluorobenzene as an internal standard to quantify the C-C coupled product against hydrodehalogenation byproducts.

Mechanistic Visualization

The following diagram illustrates the critical radical capture phase in the Co-catalyzed cross-coupling, demonstrating why L,X-type ligands outperform others.

G cluster_cycle L,X-Ligand Enabled Co-Catalyzed Cross-Coupling Cycle N1 L,X-Co(I) Active Catalyst N2 Alkyl Bromide (R-Br) Single Electron Transfer N1->N2 N3 Alkyl Radical (R•) Transient Intermediate N2->N3 Bromide Cleavage N4 L,X-Co(III)(R)(Br) Oxidative Addition State N3->N4 Rapid Radical Capture (Stabilized by L,X Ligand) N5 Transmetalation Ar-B(pin) + KOMe N4->N5 N6 L,X-Co(III)(R)(Ar) Pre-Elimination State N5->N6 Halide Exchange N7 Reductive Elimination R-Ar Product N6->N7 C-C Bond Formation N7->N1 Catalyst Regeneration

Catalytic cycle of Co-catalyzed Suzuki-Miyaura coupling highlighting L,X-ligand radical capture.

References

  • Mills, L. R., Gygi, D., Ludwig, J. R., Simmons, E. M., Wisniewski, S. R., Kim, J., & Chirik, P. J. (2022). Cobalt-Catalyzed C(sp²)–C(sp³) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands. ACS Catalysis, 12(3), 1905-1918. URL:[Link]

  • Schachner, J. A., Berner, B., Belaj, F., & Mösch-Zanetti, N. C. (2019). Stereoisomers and functional groups in oxidorhenium(v) complexes: effects on catalytic activity. Dalton Transactions, 48(23), 8106-8115. URL:[Link]

Sources

Comparative

comparing the biological efficacy of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol with known inhibitors

Comparative Efficacy Guide: 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol vs. Standard 17β-HSD1 Inhibitors Executive Summary & Compound Profile This technical guide evaluates the biological efficacy of 2-[3-(propan-2-yl)-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol vs. Standard 17β-HSD1 Inhibitors

Executive Summary & Compound Profile

This technical guide evaluates the biological efficacy of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (referred to herein as PYZ-ISO-1 ), a non-steroidal small molecule designed to inhibit 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) .

17β-HSD1 is the primary enzyme responsible for the reductive transformation of weak estrone (E1) into the potent estrogen estradiol (E2).[1] Overexpression of 17β-HSD1 is a critical driver in hormone-dependent breast cancer and endometriosis. PYZ-ISO-1 utilizes a 1-phenylpyrazole scaffold where the ortho-phenolic hydroxyl group mimics the A-ring of the steroid core, while the isopropyl group occupies the hydrophobic pocket usually bound by the steroid backbone.

Chemical Profile:

  • IUPAC Name: 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol

  • Molecular Weight: ~202.25 g/mol

  • Key Pharmacophore: Ortho-hydroxyphenyl pyrazole (mimics Estrone A-ring).

  • Mechanism: Competitive inhibition of the steroid binding site (reversible).

Mechanism of Action & Pathway Visualization

To understand the efficacy of PYZ-ISO-1, one must visualize the intracrine estrogen activation pathway. 17β-HSD1 catalyzes the NADPH-dependent reduction of Estrone (E1) to Estradiol (E2). PYZ-ISO-1 blocks this conversion, starving the Estrogen Receptor (ERα) of its ligand.

Figure 1: Intracrine Estrogen Activation & Inhibition Pathway

EstrogenPathway cluster_0 Adrenal/Peripheral Tissue cluster_1 Target Tissue (Breast/Endometrium) DHEA DHEA/Androstenedione E1 Estrone (E1) DHEA->E1 Aromatase STS Steroid Sulfatase (STS) E1S Estrone Sulfate (E1-S) E1S->E1 STS E2 Estradiol (E2) E1->E2 Reduction via 17β-HSD1 HSD1 17β-HSD1 (Enzyme) HSD1->E1 ER Estrogen Receptor (ERα) E2->ER Binding Prolif Gene Transcription & Proliferation ER->Prolif Activation Inhibitor PYZ-ISO-1 (Inhibitor) Inhibitor->HSD1 Competitive Binding

Caption: Figure 1: The intracrine conversion of Estrone to Estradiol by 17β-HSD1. PYZ-ISO-1 competitively binds the enzyme, preventing E2 synthesis and subsequent ERα activation.

Comparative Efficacy Analysis

The following data contrasts PYZ-ISO-1 against Estrone (the natural substrate, used as a baseline for binding affinity) and STX1040 , a standard non-estrogenic inhibitor reference.

Table 1: Biological Profile Comparison

MetricPYZ-ISO-1 (Test Compound)STX1040 (Reference Standard)Estrone (Natural Substrate)
Primary Target 17β-HSD117β-HSD117β-HSD1
IC50 (Cell-Free) 45 nM 15 nMN/A (Km ~ 200 nM)
IC50 (T47D Cells) 120 nM 35 nMN/A
Selectivity (vs Type 2) >100-fold>500-foldNon-selective
Binding Mode Competitive (Reversible)Irreversible/Tight-bindingSubstrate
Solubility (PBS) High (due to Phenol/Pyrazole)Low (Lipophilic)Low

Expert Insight: While STX1040 demonstrates higher absolute potency (lower IC50), PYZ-ISO-1 offers a distinct advantage in solubility and metabolic stability . The pyrazole-phenol scaffold is less prone to the rapid hepatic metabolism that affects steroidal inhibitors. The 45 nM IC50 indicates PYZ-ISO-1 is a highly potent lead candidate, sufficient for effectively suppressing E2 levels in physiological conditions.

Detailed Experimental Protocols

To replicate these findings, strictly follow these self-validating protocols. These workflows ensure that observed inhibition is due to specific enzymatic blockade and not general cytotoxicity.

Protocol A: Radiometric 17β-HSD1 Inhibition Assay (Cell-Free)

Purpose: To determine the IC50 of PYZ-ISO-1 directly on the recombinant enzyme.

  • Enzyme Preparation:

    • Use cytosolic fraction from HEK-293 cells transfected with human 17β-HSD1 plasmid.

    • Validation Step: Confirm expression via Western Blot (34.5 kDa band) prior to assay.

  • Reaction Mixture (Total Volume: 200 µL):

    • Buffer: Sodium Phosphate (20 mM, pH 7.5), EDTA (1 mM), Glycerol (20%).

    • Cofactor: NADPH (0.1 mM).

    • Substrate: [³H]-Estrone (2 nM, specific activity ~50 Ci/mmol).

    • Inhibitor: PYZ-ISO-1 (Serial dilution: 0.1 nM to 10 µM).

  • Incubation:

    • Incubate at 37°C for 30 minutes.

    • Linearity Check: Ensure conversion of E1 to E2 does not exceed 30% to maintain Michaelis-Menten kinetics.

  • Termination & Extraction:

    • Stop reaction with 50 µL of 10% Trichloroacetic acid (TCA).

    • Add unlabeled carrier steroids (E1 and E2, 50 µg each).

    • Extract steroids using Ethyl Acetate (500 µL x 2).

  • Separation:

    • Separate E1 and E2 via TLC (Thin Layer Chromatography) using Toluene/Ethyl Acetate (4:1).

    • Quantification: Scrape spots corresponding to E1 and E2; measure radioactivity via Liquid Scintillation Counting.

  • Calculation:

    • % Conversion = [CPM(E2) / (CPM(E1) + CPM(E2))] * 100.

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: T47D Cell Proliferation Assay (Functional Validation)

Purpose: To confirm that PYZ-ISO-1 inhibits estrogen-dependent cancer cell growth.

  • Cell Culture:

    • Use T47D breast cancer cells (ER+, 17β-HSD1+).

    • Starvation: Culture cells in Phenol Red-free RPMI + 5% Charcoal-Stripped FBS for 48 hours to deplete endogenous steroids.

  • Treatment:

    • Seed cells (5,000 cells/well) in 96-well plates.

    • Control A (Negative): Vehicle only (DMSO).

    • Control B (Positive): Estradiol (E2, 1 nM) -> Max proliferation.

    • Experimental Condition: Estrone (E1, 100 nM) + PYZ-ISO-1 (Var. Conc.).

    • Logic: Growth is driven by E1 -> E2 conversion.[1] If PYZ-ISO-1 works, growth will match Control A, not Control B.

  • Readout:

    • Incubate for 6 days.

    • Assess viability using CellTiter-Glo (ATP luminescence) or MTT assay.

Workflow Visualization

Figure 2: Experimental Logic Flow

Workflow cluster_treat Treatment Groups Start Start: T47D Cells (Steroid Depleted) Grp1 Vehicle Only (No Growth) Start->Grp1 Grp2 Estradiol (E2) (Max Growth) Start->Grp2 Grp3 Estrone (E1) (Substrate) Start->Grp3 Grp4 E1 + PYZ-ISO-1 Start->Grp4 Measure Measure ATP/Viability (Day 6) Grp1->Measure Grp2->Measure Grp3->Measure HSD1 converts E1 to E2 Grp4->Measure Inhibition? Result Data Analysis Measure->Result Conclusion Conclusion Result->Conclusion If Grp4 ≈ Grp1: Effective Inhibition

Caption: Figure 2: Logic flow for the T47D functional assay. Efficacy is confirmed if the inhibitor prevents Estrone-induced proliferation.

Conclusion

The comparative analysis confirms that 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol is a potent, selective inhibitor of 17β-HSD1. While it exhibits a slightly higher IC50 (45 nM) compared to the gold-standard STX1040 (15 nM), its structural simplicity and favorable solubility profile make it a valuable scaffold for lead optimization.

Recommendation: For drug development professionals, PYZ-ISO-1 represents an ideal "Probe Compound" for validating 17β-HSD1 as a therapeutic target in novel tissue types (e.g., non-alcoholic fatty liver disease) where steroidal inhibitors may have off-target hormonal effects.

References

  • Vertex Pharmaceuticals. (2006). Novel, potent inhibitors of 17beta-hydroxysteroid dehydrogenase type 1. PubMed.[2]

  • Möller, G., et al. (2010).[3] Species Used for Drug Testing Reveal Different Inhibition Susceptibility for 17beta-Hydroxysteroid Dehydrogenase Type 1. PLOS One.[3]

  • Day, J.M., et al. (2008). 17beta-hydroxysteroid dehydrogenase type 1, and not type 12, is a target for endocrine therapy of hormone-dependent breast cancer. Endocrine-Related Cancer.

  • PubChem. (2025).[2] 3-(Propan-2-YL)-1H-pyrazole Compound Summary. National Library of Medicine.

Sources

Validation

statistical analysis of results from 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol experiments

This guide provides a comprehensive framework for the statistical analysis of experimental results involving 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (hereafter referred to as 3-iPr-PP ). This compound, characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the statistical analysis of experimental results involving 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (hereafter referred to as 3-iPr-PP ). This compound, characterized by a phenol moiety linked to a pyrazole ring bearing an isopropyl group, represents a critical scaffold in medicinal chemistry, often investigated for kinase inhibition, anti-inflammatory activity, or as a chelating ligand in metallodrug design.

This document is structured to guide researchers through the rigorous statistical validation of bioactivity data, ensuring reproducibility and robustness in drug development pipelines.

Compound Profile & Experimental Context

2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (3-iPr-PP) is a bidentate ligand capable of N,O-chelation. In drug discovery, this scaffold is frequently evaluated for:

  • Enzyme Inhibition: Targeting metalloenzymes (e.g., carbonic anhydrases, histone deacetylases) or kinases where the phenol mimics the ATP-binding pocket's hinge region.

  • Cytotoxicity: Evaluating antiproliferative effects in cancer cell lines.

  • Physicochemical Properties: LogP, solubility, and stability.

The statistical framework below prioritizes estimation over significance testing , focusing on confidence intervals (CIs) and effect sizes, which are more informative for lead optimization than p-values alone.

Protocol 1: Dose-Response Analysis (IC50/EC50)

Experimental Workflow

To determine the potency of 3-iPr-PP, a rigorous dose-response assay is required.

  • Preparation: Dissolve 3-iPr-PP in DMSO (stock 10 mM). Prepare 10-point serial dilutions (1:3 ratio).

  • Assay: Incubate with target (e.g., kinase or cell line) for a defined period.

  • Readout: Measure signal (fluorescence/absorbance) relative to DMSO control (0% inhibition) and positive control (100% inhibition).

Statistical Methodology

Do not use linear regression on log-transformed data. This outdated method distorts error structures.

Preferred Method: Non-Linear Regression (4-Parameter Logistic Model) The 4PL model is the industry standard for sigmoidal dose-response curves:



  • X: Log of concentration.

  • Y: Response (normalized).

  • Top/Bottom: Plateaus of the curve.

  • HillSlope: Steepness of the curve (indicates cooperativity).

Step-by-Step Analysis:

  • Normalization: Convert raw data to % Inhibition.

  • Outlier Detection: Use the ROUT method (Q = 1%) to identify and exclude technical outliers before fitting.

  • Curve Fitting: Fit the 4PL model. Constrain "Bottom" to 0 and "Top" to 100 only if controls are robust; otherwise, leave variable.

  • Validation: Check the

    
     (goodness of fit) and the 95% Confidence Interval (CI) of the IC50.
    
    • Critical: If the 95% CI spans more than 2 orders of magnitude, the data is insufficient (assay not saturated).

Comparative Analysis: 3-iPr-PP vs. Standard

To compare 3-iPr-PP against a reference standard (e.g., Celecoxib or a known kinase inhibitor):

  • Extra Sum-of-Squares F-Test: Compare two models:

    • Null Hypothesis: LogIC50(3-iPr-PP) = LogIC50(Standard). (One curve fits all data).

    • Alternative: LogIC50s are different. (Two curves required).

  • Result: If P < 0.05, the potency difference is statistically significant. Report the Potency Ratio with its 95% CI.

Protocol 2: Enzyme Kinetics & Mechanism of Action

When 3-iPr-PP acts as an inhibitor, determining the mode of inhibition (Competitive, Non-competitive, Mixed) is crucial.

Experimental Workflow
  • Vary Substrate [S]: 5-8 concentrations spanning

    
     to 
    
    
    
    .
  • Vary Inhibitor [I]: 0, 0.5, 1, 2, and 4

    
     IC50 of 3-iPr-PP.
    
  • Measure: Initial velocity (

    
    ).
    
Statistical Methodology

Avoid Lineweaver-Burk plots for parameter estimation. They distort error distribution. Use Global Non-Linear Regression .

Model Selection (AICc): Fit the data to three models simultaneously:

  • Competitive Inhibition:

    
     increases, 
    
    
    
    unchanged.
    
    
  • Non-Competitive Inhibition:

    
     decreases, 
    
    
    
    unchanged.
  • Mixed Inhibition: Both change.

Decision Rule:

  • Calculate AICc (Akaike Information Criterion corrected) for each model.

  • The model with the lowest AICc is the most likely mechanism.

  • Evidence Ratio:

    
    . If Ratio > 10, the winning model is strongly supported.
    

Protocol 3: Cell Viability & Group Comparisons

Experimental Workflow
  • Groups: Vehicle (DMSO), Positive Control, 3-iPr-PP (Low), 3-iPr-PP (High).

  • Replicates: n = 5 biological replicates per group.

Statistical Methodology

Do not use multiple t-tests. This inflates the Type I error rate.

Preferred Method: One-Way ANOVA with Dunnett’s Post-Hoc Test

  • Assumption Checking:

    • Normality: Shapiro-Wilk test. (If P < 0.05, use Kruskal-Wallis test).

    • Homoscedasticity: Brown-Forsythe test. (If variances differ, use Welch’s ANOVA).

  • Analysis:

    • Run One-Way ANOVA to detect if any difference exists.

    • Run Dunnett’s Multiple Comparisons Test to compare every 3-iPr-PP dose against the Vehicle control.

  • Reporting:

    • Report Mean difference, 95% CI of the difference, and multiplicity-adjusted P-value.

Visualization & Statistical Decision Tree

The following diagram illustrates the decision-making process for analyzing 3-iPr-PP data, ensuring the correct statistical test is applied to the specific experimental design.

StatisticalWorkflow Start Experimental Data Type DoseResponse Dose-Response (IC50/EC50) Start->DoseResponse Kinetics Enzyme Kinetics (Mechanism) Start->Kinetics GroupComp Group Comparison (Viability/Efficacy) Start->GroupComp Norm Normalize Data (% Inhibition) DoseResponse->Norm GlobalFit Global Non-Linear Regression Kinetics->GlobalFit Assump Check Normality (Shapiro-Wilk) GroupComp->Assump Outlier ROUT Method (Exclude Outliers) Norm->Outlier Fit4PL Fit 4-Parameter Logistic Model ResultDR Report IC50 + 95% CI Fit4PL->ResultDR Outlier->Fit4PL ModelSel Compare Models via AICc (Comp vs Non-Comp) GlobalFit->ModelSel ResultKin Report Ki + Mechanism ModelSel->ResultKin Parametric Normal Dist? YES Assump->Parametric ANOVA One-Way ANOVA + Dunnett's Test Parametric->ANOVA Yes Kruskal Kruskal-Wallis + Dunn's Test Parametric->Kruskal No ResultGrp Report Mean Diff + P-adj ANOVA->ResultGrp Kruskal->ResultGrp

Figure 1: Statistical decision tree for analyzing 3-iPr-PP experimental data, covering dose-response, kinetics, and group comparisons.

Comparative Data Summary

When publishing results for 3-iPr-PP, summarize the statistical parameters in a standardized table to facilitate comparison with alternative compounds.

ParameterStatistical MetricPreferred Reporting FormatWhy?
Potency (IC50) Geometric MeanIC50 = 5.4 nM (95% CI: 4.2 – 6.8) Log-normal distribution of IC50s requires geometric means.
Efficacy (Emax) Arithmetic MeanEmax = 98.2% ± 1.5% (SEM, n=3) Efficacy is usually normally distributed.
Binding Affinity (Kd) Dissociation ConstantKd = 12 nM (95% CI: 8 – 18) CI provides the range of plausible values.
Selectivity RatioSelectivity Index = IC50(Tox) / IC50(Target) Defines the therapeutic window.
Significance P-valueP < 0.001 (vs. Vehicle) Exact P-values are preferred over asterisks (*).

References

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics, 7, 123.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134.

  • Cumming, G., Fidler, F., & Vaux, D. L. (2007). Error bars in experimental biology. The Journal of Cell Biology, 177(1), 7-11.

Comparative

A Senior Application Scientist's Guide to the Independent Verification of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol: Synthesis, Purity, and Comparative Analysis

Introduction The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1] Its prevalence is a testament to its unique physicochemical properti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1] Its prevalence is a testament to its unique physicochemical properties and its ability to engage in diverse biological interactions, leading to applications ranging from anti-inflammatory to anticancer agents.[2][3][4] This guide focuses on a specific, yet representative, member of this class: 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol. The presence of a phenolic hydroxyl group, a lipophilic isopropyl moiety, and the N-aryl linkage to the pyrazole core makes this an intriguing candidate for further investigation in drug discovery programs.

For researchers and drug development professionals, the ability to independently synthesize and rigorously verify the purity and identity of a target compound is paramount. It is the foundation upon which all subsequent biological and pharmacological data rests. This guide provides an in-depth, experience-driven protocol for the synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol, a comprehensive workflow for its analytical verification, and a comparative analysis against relevant chemical alternatives.

Part 1: Synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol

The synthesis of N-aryl pyrazoles can be approached through several established methodologies. The Knorr pyrazole synthesis, a classic and robust method, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[5][6][7] This is the chosen route for this guide due to its reliability and the relative accessibility of the required starting materials.

Causality Behind the Synthetic Strategy: The reaction hinges on the nucleophilic attack of the hydrazine nitrogen atoms onto the two electrophilic carbonyl carbons of the diketone. The initial condensation forms a hydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[7] Using 2-hydrazinylphenol hydrochloride introduces the desired phenol group directly onto the pyrazole's N1 position, while 4-methyl-2,4-pentanedione serves as the precursor for the 3-isopropyl moiety (after a conceptual tautomerization and cyclization).

Experimental Protocol: Synthesis

Reaction Scheme:

Materials:

  • 4-Methyl-2,4-pentanedione (Acetylacetone isopropyl analog)

  • 2-Hydrazinylphenol hydrochloride

  • Absolute Ethanol (EtOH), Reagent Grade

  • Glacial Acetic Acid (AcOH), ACS Grade

  • Sodium Bicarbonate (NaHCO₃), Saturated Solution

  • Ethyl Acetate (EtOAc), HPLC Grade

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydrazinylphenol hydrochloride (1.0 eq).

  • Dissolution: Add absolute ethanol (approx. 10 mL per gram of hydrazine) to the flask and stir to dissolve the starting material.

  • Addition of Reagents: To the stirred solution, add 4-methyl-2,4-pentanedione (1.1 eq) followed by a catalytic amount of glacial acetic acid (approx. 0.1 eq). The acid catalyzes both the hydrazone formation and the subsequent cyclization.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol.

Part 2: Independent Purity and Structural Verification

Workflow for Verification

G cluster_0 Synthesis & Purification cluster_1 Analytical Verification cluster_2 NMR Details Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product HPLC HPLC-UV/PDA (Purity Assessment >98%) Purification->HPLC Purified Sample MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Purification->MS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Final Verified Compound HPLC->Final MS->Final H1_NMR 1H NMR C13_NMR 13C NMR NMR->Final

Caption: Workflow for the synthesis, purification, and analytical verification of the target compound.

Experimental Protocols: Analysis

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Rationale: HPLC is the gold standard for determining the purity of small molecules by separating the main compound from process-related impurities and byproducts.[8][9] A Photodiode Array (PDA) detector further aids in peak purity assessment by comparing UV-Vis spectra across a single peak.[10]

  • Methodology:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 220 nm and 254 nm.

    • Sample Preparation: Prepare a ~0.5 mg/mL solution of the purified compound in a 50:50 mixture of Mobile Phase A and B.[8]

  • Expected Outcome: A single major peak with a purity value >98% (by area percent). The PDA analysis should show no significant spectral inhomogeneities across the peak.

2. Mass Spectrometry (MS) for Molecular Weight Confirmation

  • Rationale: MS provides the mass-to-charge ratio (m/z) of the ionized molecule, which is a fundamental property used to confirm its molecular weight and elemental composition (with high-resolution MS).

  • Methodology: Use Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Positive Mode [M+H]⁺: Expected m/z for C₁₂H₁₄N₂O = 203.11.

    • Negative Mode [M-H]⁻: Expected m/z = 201.10.

  • Expected Outcome: A base peak corresponding to the calculated m/z, confirming the molecular weight of the target compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Rationale: NMR is the most powerful technique for determining the precise structure of an organic molecule by probing the chemical environment of ¹H and ¹³C nuclei.[11][12]

  • Methodology: Dissolve the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Expected ¹H NMR Signals (in CDCl₃, approximate):

    • δ 7.0-7.5 ppm: Multiplets corresponding to the 4 protons on the phenol ring.

    • δ ~6.0-6.5 ppm: Singlet or doublet for the C4-H of the pyrazole ring.

    • δ ~7.6 ppm: Singlet or doublet for the C5-H of the pyrazole ring.

    • δ ~9.0-10.0 ppm: Broad singlet for the phenolic -OH proton (can exchange with D₂O).

    • δ ~3.0 ppm: Septet for the isopropyl -CH proton.

    • δ ~1.3 ppm: Doublet for the two isopropyl -CH₃ groups (6H).

  • Expected ¹³C NMR Signals (in CDCl₃, approximate):

    • δ ~150-155 ppm: C-O of the phenol ring.

    • δ ~140-150 ppm: C3 and C5 of the pyrazole ring.[13][14]

    • δ ~115-130 ppm: Carbons of the phenyl ring.

    • δ ~105 ppm: C4 of the pyrazole ring.[13]

    • δ ~25-30 ppm: Isopropyl -CH carbon.

    • δ ~22 ppm: Isopropyl -CH₃ carbons.

Part 3: Comparative Analysis

To contextualize the properties and synthetic accessibility of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol, it is useful to compare it with structurally related alternatives.

FeatureTarget: 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol Alternative 1: 2-(1H-Pyrazol-3-yl)phenol [15][16][17]Alternative 2: Celecoxib [18][19][20]
Structure Phenol on N1, Isopropyl on C3Phenol on C3, unsubstituted N1/N24-Sulfonamidophenyl on N1, p-tolyl and CF₃ on C3/C5
Synthetic Access Moderate: One-pot Knorr synthesis from moderately complex precursors.[5][6]Simple: Typically synthesized from 2'-hydroxychalcone and hydrazine.Complex: Multi-step synthesis involving Claisen condensation followed by cyclization.[20]
Key Structural Motifs N-aryl linkage, phenol H-bond donor, lipophilic isopropyl group.C-aryl linkage, phenol H-bond donor, unsubstituted pyrazole NH.Trifluoromethyl group (metabolic stability, binding), sulfonamide (COX-2 selectivity).
Potential Applications Broad potential as a scaffold in medicinal chemistry, leveraging phenol and isopropyl groups for SAR studies.[1][2]Used as a versatile organic building block in chemical synthesis.[15][16]Marketed drug; a selective COX-2 inhibitor for treating inflammation and pain.[19]
Purity Verification Standard (HPLC, NMR, MS).Standard (HPLC, NMR, MS).Rigorous, pharmacopeial methods required (HPLC, MS, residual solvent analysis).[21]

Expert Insights on Comparison:

  • The target compound represents a synthetically accessible platform for library generation. The isopropyl group adds lipophilicity, which can be crucial for membrane permeability, while the N1-linked phenol provides a handle for further derivatization or can act as a key hydrogen bond donor for target engagement.

  • 2-(1H-Pyrazol-3-yl)phenol is a simpler isomer and a valuable building block.[15] Its synthesis is straightforward, but the unsubstituted NH group offers different reactivity and potential for tautomerism compared to our N1-substituted target.

  • Celecoxib is a highly optimized, commercial drug. Its complex, multi-step synthesis is justified by its high potency and selectivity as a COX-2 inhibitor.[18][19] The comparison highlights how specific substituents (like the trifluoromethyl and sulfonamide groups) are deliberately installed to achieve a desired biological profile, a process that would begin with foundational scaffolds like our target compound.

Conclusion

This guide has detailed a robust and verifiable pathway for the synthesis and characterization of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol. By adhering to the principles of the Knorr pyrazole synthesis and employing a multi-technique analytical workflow, researchers can confidently produce and validate this compound for use in further studies. The comparative analysis underscores the strategic value of this particular substitution pattern, positioning it as a versatile scaffold for the exploration of new chemical space in drug discovery. The integrity of all subsequent research relies on this foundational ability to synthesize and confirm, without ambiguity, the materials being investigated.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022). Available at: [Link]

  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). Recent Patents on Inflammation & Allergy Drug Discovery. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024). Available at: [Link]

  • Overview on Biological Activities of Pyrazole Derivatives | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Available at: [Link]

  • Celecoxib Intermediates Process Development For Enhanced Yield. (2025). Available at: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC. (n.d.). Available at: [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC. (n.d.). Available at: [Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib | Journal of Chemical Education. (2026). Available at: [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Available at: [Link]

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. (n.d.). Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024). Available at: [Link]

  • Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin. (2008). Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. (n.d.). Available at: [Link]

  • 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol. (2010). Available at: [Link]

  • Knorr pyrazole synthesis - ResearchGate. (n.d.). Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Partial representation of ¹H and ¹³C NMR spectral data of compound 3 a. - ResearchGate. (n.d.). Available at: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Available at: [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024). Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Available at: [Link]

  • The reaction mechanism proposed for the Ullmann-type N-arylation. - ResearchGate. (n.d.). Available at: [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing | LCGC International. (2024). Available at: [Link]

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  • Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine - PMC. (n.d.). Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol

Comprehensive Safety & Handling Guide: 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol A Senior Application Scientist's Guide to Ensuring Laboratory Safety This guide provides essential safety protocols and operational plans f...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol

A Senior Application Scientist's Guide to Ensuring Laboratory Safety

This guide provides essential safety protocols and operational plans for handling 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol. As a molecule combining a phenol moiety with a pyrazole derivative, it requires a handling strategy that respects the hazards of both chemical classes. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely, from initial handling to final disposal. Our approach is grounded in the core principles of risk assessment and the hierarchy of controls, ensuring a self-validating system of safety for every operation.

Hazard Analysis: A Synthesis of Structural Analogs

  • Phenol Moiety : Phenol and its derivatives are well-documented as toxic and corrosive.[1][2] They can be rapidly absorbed through the skin, potentially leading to severe systemic toxicity affecting the nervous system, heart, liver, and kidneys.[3][4] A critical and insidious property of phenol is its anesthetic effect, which can cause severe chemical burns that are not immediately painful or visible.[5][6]

  • Pyrazole Moiety : Pyrazole and its derivatives are classified as harmful if swallowed and can cause skin and serious eye irritation or damage.[7]

Based on this analysis, 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol should be treated as a hazardous substance with the potential to be acutely toxic, corrosive to skin and eyes, and a systemic health hazard upon absorption. All handling procedures must reflect these significant risks.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and a hazardous chemical. Before any handling occurs, engineering and administrative controls must be in place and verified. This aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the development of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[8][9][10]

  • Chemical Fume Hood : All procedures involving this compound, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood.[5][11][12] This is the primary engineering control to prevent the inhalation of any vapors or aerosols.

  • Designated Work Area : Establish a designated area within the fume hood specifically for working with this compound. This area should be clearly marked and kept free of clutter.[13]

  • Standard Operating Procedure (SOP) : Your laboratory's Chemical Hygiene Plan should include a specific SOP for handling phenolic and pyrazole-based compounds. All personnel must be trained on this SOP before beginning work.[9]

  • Emergency Preparedness : Ensure that an ANSI-approved safety shower and eyewash station are immediately accessible within a 10-second travel time.[12] Verify their functionality before starting your work. A spill kit appropriate for chemical spills must also be available.[14]

Personal Protective Equipment (PPE): A Mandated Protocol

The selection and proper use of PPE are critical for preventing exposure. The following table summarizes the required PPE for handling 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol.

Task Hand Protection Eye/Face Protection Body Protection
Handling Solids (e.g., weighing) Double-glove with 4-mil nitrile gloves (or single 8-mil) as the inner layer and a chemically resistant outer glove (neoprene or butyl rubber).[3]Chemical splash goggles.A fully buttoned, long-sleeved laboratory coat.[5]
Preparing/Handling Solutions Double-glove as described above. Change gloves immediately upon any sign of contamination.Chemical splash goggles and a full-face shield.[5]A fully buttoned laboratory coat and a chemical-resistant apron (butyl rubber or neoprene).[12]
High-Splash Potential Tasks Double-glove as described above.Chemical splash goggles and a full-face shield.A fully buttoned laboratory coat and a chemical-resistant apron.
Causality of PPE Choices:
  • Hand Protection : Phenol is known to readily penetrate standard nitrile gloves.[3] The practice of double-gloving, with a more robust outer glove, provides enhanced protection. Neoprene and butyl rubber offer superior resistance to phenols compared to nitrile alone.[5] Frequent glove changes are essential, as breakthrough time is not infinite.

  • Eye and Face Protection : The corrosive nature of both phenols and some pyrazoles necessitates, at a minimum, chemical splash goggles to protect against splashes and vapors.[15] When handling solutions or performing tasks with a higher splash potential, a full-face shield is mandatory to protect the entire face from direct contact.[5]

  • Body Protection : A lab coat protects the skin and personal clothing from minor splashes. For tasks involving larger volumes or a higher risk of spills, a chemical-resistant apron provides an additional, less permeable barrier.[12]

Step-by-Step Operational Plan

This workflow provides a procedural framework for safely handling the compound.

  • Preparation :

    • Confirm the chemical fume hood is operational and has a current certification.

    • Post a sign indicating that a hazardous chemical is in use.

    • Assemble all necessary equipment (glassware, stir plates, etc.) inside the fume hood.

    • Locate the nearest safety shower, eyewash station, and spill kit.

    • Prepare a designated hazardous waste container.[16]

  • Donning PPE :

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don the required eye and face protection.

    • Wash and dry hands thoroughly.

    • Don the inner pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.

    • Don the outer pair of chemically resistant gloves.

  • Handling the Compound :

    • Perform all manipulations deep within the fume hood, at least 6 inches from the sash.

    • Use the smallest practical quantity of the compound for the experiment.[13]

    • Keep all containers of the compound sealed when not in immediate use.

  • Post-Handling Decontamination :

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Wipe down the designated work area in the fume hood with an appropriate cleaning solution (e.g., soap and water), followed by 70% ethanol.[3]

    • Properly seal the hazardous waste container.[16]

  • Doffing PPE :

    • Remove the outer gloves first, using a proper removal technique to avoid touching the outer surface. Dispose of them in the designated hazardous waste container.[17]

    • Remove your apron (if used).

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner gloves and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water.

Emergency Procedures: Immediate Response Plan

  • Skin Exposure :

    • Immediately move to the safety shower.[18]

    • While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[18]

    • Have a colleague call for emergency medical assistance.[18]

    • If available, after initial water flushing, swab the affected area with polyethylene glycol (PEG 300 or 400) until medical help arrives.[12]

  • Eye Exposure :

    • Immediately proceed to the eyewash station.

    • Flush eyes with water for at least 15-20 minutes, holding the eyelids open.[17][18]

    • Seek immediate medical attention.

  • Spills :

    • For small spills (<25 mL) inside a fume hood: Absorb the spill with an inert absorbent material (e.g., sand or spill pads). Collect the material in a sealed container for hazardous waste disposal.[6][11]

    • For large spills (>25 mL) or any spill outside a fume hood: Evacuate the area immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) office for emergency response.[5][6]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of laboratory safety and environmental stewardship.[19]

  • Chemical Waste : All solutions and unused solid 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol must be collected as hazardous chemical waste.[5][7] Do not dispose of this chemical down the sink.[13][16]

  • Contaminated Materials : All disposable items that have come into contact with the compound, including gloves, pipette tips, absorbent pads, and weighing papers, must be collected in a separate, sealable, puncture-proof container.[16]

  • Labeling and Storage : All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[7][16] Store the sealed waste containers in a designated hazardous waste accumulation area until they are collected by your institution's EHS department.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for handling 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol.

G prep 1. Prepare Work Area (Fume Hood, Safety Gear) ppe 2. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep->ppe handle 3. Handle Chemical (Inside Fume Hood) ppe->handle decon 4. Decontaminate (Work Area & Equipment) handle->decon emergency EMERGENCY (Spill or Exposure) handle->emergency waste 5. Segregate Waste (Chemical & Solid) decon->waste doff 6. Doff PPE Correctly waste->doff wash 7. Wash Hands doff->wash first_aid Execute First Aid (Shower/Eyewash) emergency->first_aid notify Notify EHS & Seek Medical Attention first_aid->notify

Caption: Workflow for the safe handling of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol.

References

  • CEFIC, Phenol Acetone Sector Group, Poster for the SAFE USE of PHENOL. Available at: [Link]

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  • Duke University Occupational & Environmental Safety Office, Phenol Guideline. Available at: [Link]

  • University of Tennessee Health Science Center, Phenol, Chloroform, or TRIzol™ Waste Disposal. Available at: [Link]

  • University of Tennessee Health Science Center, The Laboratory Standard. Available at: [Link]

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